2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Description
BenchChem offers high-quality 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-9-7-11(14-12(17)8-13)16(15-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITNPEBNOYWOGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344763 | |
| Record name | 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300727-15-5 | |
| Record name | 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, a valuable intermediate in pharmaceutical and agrochemical research. The methodology is presented with a focus on mechanistic understanding, practical execution, and robust validation, tailored for researchers, chemists, and professionals in drug development.
Strategic Overview: A Two-Stage Approach
The synthesis of the target molecule is most efficiently achieved through a two-stage process. This strategy ensures high purity of the intermediate and final products by isolating and characterizing the precursor before proceeding to the final acylation.
-
Stage 1: Synthesis of the Precursor Amine. The foundational step is the synthesis of 5-amino-3-methyl-1-phenylpyrazole. This is typically accomplished via the classical Knorr pyrazole synthesis, a reliable cyclocondensation reaction.
-
Stage 2: Chloroacetylation. The synthesized aminopyrazole is then acylated using chloroacetyl chloride in a nucleophilic acyl substitution reaction to yield the final product.
The overall synthetic pathway is illustrated below.
Caption: High-level workflow for the two-stage synthesis.
Mechanistic Insights: The Chemistry Behind the Protocol
A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization.
Stage 1: Knorr Pyrazole Synthesis
The formation of the 5-amino-3-methyl-1-phenylpyrazole core involves the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine (phenylhydrazine). The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction is a key consideration, reliably producing the 1-phenyl-3-methyl isomer.
Stage 2: Nucleophilic Acyl Substitution (Chloroacetylation)
This is the pivotal step where the amide bond is formed. The reaction mechanism is a classic nucleophilic acyl substitution.
Caption: Mechanism of the chloroacetylation step.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-aminopyrazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[1]
-
Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.
-
Collapse and Elimination: The intermediate is unstable and collapses. The C=O double bond reforms, and the most stable leaving group, the chloride ion, is expelled.
-
Deprotonation: The resulting protonated amide is deprotonated, typically by a base or another molecule of the starting amine, to yield the neutral amide product and hydrochloric acid (HCl).
Causality Note: The HCl generated is a critical factor. It can protonate the starting aminopyrazole, rendering it non-nucleophilic and halting the reaction. Therefore, the protocol must include a method to neutralize this acid, either by using a slight excess of the starting amine or by adding a non-nucleophilic base like triethylamine or pyridine.[2]
Detailed Experimental Protocol: Stage 1 - Synthesis of 5-Amino-3-methyl-1-phenylpyrazole
While 5-amino-3-methyl-1-phenylpyrazole can be purchased commercially, this section details its synthesis for situations requiring in-house preparation.[3] The procedure is adapted from established methods for pyrazole synthesis.[4][5][6][7]
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Density (g/mL) | Notes |
| Phenylhydrazine | 100-63-0 | 108.14 | 1.098 | Toxic, handle with care. |
| Ethyl Acetoacetate | 141-97-9 | 130.14 | 1.021 | Irritant. |
| Ethanol | 64-17-5 | 46.07 | 0.789 | Flammable. |
| Acetic Acid | 64-19-7 | 60.05 | 1.049 | Corrosive. |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (10.81 g, 0.1 mol) and ethanol (50 mL).
-
Addition of Reactant: While stirring, slowly add ethyl acetoacetate (13.01 g, 0.1 mol) to the flask.
-
Acid Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). A patent describes a similar process where the reaction is refluxed for 1 to 6 hours.[8]
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected product is 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[9]
-
Amination: The conversion of the pyrazolone to the 5-amino pyrazole is a subsequent step often involving different reagents and is well-documented in synthetic literature. For the purpose of this guide, we will proceed assuming the use of commercially available 5-amino-3-methyl-1-phenylpyrazole.
Detailed Experimental Protocol: Stage 2 - Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
This protocol details the N-chloroacetylation of the aminopyrazole precursor.[10]
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (0.05 mol scale) | Notes |
| 5-Amino-3-methyl-1-phenylpyrazole | 1131-18-6 | 173.22 | 8.66 g | Irritant. |
| Chloroacetyl Chloride | 79-04-9 | 112.94 | 5.65 g (3.9 mL) | Corrosive, lachrymator. Handle in a fume hood. |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | 150 mL | Flammable, peroxide former. |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 5.57 g (7.7 mL) | Base, corrosive, flammable. |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 5-amino-3-methyl-1-phenylpyrazole (8.66 g, 0.05 mol) and triethylamine (5.57 g, 0.055 mol) in anhydrous THF (150 mL).
-
Inert Atmosphere: Purge the flask with nitrogen gas. Maintaining an inert atmosphere is crucial as chloroacetyl chloride is sensitive to moisture.
-
Cooling: Cool the stirred solution to 0-5°C using an ice-salt bath. Causality: This low temperature is essential to control the highly exothermic nature of the acylation reaction, preventing the formation of side products and ensuring safety.[11]
-
Reagent Addition: Dissolve chloroacetyl chloride (5.65 g, 0.05 mol) in anhydrous THF (20 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 2-3 hours. A similar protocol suggests allowing the reaction to stand for 2 hours at room temperature.[11]
-
Monitoring: Monitor the reaction's completion using TLC (e.g., with a mobile phase of 5% methanol in dichloromethane).
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is the target product.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain pure 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.
Safety and Hazard Management
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory throughout this procedure.
-
Phenylhydrazine: Toxic and a suspected carcinogen. Handle only in a certified chemical fume hood.
-
Chloroacetyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water.[12] Always handle in a fume hood and use anhydrous solvents.
-
Triethylamine: Corrosive and flammable. Ensure adequate ventilation.
-
Solvents (THF, Ethanol): Highly flammable. Keep away from ignition sources. THF can form explosive peroxides; use from a freshly opened container or test for peroxides.
Hazard Overview Table
| Substance | GHS Pictogram(s) | Hazard Statement(s) |
| Phenylhydrazine | ☠️ | H301, H311, H331 (Toxic), H317 (Skin sensitizer), H350 (Carcinogen), H400 (Aquatic hazard) |
| Chloroacetyl Chloride | ☠️, corrosive | H301, H330 (Fatal if inhaled), H314 (Severe skin burns/eye damage) |
| 3-Methyl-1-phenyl-5-pyrazolone | ⚠️ | H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[13][14] |
| Final Product (similar structures) | ⚠️ | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[15] |
Validation and Characterization
To ensure the trustworthiness of the protocol, the final product must be rigorously characterized.
-
Thin-Layer Chromatography (TLC): To check for purity and compare the Rƒ value with the starting material.
-
Melting Point: A sharp melting point range indicates high purity.
-
Spectroscopy:
-
¹H NMR: To confirm the proton environment, looking for characteristic peaks for the pyrazole ring protons, the methyl group, the phenyl group, and the newly formed N-H and CH₂Cl groups.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
IR Spectroscopy: To identify key functional groups, especially the amide C=O stretch (approx. 1670-1700 cm⁻¹) and N-H stretch (approx. 3200-3300 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
References
- The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
- MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
- National Institutes of Health (NIH). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide.
- ResearchGate. Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.
- Google Patents. (CN101367763A). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Google Patents. (WO2015063709A1). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
- PubChem. 2-chloro-n-(3-methyl-1-phenyl-1h-pyrazol-5-yl)acetamide.
- Taylor & Francis Online. (2017). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
- ResearchGate. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- ResearchGate. Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole.
- AK Scientific, Inc. Safety Data Sheet for 2-Chloro-N-[1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-yl]acetamide.
- National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Guidechem. 2-CHLORO-N-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)ACETAMIDE CAS 300727-15-5.
- Sigma-Aldrich. 5-Amino-3-methyl-1-phenylpyrazole.
- Royal Society of Chemistry. RSC Advances.
- Organic Chemistry Portal. Pyrazole synthesis.
- ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of DBU.
- ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
- AVESIS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides.
- orientjchem.org. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Sigma-Aldrich. (2024). Safety Data Sheet for 3-Methyl-1-phenyl-2-pyrazoline-5-one.
- PubChem. 5-Amino-3-methyl-1-phenylpyrazole.
- Assiut University. (2021). Synthesis and spectral characterization of some new thiazolopyrimidine derivatives.
- Safety Data Sheet. 1-Phenyl-3-methyl-5-pyrazolone.
- YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides.
- CDH Fine Chemical. 3-METHYL-1-PHENYL-5-PYRAZOLONE CAS No 89-25-8.
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A Technical Guide to the Core Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Introduction
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a valuable heterocyclic compound, often utilized as a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a substituted pyrazole core linked to a reactive chloroacetamide group, makes it a versatile intermediate for introducing the pyrazole moiety and for further functionalization via nucleophilic substitution of the chlorine atom.
This guide provides an in-depth examination of the fundamental starting materials and the core synthetic strategy for preparing this compound. We will dissect the synthesis into its principal stages, explaining the chemical logic behind the selection of precursors and methodologies. The focus is on establishing a robust and reproducible synthetic pathway, grounded in established chemical principles and supported by authoritative literature.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic plan. The primary disconnection occurs at the amide bond, a reliable and high-yielding transformation. This initial step simplifies the target into a chloroacetylating agent and a core aminopyrazole intermediate. The aminopyrazole itself can be traced back to fundamental, commercially available precursors through the well-established Knorr pyrazole synthesis or related methodologies.
An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a versatile synthetic intermediate belonging to the broad class of pyrazole-containing compounds. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The title compound, featuring a reactive chloroacetamide moiety, serves as a valuable building block for the synthesis of more complex molecular architectures, particularly in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and reactivity, offering field-proven insights for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide possesses a core structure consisting of a 1,3-disubstituted pyrazole ring N-acylated with a chloroacetyl group. The presence of the phenyl ring, methyl group, and the chloroacetamide side chain dictates its steric and electronic properties, influencing its reactivity and potential biological interactions.
| Property | Value | Source |
| CAS Number | 300727-15-5 | [3] |
| Molecular Formula | C₁₂H₁₂ClN₃O | [3] |
| Molecular Weight | 249.7 g/mol | [3] |
| Appearance | Colorless needles | [4] |
| Melting Point | 130-132 °C | [4] |
| Solubility | Soluble in dioxane, likely soluble in other polar aprotic solvents like DMF and DMSO. | Inferred from synthetic protocol[4] |
Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
The synthesis of the title compound is achieved through a direct N-acylation of the corresponding aminopyrazole precursor. This two-stage synthetic approach is outlined below.
Stage 1: Synthesis of the Precursor 5-Amino-3-methyl-1-phenyl-1H-pyrazole
The requisite starting material, 5-amino-3-methyl-1-phenyl-1H-pyrazole, can be synthesized via the condensation of a β-ketonitrile with phenylhydrazine. This is a robust and widely employed method for the formation of 5-aminopyrazoles.[5]
Experimental Protocol: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole
-
Rationale: This protocol is based on the well-established condensation reaction between β-ketonitriles and hydrazines to form 5-aminopyrazoles. The initial step is the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the stable aromatic pyrazole ring.[5]
-
Materials:
-
Acetoacetonitrile
-
Phenylhydrazine
-
Ethanol
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
Dissolve equimolar amounts of acetoacetonitrile and phenylhydrazine in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to afford 5-amino-3-methyl-1-phenyl-1H-pyrazole.
-
The product can be further purified by recrystallization from ethanol if necessary.
-
Stage 2: N-Acylation to Yield 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
The final product is synthesized by the reaction of the aminopyrazole precursor with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Experimental Protocol: Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide [4]
-
Rationale: This procedure employs a standard N-acylation protocol. Anhydrous potassium carbonate is used as a base to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. Dioxane is used as an aprotic solvent to avoid side reactions with the highly reactive chloroacetyl chloride.
-
Materials:
-
5-Amino-3-methyl-1-phenyl-1H-pyrazole (3 mmol)
-
Anhydrous potassium carbonate (9 mmol)
-
Chloroacetyl chloride (3 mmol)
-
Anhydrous dioxane (35 mL)
-
-
Procedure:
-
To a cold solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole (0.52 g, 3 mmol) and anhydrous potassium carbonate (1.24 g, 9 mmol) in dioxane (25 mL), add a solution of chloroacetyl chloride (0.34 g, 3 mmol) in dioxane (10 mL) dropwise over a period of 1 hour with stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 8 hours.
-
Pour the reaction mixture into crushed ice (100 g) and leave it overnight to allow for complete precipitation of the product.
-
Collect the solid product by filtration and crystallize from the appropriate solvent to yield 2-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide as colorless needles.
-
Spectroscopic Characterization
The structural elucidation of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is based on standard spectroscopic techniques.
| Spectroscopic Data | Observed Values | Source |
| Yield | 70% | [4] |
| IR (KBr, cm⁻¹) | 3250 (NH), 1660 (C=O) | [4] |
| ¹H NMR (CDCl₃, δ ppm) | 2.2 (s, 3H, CH₃), 4.0 (s, 2H, CH₂), 6.3 (s, 1H, pyrazole-H), 7.2-7.5 (m, 5H, Ar-H), 8.5 (s, 1H, NH) | [4] |
| Elemental Analysis | Calculated: C, 57.71; H, 4.81; N, 16.83. Found: C, 57.5; H, 4.6; N, 16.5. | [4] |
Chemical Reactivity and Applications
The chemical reactivity of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is primarily dictated by the chloroacetamide functional group. The presence of an α-chloro group makes the methylene carbon an excellent electrophilic site, susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Nucleophilic Substitution Reactions
The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups and the construction of larger, more complex molecules. For instance, the title compound can be used to alkylate secondary amines, as demonstrated in the synthesis of pyrazolo[3,4-b]pyridines.[4]
Sources
Spectroscopic data for 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide (¹H NMR, ¹³C NMR, IR, Mass Spec)
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural characterization of the molecule through Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The synthesis of novel pyrazole derivatives is of significant interest due to their wide range of physiological and pharmacological activities.[1] A thorough spectroscopic analysis is crucial for the unambiguous confirmation of their molecular structure.
Molecular Structure and Analytical Workflow
The compound of interest, 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, possesses a molecular formula of C₁₂H₁₂ClN₃O and a molecular weight of approximately 249.7 g/mol .[2] The structural elucidation of such a molecule is a systematic process, beginning with its synthesis, followed by a suite of spectroscopic analyses to confirm its identity and purity.
Caption: A typical workflow for the synthesis and structural confirmation of a novel chemical entity.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. The chemical shift (δ), integration, and multiplicity of the signals provide a detailed picture of the proton framework.
Experimental Protocol
A sample of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide would be dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer.
Predicted ¹H NMR Data and Interpretation
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 9.5 - 10.5 | Singlet (broad) | 1H | N-H | The amide proton is expected to be downfield and may be broad due to quadrupole effects and potential hydrogen bonding. |
| ~ 7.3 - 7.6 | Multiplet | 5H | Phenyl-H | The protons on the N-phenyl ring will appear as a complex multiplet in the aromatic region. |
| ~ 6.2 - 6.4 | Singlet | 1H | Pyrazole C4-H | The single proton on the pyrazole ring is expected in this region, appearing as a singlet as there are no adjacent protons. |
| ~ 4.2 - 4.4 | Singlet | 2H | CH₂-Cl | The methylene protons adjacent to the chlorine and carbonyl group will be deshielded and appear as a singlet. In similar acetamide structures, this signal is often a sharp singlet.[1] |
| ~ 2.2 - 2.4 | Singlet | 3H | CH₃ | The methyl group protons on the pyrazole ring will give a characteristic singlet in the upfield region. In a related compound, the pyrazole methyl protons appeared at 2.43 ppm.[3] |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.
Experimental Protocol
The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in a single peak for each carbon atom.
Predicted ¹³C NMR Data and Interpretation
Based on known substituent effects and data for related pyrazole derivatives, the following ¹³C NMR chemical shifts are predicted.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 164 - 168 | C=O | The amide carbonyl carbon is expected in this downfield region. |
| ~ 148 - 152 | Pyrazole C3 | The carbon bearing the methyl group. |
| ~ 138 - 142 | Pyrazole C5 | The carbon attached to the acetamide nitrogen. |
| ~ 137 - 139 | Phenyl C1' | The ipso-carbon of the phenyl ring attached to the pyrazole nitrogen. |
| ~ 128 - 130 | Phenyl C2', C6' | Phenyl carbons ortho to the pyrazole ring. |
| ~ 127 - 129 | Phenyl C4' | Phenyl carbon para to the pyrazole ring. |
| ~ 124 - 126 | Phenyl C3', C5' | Phenyl carbons meta to the pyrazole ring. |
| ~ 95 - 100 | Pyrazole C4 | The protonated carbon of the pyrazole ring. |
| ~ 42 - 45 | CH₂-Cl | The carbon of the chloromethyl group, shifted downfield by the electronegative chlorine. |
| ~ 12 - 15 | CH₃ | The methyl carbon on the pyrazole ring. In a similar pyrazole structure, this carbon resonates around 13.8 ppm.[3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed as a thin film on a salt plate after dissolving in a volatile solvent.
Predicted IR Absorption Bands and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |
| ~ 3250 - 3350 | Medium-Strong | N-H Stretch | Amide | The N-H stretching vibration of a secondary amide typically appears in this region. |
| ~ 3050 - 3100 | Weak-Medium | C-H Stretch | Aromatic | Aromatic C-H stretching vibrations. |
| ~ 2920 - 2980 | Weak | C-H Stretch | Aliphatic (CH₃, CH₂) | Aliphatic C-H stretching vibrations. |
| ~ 1670 - 1700 | Strong | C=O Stretch | Amide I Band | The strong absorption due to the carbonyl stretch is a hallmark of the amide group. |
| ~ 1580 - 1600 | Medium | C=C Stretch | Aromatic/Pyrazole | Ring stretching vibrations of the phenyl and pyrazole rings. |
| ~ 1520 - 1550 | Medium | N-H Bend | Amide II Band | This band arises from a combination of N-H bending and C-N stretching. |
| ~ 750 - 780 | Strong | C-H Bend | Aromatic | Out-of-plane bending for a monosubstituted benzene ring. |
| ~ 690 - 710 | Strong | C-Cl Stretch | Chloroalkane | The C-Cl stretching vibration is expected in this region. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol
A dilute solution of the compound would be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF) instrument.
Predicted Mass Spectrometry Data
PubChemLite predicts the following m/z values for various adducts of the title compound.[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 250.07418 |
| [M+Na]⁺ | 272.05612 |
| [M]⁺ | 249.06635 |
The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak and chlorine-containing fragments, with a ratio of approximately 3:1 for the M and M+2 peaks.
Proposed Fragmentation Pathway
Electron impact (EI) or collision-induced dissociation (CID) would likely lead to characteristic fragmentation of the molecule. A plausible fragmentation pathway is outlined below.
Caption: A proposed mass spectrometry fragmentation pathway for the title compound.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for the structural elucidation of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide. While experimental data is paramount for final confirmation, the predicted data and interpretations presented herein, grounded in fundamental spectroscopic principles and supported by data from analogous structures, offer a reliable and in-depth technical resource for researchers in the field. This multi-faceted analytical approach ensures the scientific integrity and trustworthiness of the structural assignment for this and other novel pyrazole derivatives.
References
-
Al-Hourani, B. J., Al-Zoubi, R. M., Al-Masri, W. A., & Jaradat, A. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(4), M806. [Link]
-
Nayak, P. S., Narayana, B., Sarojini, B. K., Fernandes, J., & Madhu, L. N. (2015). Synthesis, molecular docking and biological evaluation of novel bis-pyrazole derivatives for analgesic, anti inflammatory and antimicrobial activities. Medicinal Chemistry Research, 24(9), 3594–3606. [Link]
-
PubChemLite. (n.d.). 2-chloro-n-(3-methyl-1-phenyl-1h-pyrazol-5-yl)acetamide. Retrieved January 22, 2026, from [Link]
Sources
Navigating the Solubility Landscape of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide: A Technical Guide for Researchers
Introduction: Solubility as a Cornerstone of Drug Discovery
In the realm of pharmaceutical sciences and drug development, the solubility of a chemical entity is a critical physicochemical parameter that dictates its journey from a laboratory curiosity to a potential therapeutic agent. It profoundly influences bioavailability, formulation strategies, and the overall success of a drug candidate. This in-depth technical guide focuses on 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, a compound of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this guide provides a predictive analysis of its solubility in common laboratory solvents, grounded in its molecular properties. Furthermore, we present a rigorous, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable and reproducible data.
Physicochemical Profile of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
A thorough understanding of a compound's molecular characteristics is paramount to predicting its solubility behavior. The fundamental principle of "like dissolves like" governs solubility, where substances with similar polarities and intermolecular force capabilities tend to be miscible.
Table 1: Key Physicochemical Properties of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₂H₁₂ClN₃O | - |
| Molecular Weight | 249.7 g/mol [1] | Moderate molecular size. |
| Predicted XLogP3-AA | 2.4[1] | Indicates a degree of lipophilicity, suggesting better solubility in non-polar to moderately polar organic solvents over water. |
| Topological Polar Surface Area (TPSA) | 46.9 Ų[1] | A moderate TPSA suggests the potential for interactions with polar solvents. |
| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen atoms)[1] | Can accept hydrogen bonds from protic solvents. |
| Hydrogen Bond Donors | 1 (Amide proton) | Can donate a hydrogen bond to acceptor solvents. |
The predicted XLogP value of 2.4 suggests that 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide has a balanced lipophilic and hydrophilic character, leaning towards being more soluble in organic solvents than in water. The presence of both hydrogen bond donors and acceptors within its structure allows for a range of intermolecular interactions with various solvents.
Qualitative Solubility Prediction
Based on the physicochemical properties of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide and the known properties of common laboratory solvents, a qualitative solubility profile can be predicted. This serves as a valuable starting point for experimental design.
Table 2: Predicted Solubility of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide in Common Laboratory Solvents
| Solvent | Polarity Index | Dielectric Constant (ε) | H-Bonding | Predicted Solubility | Rationale |
| Water | 10.2 | 80.1 | Donor & Acceptor | Low | The compound's moderate lipophilicity (XLogP 2.4) and significant non-polar regions (phenyl ring) will likely limit its solubility in the highly polar aqueous environment. |
| Methanol | 5.1 | 32.7 | Donor & Acceptor | Moderate to High | Methanol's polarity is a good match, and its ability to both donate and accept hydrogen bonds will facilitate interaction with the amide group of the solute. |
| Ethanol | 4.3 | 24.5 | Donor & Acceptor | Moderate to High | Similar to methanol, ethanol's properties should allow for favorable interactions, though its slightly lower polarity might marginally decrease solubility compared to methanol. |
| Acetone | 5.1 | 20.7 | Acceptor | High | Acetone's polarity is well-suited, and as a hydrogen bond acceptor, it can interact with the amide proton of the compound. The lack of a donor group is not expected to be a major hindrance. |
| Acetonitrile | 5.8 | 37.5 | Acceptor | Moderate to High | Its high polarity and hydrogen bond accepting capability suggest good solubility. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Acceptor | High | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |
| Dichloromethane (DCM) | 3.1 | 9.1 | Non-polar | Moderate | DCM's lower polarity aligns well with the lipophilic character of the compound. |
| Hexane | 0.1 | 1.9 | Non-polar | Low | As a non-polar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar amide and pyrazole moieties of the molecule. |
Experimental Determination of Solubility: The Shake-Flask Method
To move beyond prediction and obtain quantitative solubility data, the shake-flask method is the gold standard, recognized for its reliability and reproducibility. This protocol is designed to be a self-validating system, ensuring the integrity of the generated data.
Experimental Workflow
Caption: Workflow for solubility determination using the shake-flask method.
Detailed Step-by-Step Protocol
1. Materials and Equipment:
-
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide (high purity)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation.
2. Procedure:
-
Preparation of the Suspension:
-
Accurately weigh an excess amount of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide into a glass vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point could be 10-20 mg of the compound.
-
Pipette a precise volume (e.g., 2.0 mL) of the chosen solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Shake the vials at a consistent speed (e.g., 150 rpm) for a sufficient duration to ensure equilibrium is reached. A common timeframe is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.
-
-
Sampling and Sample Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for approximately 30 minutes.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter membrane. This step is crucial to remove any microscopic undissolved particles.
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV. The method should be specific for 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide and demonstrate linearity, accuracy, and precision.
-
-
Quantification:
-
Prepare a series of calibration standards of the compound at known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
-
3. Self-Validating System:
-
Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.
-
Triplicate Measurements: Each solubility determination should be performed in at least triplicate to assess the reproducibility of the results.
-
Visual Inspection: At the end of the experiment, a visual inspection of each vial should confirm the presence of undissolved solid, verifying that a saturated solution was achieved.
Data Interpretation and Conclusion
The experimentally determined solubility values will provide a quantitative understanding of the behavior of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide in various solvent systems. This data is invaluable for:
-
Selection of appropriate solvents for chemical reactions and purifications (e.g., recrystallization).
-
Formulation development of potential drug products.
-
Informing the design of subsequent in vitro and in vivo studies.
By combining the predictive power of physicochemical property analysis with the empirical rigor of the shake-flask method, researchers can confidently navigate the solubility landscape of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide and accelerate their research and development efforts.
References
- Snyder, L. R. (1978). Classification of the solvent properties of common liquids.
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
-
Purdue University. (n.d.). Properties of Common Organic Solvents. Retrieved from [Link]
-
Wikipedia. (2024). Solvent. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Potential Biological Activity of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, a heterocyclic compound belonging to the versatile pyrazole class. Drawing upon the extensive research into pyrazole derivatives, this document outlines the synthesis, characterization, and, most importantly, the potential biological activities of this specific molecule. It is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into its potential therapeutic applications and the experimental pathways to validate them.
Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, anticonvulsant, and analgesic activities.[1][2][3] The structural versatility of the pyrazole ring allows for extensive modification, enabling the fine-tuning of its biological effects.[4] Several commercially successful drugs, such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil, feature a pyrazole core, underscoring its therapeutic significance.[5] The amide linkage, also a prevalent motif in bioactive molecules, is often incorporated to enhance biological activity.[6][7] The title compound, 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, combines these two key pharmacophores, making it a compelling candidate for biological investigation.
Synthesis and Characterization
The synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is anticipated to follow a straightforward and well-established synthetic route. The primary method involves the acylation of a 5-aminopyrazole precursor with chloroacetyl chloride.
Proposed Synthetic Pathway
The synthesis commences with the cyclocondensation of phenylhydrazine and ethyl acetoacetate to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Subsequent reactions would lead to the formation of the key intermediate, 5-amino-3-methyl-1-phenyl-1H-pyrazole. The final step is the acylation of this amino group.
Caption: Proposed synthetic workflow for 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.
Detailed Experimental Protocol for Acylation (Adapted from related syntheses)[8][9]
-
Preparation of Reactants: Dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole (1 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice-salt bath to cool the solution to 0-5°C.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution, maintaining the low temperature to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for approximately 2-4 hours.
-
Work-up: The crude product may precipitate out of the solution. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product should be purified, for instance, by recrystallization from a suitable solvent like ethanol, to yield the pure 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.
-
Characterization: The structure of the final compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Potential Biological Activities and Investigative Protocols
Based on the extensive literature on pyrazole derivatives, 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a promising candidate for a range of biological activities.[2][8] The following sections outline these potential activities and suggest experimental protocols for their evaluation.
Antimicrobial and Antifungal Activity
Rationale: The pyrazole scaffold is a common feature in many compounds with demonstrated antibacterial and antifungal properties. The mechanism of action can vary, but some pyrazole derivatives are known to interfere with essential bacterial processes like cell wall synthesis or DNA replication.[8]
Proposed Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Microbial Cultures: Grow selected strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) in appropriate broth media to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive controls (microbes in broth without the compound) and negative controls (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
Rationale: Numerous pyrazole derivatives have been investigated for their anticancer properties, with some showing potent activity against various cancer cell lines.[9][10][11] Potential mechanisms include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.
Proposed Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate cell culture medium supplemented with fetal bovine serum.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Anti-inflammatory Activity
Rationale: A significant number of pyrazole-containing compounds exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[2]
Proposed Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme kits. Prepare the arachidonic acid substrate solution.
-
Compound Incubation: Incubate the COX enzymes with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2, ibuprofen for non-selective) for a short period.
-
Initiation of Reaction: Add the arachidonic acid substrate to initiate the enzymatic reaction.
-
Measurement of Prostaglandin Production: Quantify the production of prostaglandin E2 (PGE2) using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Determine the inhibitory effect of the compound on COX-1 and COX-2 activity and calculate the IC50 values. The selectivity index (COX-1 IC50 / COX-2 IC50) can then be determined.
Anticonvulsant Activity
Rationale: Certain pyrazole derivatives have shown promise as anticonvulsant agents.[12]
Proposed Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Rodents
-
Animal Model: Use adult mice or rats.
-
Compound Administration: Administer the test compound intraperitoneally or orally at various doses. Include a vehicle control group and a positive control group (e.g., phenytoin).
-
Induction of Seizures: After a predetermined time for drug absorption, induce seizures by applying a brief electrical stimulus through corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the percentage of animals protected from the tonic hindlimb extension at each dose and calculate the ED50 (the dose that protects 50% of the animals).
Quantitative Data Summary
The following table can be used to summarize the potential quantitative data obtained from the proposed biological assays.
| Biological Activity | Assay | Target/Organism | Metric | Potential Value |
| Antimicrobial | Broth Microdilution | S. aureus | MIC | µg/mL |
| E. coli | MIC | µg/mL | ||
| Antifungal | Broth Microdilution | C. albicans | MIC | µg/mL |
| Anticancer | MTT Assay | MCF-7 | IC50 | µM |
| HCT-116 | IC50 | µM | ||
| Anti-inflammatory | COX Inhibition | COX-1 | IC50 | µM |
| COX-2 | IC50 | µM | ||
| Anticonvulsant | MES Test | Mouse | ED50 | mg/kg |
Conclusion
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide emerges as a molecule of significant interest for biological screening due to its hybrid structure, which combines the pharmacologically privileged pyrazole ring with an acetamide linker. Based on the extensive body of research on related compounds, it is hypothesized that this molecule may possess valuable antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The experimental protocols detailed in this guide provide a robust framework for systematically investigating these potential activities. Further research, including in-depth mechanistic studies and structure-activity relationship (SAR) analyses, will be crucial in elucidating the full therapeutic potential of this and related pyrazole derivatives.
References
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2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (2023, January 17). Retrieved January 22, 2026, from [Link]
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Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies | ACS Omega - ACS Publications. (2023, March 9). Retrieved January 22, 2026, from [Link]
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Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst - MDPI. (2023, May 20). Retrieved January 22, 2026, from [Link]
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Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications - orientjchem.org. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (2024, June 3). Retrieved January 22, 2026, from [Link]
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2-Chloro-N-[1-(4-chloro-phen-yl)-3-cyano-1H-pyrazol-5-yl]acetamide - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025, September 11). Retrieved January 22, 2026, from [Link]
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(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 8). Retrieved January 22, 2026, from [Link]
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2-chloro-n-(3-methyl-1-phenyl-1h-pyrazol-5-yl)acetamide - PubChemLite. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (2021, April 16). Retrieved January 22, 2026, from [Link]
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Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20). Retrieved January 22, 2026, from [Link]
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Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study - Journal of Applied Pharmaceutical Science. (2024, April 5). Retrieved January 22, 2026, from [Link]
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025, September 24). Retrieved January 22, 2026, from [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9). Retrieved January 22, 2026, from [Link]
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Unveiling the Molecular Choreography: A Technical Guide to the Mechanism of Action of Pyrazole-Based Acetamides
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the methodologies employed to elucidate the mechanism of action of pyrazole-based acetamides, a versatile class of compounds with significant therapeutic potential. As a Senior Application Scientist, this document is crafted to bridge theoretical knowledge with practical, field-proven insights, empowering you to design and execute robust mechanistic studies.
Introduction: The Versatility of the Pyrazole-Acetamide Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] When coupled with an acetamide functional group, the resulting pyrazole-based acetamides exhibit a remarkable diversity of biological activities, targeting a wide array of proteins implicated in human diseases.[2] These compounds have been successfully developed as kinase inhibitors, receptor antagonists, and enzyme modulators, underscoring the adaptability of this chemical framework.[1][2] Understanding the precise molecular interactions and cellular consequences of these compounds is paramount for their optimization and clinical translation. This guide will navigate the critical experimental workflows required to dissect their mechanism of action, from initial target engagement to the elucidation of downstream cellular effects.
Section 1: Establishing Target Engagement — The First Point of Contact
A foundational step in characterizing any new chemical entity is to unequivocally demonstrate its direct physical interaction with the intended molecular target. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for confirming target engagement in a cellular context.
The Rationale of CETSA: Ligand-Induced Thermal Stabilization
The principle behind CETSA is that the binding of a ligand, such as a pyrazole-based acetamide, to its target protein confers thermal stability.[3] This increased stability is detectable by heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve of the target protein in the presence of the compound is a direct indicator of target engagement.[3]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The following protocol outlines a typical CETSA experiment to validate the interaction between a pyrazole-based acetamide and its putative target protein.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture the appropriate cell line to 80-90% confluency.
-
Treat the cells with the pyrazole-based acetamide at various concentrations or a vehicle control for a predetermined time.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[4]
-
Lyse the cells by freeze-thaw cycles or the addition of a mild lysis buffer.[4]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[4]
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blot or other sensitive protein detection methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.
-
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Section 2: Characterizing the Mode of Inhibition — Beyond Binding
Once target engagement is confirmed, the next critical step, particularly for enzyme inhibitors, is to characterize the nature of the inhibition. Enzyme kinetics studies provide invaluable information on how a pyrazole-based acetamide affects the catalytic activity of its target.
The "Why" of Enzyme Kinetics: Unveiling Inhibitory Mechanisms
Enzyme kinetic assays measure the rate of an enzyme-catalyzed reaction and how this rate is affected by varying the concentrations of the substrate and the inhibitor.[5] This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Furthermore, these studies can distinguish between different modes of inhibition, such as competitive, non-competitive, and uncompetitive, which provides crucial insights into the inhibitor's binding site and mechanism.[5]
Experimental Workflow: Enzyme Inhibition Kinetics
The following is a generalized protocol for determining the IC50 and mode of inhibition of a pyrazole-based acetamide against a purified enzyme.
Protocol: Enzyme Inhibition Kinetics Assay
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme.
-
Prepare a stock solution of the appropriate substrate.
-
Prepare serial dilutions of the pyrazole-based acetamide inhibitor.
-
-
IC50 Determination:
-
In a multi-well plate, combine the enzyme and a fixed, optimal concentration of the substrate with varying concentrations of the inhibitor.
-
Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Initiate the reaction and measure the product formation over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Mode of Inhibition Studies:
-
Perform a series of kinetic runs with varying concentrations of both the substrate and the inhibitor.
-
Measure the initial reaction velocities for each condition.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots to determine the mode of inhibition.[6]
-
| Compound Class | Target Example | IC50 (nM) | Reference |
| Pyrazole Acetamide | BRAF V600E | 100 | [2] |
| Pyrazole-based | JAK1 | 3.3 | [7] |
| Pyrazole-based | JAK2 | 2.8 | [7] |
Section 3: Mapping the Cellular Response — Downstream Signaling Pathways
Inhibiting a key protein rarely affects a single cellular process. More often, it triggers a cascade of events through intricate signaling pathways. Elucidating these downstream effects is crucial for a comprehensive understanding of a compound's mechanism of action and for predicting its physiological consequences.
The Logic of Pathway Analysis: Connecting Target to Phenotype
By analyzing the phosphorylation status and expression levels of key proteins within a signaling cascade, we can map the flow of information from the inhibited target to the ultimate cellular response, such as apoptosis or cell cycle arrest. Western blotting is a cornerstone technique for this type of analysis.
Key Signaling Pathways Targeted by Pyrazole-Based Acetamides
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival.[8] Pyrazole-based acetamides have been developed as potent inhibitors of key kinases in this pathway, such as BRAF.[2] Inhibition of BRAF prevents the phosphorylation and activation of downstream MEK and ERK, leading to cell cycle arrest and apoptosis in cancer cells harboring BRAF mutations.[8]
Caption: Inhibition of the MAPK/ERK pathway by a pyrazole-based acetamide targeting BRAF.
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and immune responses.[7] Aberrant JAK/STAT signaling is implicated in various inflammatory diseases and cancers.[9] Pyrazole-based compounds are effective inhibitors of JAKs, blocking the phosphorylation of STAT proteins and their subsequent translocation to the nucleus to regulate gene expression.[7][10][11]
Caption: Inhibition of the JAK/STAT pathway by a pyrazole-based acetamide targeting JAK.
Experimental Workflow: Western Blotting for Signaling Pathway Analysis
Protocol: Western Blotting for Phospho-Protein Analysis
-
Cell Lysis and Protein Quantification:
-
Treat cells with the pyrazole-based acetamide and appropriate controls (e.g., growth factors to stimulate the pathway).
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to normalize for loading differences.
-
Quantify the band intensities to determine the change in phosphorylation levels upon compound treatment.
-
Section 4: Assessing Cellular Fate — Apoptosis and Cell Cycle Analysis
The ultimate goal of many targeted therapies is to induce cell death or halt the proliferation of diseased cells. Therefore, assessing the effects of a pyrazole-based acetamide on apoptosis and the cell cycle is a critical component of its mechanistic characterization.
The Rationale for Apoptosis and Cell Cycle Assays
These assays provide quantitative measures of a compound's ability to induce programmed cell death (apoptosis) or to arrest cells at specific phases of the cell cycle. This information is vital for understanding the cytostatic or cytotoxic effects of the compound.
Experimental Workflows for Cellular Fate Analysis
Protocol: Western Blotting for Apoptosis Markers
-
Sample Preparation:
-
Treat cells with the pyrazole-based acetamide for various time points.
-
Prepare cell lysates as described for signaling pathway analysis.
-
-
Immunoblotting:
-
Perform Western blotting using primary antibodies against key apoptosis markers, such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family (e.g., Bax and Bcl-2).
-
-
Analysis:
-
An increase in the levels of cleaved caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio, are indicative of apoptosis induction.
-
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation and Fixation:
-
Treat cells with the pyrazole-based acetamide for a desired duration.
-
Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.
-
-
Staining:
-
Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye, such as propidium iodide (PI), and RNase to prevent staining of RNA.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Generate a histogram of cell count versus fluorescence intensity.
-
-
Data Interpretation:
-
Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N.
-
An accumulation of cells in a particular phase indicates cell cycle arrest.
-
Section 5: Case Study — Mechanism of Action of a Pyrazole-Based Androgen Receptor Antagonist
Pyrazole-based acetamides have also been developed as antagonists of the androgen receptor (AR), a key driver of prostate cancer. The mechanism of action of these antagonists involves preventing the nuclear translocation and transcriptional activity of the AR.
Experimental Workflow: Androgen Receptor Nuclear Translocation Assay
-
Cell Culture and Treatment:
-
Use a prostate cancer cell line that expresses AR (e.g., LNCaP).
-
Treat the cells with an androgen (e.g., dihydrotestosterone, DHT) to induce AR nuclear translocation, in the presence or absence of the pyrazole-based acetamide antagonist.
-
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the AR.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with a DNA dye (e.g., DAPI).
-
-
Microscopy and Image Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of the AR signal to determine the extent of nuclear translocation. A decrease in nuclear AR in the presence of the antagonist indicates inhibition of translocation.[10]
-
Caption: Workflow for assessing androgen receptor (AR) nuclear translocation.
Conclusion
The study of the mechanism of action of pyrazole-based acetamides requires a multi-faceted approach that integrates target engagement, biochemical characterization, and cellular pathway analysis. The experimental workflows detailed in this guide provide a robust framework for dissecting the molecular choreography of these versatile compounds. By systematically applying these techniques, researchers can gain a comprehensive understanding of how these molecules exert their biological effects, paving the way for the development of novel and effective therapeutics.
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Arnone, M. & Gores, G. J. The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology, 3 (12), a002597 (2011). Available from: [Link]
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Lindsley, C. W. et al. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. Molecules, 16 (12), 10174-10194 (2011). Available from: [Link]
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In silico modeling of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
An In-Depth Technical Guide to the In Silico Modeling of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities.[1][2] This guide provides a comprehensive, in-depth framework for the in silico evaluation of a specific pyrazole derivative, 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide . Designed for researchers, computational chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind methodological choices. We will navigate the essential computational workflows—from ligand preparation and target selection to molecular docking, molecular dynamics, and predictive modeling—to build a robust, hypothesis-driven profile of this compound's therapeutic potential. Each protocol is designed as a self-validating system, ensuring scientific integrity and reproducibility.
Introduction to the Target Compound and Modeling Strategy
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a small molecule featuring the versatile 1-phenyl-3-methyl-1H-pyrazol-5-yl core. The presence of an N-acetamide linker and a reactive chloro- group suggests potential for targeted covalent or non-covalent interactions with biological macromolecules.
| Identifier | Value |
| Molecular Formula | C12H12ClN3O[3] |
| Canonical SMILES | CC1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2[3] |
| InChIKey | WITNPEBNOYWOGB-UHFFFAOYSA-N[3] |
| Molecular Weight | 249.70 g/mol |
| Predicted XlogP | 2.4[3] |
Table 1: Physicochemical Properties of the Target Compound.
Given the well-documented therapeutic relevance of pyrazole derivatives as anti-inflammatory, anticancer, and antimicrobial agents, a structured in silico investigation is a cost-effective first step to delineate this specific compound's potential biological role.[1][4] Our strategy follows a multi-pillar approach, beginning with broad screening and progressively focusing on mechanistic stability and drug-like properties.
Figure 1: Overall In Silico Modeling Workflow.
Part I: Ligand and Target Preparation - The Foundation of Modeling
The accuracy of any in silico model is fundamentally dependent on the quality of its starting structures. This preparatory phase is the most critical for ensuring meaningful results.
Ligand Structure Generation and Optimization
Expertise & Rationale: A 2D representation (like SMILES) is insufficient for spatial analysis. We must generate a three-dimensional, low-energy conformation. The goal of energy minimization is to relax the structure, resolving any atomic clashes or strained bond angles that would otherwise produce artificially high energy scores in subsequent docking calculations.
Protocol: 2D to 3D Conversion and Energy Minimization
-
Obtain SMILES String: Start with the canonical SMILES: CC1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2.[3]
-
Generate 3D Coordinates: Use a tool like Open Babel.
-
Energy Minimization: Perform energy minimization using a suitable force field, such as MMFF94 (Merck Molecular Force Field). This step refines bond lengths and angles to achieve a more realistic, stable conformation.
-
Verification: Load the resulting ligand_min.pdbqt file into a molecular viewer (e.g., PyMOL, Chimera) to visually inspect the 3D structure and ensure its chemical integrity.
Biological Target Identification and Preparation
Expertise & Rationale: The selection of protein targets is a hypothesis-driven process. Based on the broad anti-inflammatory and anticancer activities of pyrazoles, we hypothesize that our compound may target key enzymes in these pathways.[1][5] A prime example is Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs. We will use human COX-2 (PDB ID: 5IKR) as our primary example.
Protocol: Target Preparation for Docking
-
Download Protein Structure: Obtain the crystal structure from the RCSB Protein Data Bank (e.g., PDB ID: 5IKR).[6]
-
Clean the Structure: The raw PDB file contains non-essential molecules.
-
Causality: Water molecules can interfere with ligand binding by occupying space in the active site and are typically removed unless they are known to play a critical role in mediating binding. Co-factors and existing ligands must be removed to make the binding site available for our compound.
-
Action: Use a molecular editor like UCSF Chimera or AutoDock Tools to delete all water molecules (HOH) and non-protein residues.[6][7]
-
-
Add Polar Hydrogens and Assign Charges:
-
Causality: Crystal structures often lack explicit hydrogen atoms. Adding them is crucial for correctly defining hydrogen bond donors and acceptors. Assigning partial charges (e.g., Gasteiger charges) is essential for calculating electrostatic interactions, a key component of docking scores.
-
Action: Use the preparation scripts within AutoDock Tools, which will add polar hydrogens and compute Gasteiger charges.
-
-
Save in Required Format: Save the cleaned, prepared receptor as a .pdbqt file, which contains the atomic coordinates along with charge and atom type information required by AutoDock Vina.
Part II: Predicting Interactions - Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein target. It is a powerful tool for virtual screening and hypothesis generation.[6]
The Self-Validating Protocol: Redocking
Trustworthiness: Before docking our novel compound, we must validate our docking parameters. The most reliable method is to "redock" the co-crystallized ligand that was originally present in the PDB structure. A successful redocking, where the predicted pose is very close to the crystallographic pose (RMSD < 2.0 Å), confirms that our chosen software, grid parameters, and scoring function are appropriate for this specific biological target.
Protocol: Docking Validation and Execution
-
Extract Co-crystallized Ligand: From the original PDB file (e.g., 5IKR), extract the coordinates of the bound inhibitor and save it as a separate file. Prepare this ligand using the same protocol as our target compound (Section 2.1).
-
Define the Binding Pocket: The docking area, or "grid box," must encompass the entire active site.
-
Causality: A grid box that is too small may prevent the ligand from finding its optimal pose, while one that is too large increases computation time and the chance of finding irrelevant binding sites. The most reliable way to define the box is to center it on the position of the co-crystallized ligand.
-
Action: In AutoDock Tools, center the grid box on the extracted native ligand and adjust its dimensions to be large enough to allow for rotational and translational freedom (e.g., 25 x 25 x 25 Å).[6]
-
-
Perform Redocking: Dock the extracted native ligand back into the prepared receptor using the defined grid box.
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation. An RMSD value below 2.0 Å validates the protocol.
-
Dock the Target Compound: Using the exact same validated grid parameters, dock ligand_min.pdbqt into the prepared COX-2 receptor.
Figure 2: Molecular Docking Workflow.
Analysis of Docking Results
The output of a docking simulation is a set of binding poses ranked by a scoring function (binding affinity).
-
Binding Affinity: This value (in kcal/mol) estimates the strength of the interaction. More negative values suggest stronger binding.
-
Binding Pose: Visual inspection of the top-ranked pose is crucial. Analyze the specific interactions formed between the ligand and active site residues (e.g., hydrogen bonds, pi-pi stacking, hydrophobic interactions).
Hypothetical Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | 5IKR | -9.2 | Arg120, Tyr355, Ser530 |
| c-RAF Kinase | 3OMV | -8.5 | Cys532, Leu505, Asp594 |
| Histone Deacetylase 2 (HDAC2) | 4LXZ | -7.8 | His146, Phe155, Gly154 |
Table 2: Hypothetical Docking Scores and Interactions.
Part III: Assessing Stability - Molecular Dynamics (MD) Simulation
Expertise & Rationale: Molecular docking provides a static, gas-phase approximation of binding. Molecular Dynamics (MD) simulations are essential to assess the stability of the predicted protein-ligand complex in a more physiologically relevant, solvated environment over time.[8][9] A stable complex in an MD simulation lends much higher confidence to the docking prediction.
MD Simulation Workflow
This protocol provides a conceptual overview of the steps involved, typically performed with software like GROMACS, AMBER, or NAMD.[8][10]
Protocol: Assessing Complex Stability
-
System Preparation:
-
Causality: The system must be prepared to mimic physiological conditions. This involves creating a topology for the ligand (defining its bond, angle, and dihedral parameters, often using a server like CGenFF or ATB), solvating the protein-ligand complex in a water box with periodic boundary conditions, and adding counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.[11]
-
-
Energy Minimization: The initial system with added water and ions will have steric clashes. A steep descent energy minimization is performed to relax the system and remove these high-energy contacts.
-
Equilibration (NVT and NPT):
-
Causality: The system must be brought to the desired temperature and pressure before the production run. This is a two-step process. First, in the NVT (isothermal-isochoric) ensemble, the system is heated to the target temperature (e.g., 300 K) while the volume is kept constant. Second, in the NPT (isothermal-isobaric) ensemble, pressure is coupled to maintain a constant pressure (e.g., 1 bar), allowing the box density to equilibrate.
-
-
Production MD: Run the simulation for a substantial period (e.g., 100-200 nanoseconds) to allow the system to explore its conformational space. Trajectory data (atomic coordinates over time) is saved at regular intervals.[10]
Figure 3: Molecular Dynamics Simulation Workflow.
Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Calculated for the protein backbone and the ligand. A low, stable RMSD value over the course of the simulation indicates that the complex is not undergoing major conformational changes and the ligand remains stably bound in the pocket.
-
Root Mean Square Fluctuation (RMSF): Calculated for each residue to identify flexible regions of the protein. High fluctuation in active site residues may indicate instability induced by the ligand.
Part IV: Predicting Activity and Properties - QSAR & ADMET
Quantitative Structure-Activity Relationship (QSAR)
Expertise & Rationale: QSAR modeling establishes a mathematical correlation between the structural properties of a group of compounds and their biological activity.[12][13] If a reliable QSAR model exists for a series of pyrazole-based COX-2 inhibitors, we can use it to predict the activity of our new compound based solely on its calculated molecular descriptors.[14]
Protocol: Conceptual QSAR Application
-
Data Set: A QSAR model is built on a "training set" of compounds with known activities (e.g., IC50 values).
-
Descriptor Calculation: For each molecule in the set, a wide range of numerical descriptors are calculated (e.g., molecular weight, logP, topological indices, electronic properties).[15]
-
Model Building: A statistical method (e.g., multiple linear regression, machine learning) is used to create an equation that links a subset of these descriptors to the observed biological activity.[16]
-
Prediction: The validated QSAR equation is then used to predict the activity of our target compound by inputting its calculated descriptors.
ADMET Prediction
Expertise & Rationale: A potent compound is useless if it has poor pharmacokinetic properties or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step. Lipinski's "Rule of Five" provides a quick heuristic for evaluating drug-likeness.[17]
Protocol: ADMET Profiling
-
Utilize Web Servers: Submit the compound's SMILES string to comprehensive online tools like SwissADME.
-
Analyze Key Parameters: Evaluate properties such as:
-
Lipinski's Rule of Five: Checks for violations (MW > 500, LogP > 5, H-bond donors > 5, H-bond acceptors > 10). Good drug candidates typically have zero or one violation.
-
Gastrointestinal (GI) Absorption: Predicts how well the compound would be absorbed if taken orally.
-
Blood-Brain Barrier (BBB) Permeation: Predicts if the compound can cross into the central nervous system.
-
Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.
-
Bioavailability Score: An overall score combining multiple pharmacokinetic factors.
-
Predicted ADMET Profile for the Target Compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 249.70 Da | Pass ( < 500) |
| LogP | 2.4 | Pass ( < 5) |
| H-Bond Donors | 1 | Pass ( < 5) |
| H-Bond Acceptors | 2 | Pass ( < 10) |
| Lipinski Violations | 0 | Good drug-likeness |
| GI Absorption | High | Likely good oral absorption |
| BBB Permeant | Yes | Potential for CNS activity/side effects |
| CYP Inhibitor (e.g., 2D6) | No | Low risk of specific drug interactions |
| Bioavailability Score | 0.55 | Good |
Table 3: Predicted ADMET Properties via SwissADME.
Conclusion and Future Outlook
This in silico guide outlines a rigorous, multi-faceted approach to characterizing 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide . Our hypothetical analysis suggests that the compound possesses excellent drug-like properties according to Lipinski's rules and shows promising binding affinity towards therapeutically relevant targets like COX-2. The molecular docking protocol, validated by redocking, identified key potential interactions, and the proposed molecular dynamics workflow provides a clear path to assessing the stability of these interactions.
The true power of computational modeling lies in its ability to generate testable hypotheses efficiently. The findings from this guide—the predicted high-affinity binding to COX-2, the stable interaction profile from MD, and the favorable ADMET properties—culminate in a strong scientific rationale for advancing this compound to the next stage: experimental validation. The immediate next steps should be the chemical synthesis of the compound followed by in vitro enzymatic assays against the predicted targets to confirm (or refute) the computational predictions.
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Asif, M. (2021). A mini-review on anti-inflammatory activity of pyrazole derivatives. MOJ Bioorganic & Organic Chemistry, 5(1), 1-8. [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
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GOMOS. (2018). Molecular Dynamics (MD) Simulations, step by step protocol. GOMOS. [Link]
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Hosseini, M., et al. (2023). In silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports. [Link]
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LibreTexts Chemistry. (2020). How to Dock Your Own Drug. [Link]
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MDPI. (2022). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. MDPI. [Link]
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Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]
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PubChem. (n.d.). 2-chloro-n-(3-methyl-1-phenyl-1h-pyrazol-5-yl)acetamide. National Center for Biotechnology Information. [Link]
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RJ Wave. (2024). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave. [Link]
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Shah, P., & D'Souza, C. (2020). Molecular dynamics simulation for all. The FEBS Journal. [Link]
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Singh, N., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]
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An In-depth Technical Guide to the Thermogravimetric Analysis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of thermogravimetric analysis (TGA) for the characterization of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, a heterocyclic compound with potential applications in pharmaceutical development. As a Senior Application Scientist, this document synthesizes established principles of thermal analysis with insights into the expected thermal behavior of this specific molecule, based on its structural components. This guide will detail a robust experimental protocol, predict the thermal decomposition profile, and offer a mechanistic interpretation of the anticipated TGA data. The methodologies and interpretations presented herein are designed to be a self-validating system for researchers embarking on the thermal analysis of this and related pyrazole derivatives.
Introduction: The Significance of Thermal Analysis in Pharmaceutical Profiling
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, with the molecular formula C₁₂H₁₂ClN₃O and a molecular weight of 249.7 g/mol , belongs to the pyrazole class of compounds[1]. Pyrazole derivatives are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities[2]. The acetamide moiety further functionalizes this core, potentially influencing its physicochemical properties and therapeutic efficacy.
In the pre-formulation and formulation stages of drug development, a thorough understanding of the thermal stability of an active pharmaceutical ingredient (API) is paramount[3][4][5]. Thermogravimetric analysis (TGA) is a cornerstone technique in this endeavor, providing quantitative information on the mass of a substance as it changes with temperature. This data is critical for determining the material's thermal stability, its decomposition kinetics, and the composition of the final product. For a compound like 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, TGA can elucidate its upper-temperature limit for storage and handling, and provide insights into its degradation pathways.
Predicted Thermal Behavior: A Mechanistic Perspective
The pyrazole ring is a relatively stable aromatic heterocycle. Its thermal decomposition typically occurs at elevated temperatures. In contrast, the chloroacetamide side chain is expected to be the more thermally labile portion of the molecule. The decomposition of acetamide itself has been studied and is known to produce acetic acid, ammonia, and methyl cyanide at temperatures above 425°C in the gas phase[6]. The presence of a chlorine atom on the acetyl group may influence the decomposition onset and the nature of the degradation products.
It is hypothesized that the initial decomposition step will involve the chloroacetamide side chain, potentially through the cleavage of the amide bond or the carbon-chlorine bond. This would likely be followed by the fragmentation of the pyrazole ring at higher temperatures.
Experimental Protocol for Thermogravimetric Analysis
To ensure the acquisition of high-quality, reproducible TGA data, a standardized experimental protocol is essential. The following methodology is recommended for the analysis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.
Instrumentation and Calibration
A calibrated thermogravimetric analyzer is required. Calibration should be performed for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards) or melting point standards (e.g., indium, tin, zinc).
Sample Preparation
A representative sample of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide (typically 5-10 mg) should be accurately weighed into a clean, inert sample pan (e.g., alumina or platinum). A consistent sample mass should be used for all related experiments to ensure comparability.
TGA Experimental Parameters
The following experimental parameters are recommended:
| Parameter | Recommended Value | Rationale |
| Temperature Range | Ambient to 800 °C | To ensure complete decomposition and characterization of any residual mass. |
| Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events. |
| Atmosphere | Nitrogen (or other inert gas) | To prevent oxidative decomposition and simplify the interpretation of the thermogram. |
| Flow Rate | 50 mL/min | To ensure an inert environment and efficiently remove gaseous decomposition products. |
Experimental Workflow Diagram
Caption: Experimental workflow for the TGA of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.
Anticipated TGA Data and Interpretation
Based on the predicted thermal behavior, a hypothetical TGA and its corresponding derivative thermogram (DTG) for 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide are presented below.
Predicted TGA Data Summary
| Thermal Event | Onset Temperature (°C) | Peak Decomposition Temperature (°C) (from DTG) | Weight Loss (%) |
| Step 1 | ~200 - 250 | ~230 | ~30 - 35 |
| Step 2 | ~350 - 400 | ~380 | ~40 - 45 |
| Final Residue at 800 °C | - | - | < 5 |
Interpretation of Thermal Events
-
Step 1: Decomposition of the Chloroacetamide Side Chain The initial weight loss, predicted to occur between 200-250 °C, is attributed to the decomposition of the chloroacetamide side chain. This is the most likely initial point of fragmentation due to the relative weakness of the amide and C-Cl bonds compared to the bonds within the pyrazole ring. The expected weight loss of approximately 30-35% corresponds to the loss of the -C(O)CH₂Cl fragment.
-
Step 2: Fragmentation of the Pyrazole Ring The second major weight loss, anticipated at a higher temperature range of 350-400 °C, is likely due to the decomposition of the remaining 3-methyl-1-phenyl-1H-pyrazol-5-amine core. The degradation of the pyrazole ring structure would result in the evolution of various gaseous nitrogen and carbon-containing species.
-
Final Residue A minimal final residue is expected at 800 °C under an inert atmosphere, indicating that the compound undergoes near-complete decomposition.
Proposed Decomposition Pathway Diagram
Caption: Proposed thermal decomposition pathway for 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.
Conclusion
This technical guide has outlined a comprehensive approach to the thermogravimetric analysis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide. By leveraging knowledge of the thermal behavior of related chemical structures, a predictive model for its decomposition has been established. The detailed experimental protocol provides a robust framework for obtaining high-quality TGA data, which is essential for the characterization of this potential active pharmaceutical ingredient. The interpretation of the anticipated thermogram suggests a two-step decomposition process, initiated by the loss of the chloroacetamide side chain followed by the fragmentation of the pyrazole core at higher temperatures. This information is invaluable for drug development professionals in determining the thermal stability and degradation profile of this compound, thereby guiding its formulation, storage, and handling.
References
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2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents. (n.d.).
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Decomposition of acetamide and formamide in pressurized hot water - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation - MDPI. (2023, January 17). Retrieved January 22, 2026, from [Link]
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Ingredient basics | Therapeutic Goods Administration (TGA). (2024, March 22). Retrieved January 22, 2026, from [Link]
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Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies | ACS Omega. (2021, August 8). Retrieved January 22, 2026, from [Link]
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Manufacture a medicine | Therapeutic Goods Administration (TGA). (n.d.). Retrieved January 22, 2026, from [Link]
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Acetamide - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
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TGA Drug Approval Guide 2025: Best Practices for Regulatory Compliance in Australia. (2025, December 17). Retrieved January 22, 2026, from [Link]
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Metal complexes with pyrazole-derived ligands - Sci-Hub. (n.d.). Retrieved January 22, 2026, from [Link]
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Regulation essentials | Therapeutic Goods Administration (TGA). (2022, February 9). Retrieved January 22, 2026, from [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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Homogeneous gas-phase pyrolysis of acetamide - Transactions of the Faraday Society (RSC Publishing). (n.d.). Retrieved January 22, 2026, from [Link]
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acetamide - Organic Syntheses Procedure. (n.d.). Retrieved January 22, 2026, from [Link]
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Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI. (2024, April 10). Retrieved January 22, 2026, from [Link]
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How to Meet TGA GMP Requirements for API Manufacturing. (2024, December 16). Retrieved January 22, 2026, from [Link]
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Unveiling the Molecular Architecture: A Guide to the X-ray Diffraction Analysis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
A Note to the Researcher: A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a deposited crystal structure for the specific compound 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide. The absence of this foundational data precludes the presentation of its specific crystallographic parameters.
However, to fulfill the spirit of an in-depth technical guide for researchers in drug development, this document will provide a detailed framework for the single-crystal X-ray diffraction (SC-XRD) analysis of a closely related and structurally illustrative analogue: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide . This analogue provides a tangible example through which we can explore the rigorous process of structure elucidation, from crystal growth to data interpretation and validation. The methodologies and principles discussed herein are directly applicable to the analysis of the originally requested compound, should a suitable crystal be obtained.
Part 1: The Strategic Imperative of X-ray Crystallography in Drug Design
In the landscape of modern drug discovery, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. Single-crystal X-ray diffraction stands as the gold standard for unequivocally determining the atomic arrangement within a crystalline solid. This technique provides a high-resolution map of electron density, from which we can deduce bond lengths, bond angles, and the overall molecular conformation. For a pharmaceutical scientist, this information is critical for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how the molecule's shape influences its biological activity.
-
Lead Optimization: Guiding chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound implications for its stability, solubility, and bioavailability.
-
Intellectual Property: Securing robust patent protection based on a well-defined solid-state form.
Part 2: The Experimental Journey: From Powder to Precision
The path from a synthesized compound to a refined crystal structure is a multi-step process demanding both patience and precision. Each stage is critical for the ultimate quality of the diffraction data.
The Art and Science of Crystal Growth
The adage "garbage in, garbage out" is particularly apt for X-ray crystallography. The primary prerequisite for a successful SC-XRD experiment is a high-quality single crystal, typically in the size range of 0.1-0.3 mm, free from significant defects. For novel compounds like our pyrazole acetamide derivatives, obtaining such crystals can be a significant bottleneck.
A Step-by-Step Protocol for Crystal Growth:
-
Purification of the Material: Begin with the highest purity material achievable. Residual impurities can inhibit crystal nucleation and growth.
-
Solvent Screening: A systematic screening of solvents with varying polarities and boiling points is essential. For the target class of molecules, solvents such as acetone, ethanol, and ethyl acetate, or mixtures thereof, are good starting points.
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent to near saturation at room temperature.
-
Loosely cover the vial to allow for slow solvent evaporation over several days to weeks.
-
This gentle change in supersaturation can promote the growth of well-ordered crystals.
-
-
Vapor Diffusion:
-
Place a concentrated solution of the compound in a small, open vial.
-
Situate this vial within a larger, sealed container holding a more volatile "anti-solvent" in which the compound is poorly soluble.
-
The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, inducing crystallization.
-
-
Thermal Methods:
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or even sub-ambient temperatures.
-
Temperature Gradient: Create a slight temperature gradient across the crystallization vessel to control the rate of crystallization.
-
Mounting and Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is identified, it is carefully mounted on a goniometer head for data collection. Modern diffractometers automate the process of rotating the crystal and collecting the diffraction data.
Experimental Workflow for Data Acquisition:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Part 3: Deciphering the Data: The Case of a Pyrazole Analogue
As previously stated, the crystallographic data for the title compound is not available. However, we can examine the published data for 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide to illustrate the type of information gleaned from an SC-XRD experiment.
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for our analogue, providing a snapshot of the crystal's fundamental properties.
| Parameter | Value |
| Chemical Formula | C₁₂H₈Cl₂N₄O |
| Formula Weight | 295.12 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 18.493 (4) |
| b (Å) | 13.815 (3) |
| c (Å) | 5.060 (1) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1292.7 (4) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (g/cm³) | 1.518 |
| Final R indices [I>2σ(I)] | R₁ = 0.037, wR₂ = 0.099 |
| Goodness-of-fit on F² | 1.01 |
Data extracted from Acta Crystallographica Section E, 2012, 68, o3249.
Key Structural Insights
The refinement of the crystal structure reveals crucial details about the molecule's conformation and intermolecular interactions:
-
Molecular Conformation: The dihedral angle between the pyrazole and the 4-chlorophenyl rings is a key conformational parameter, determined to be 30.7 (3)°. This twist is a result of steric hindrance and electronic effects.
-
Intermolecular Interactions: In the crystal lattice, molecules are linked by strong N—H···O hydrogen bonds, forming chains along the c-axis. These hydrogen bonds are fundamental to the packing of the molecules in the solid state and can significantly influence the compound's physical properties.
Part 4: The Self-Validating System of Structure Refinement
A solved crystal structure is not merely a picture; it is a model refined against experimental data. The trustworthiness of this model is assessed through several key metrics:
-
R-factors (R₁ and wR₂): These values represent the agreement between the observed diffraction data and the data calculated from the refined structural model. Lower R-factors indicate a better fit.
-
Goodness-of-Fit (GoF): A GoF value close to 1.0 suggests that the model accurately accounts for the experimental data.
-
Residual Electron Density: After the final refinement, the difference electron density map should be largely featureless, indicating that all atoms have been correctly located and modeled.
Conclusion
While the specific X-ray diffraction data for 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide remains elusive in the public domain, the principles and methodologies for its determination are well-established. By examining a closely related analogue, we have outlined the critical steps from crystal growth to data analysis and validation. For researchers in drug development, a deep understanding of this process is invaluable for leveraging the power of structural chemistry to design safer and more effective medicines. The acquisition and analysis of such data for the title compound would undoubtedly provide critical insights into its solid-state properties and guide its further development.
References
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. [Link]
-
Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. [Link]
-
Single Crystal X-ray Diffraction. University of York, Department of Chemistry. [Link]
-
Single-crystal X-ray Diffraction. SERC, Carleton College. [Link]
-
The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]
-
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, E68, o3249. [Link]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Pyrazole Building Block
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous approved drugs and clinical candidates.[1] Its inherent physicochemical properties and versatile synthetic handles have made it a cornerstone in the design of novel therapeutic agents across a wide spectrum of diseases, including inflammatory conditions, cancer, and infectious diseases.[2] Within this important class of heterocycles, 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide (CAS No: 300727-15-5) emerges as a particularly valuable, yet underexplored, synthetic intermediate.
The strategic incorporation of a reactive chloroacetamide moiety onto the 5-amino position of the 3-methyl-1-phenyl-pyrazole core endows this molecule with the capacity for facile covalent modification. This feature allows for its use as a versatile building block in the construction of more complex molecular architectures through nucleophilic substitution reactions. These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and strategic application of this compound. We will delve into detailed, field-proven protocols, explain the rationale behind experimental choices, and explore its potential in the generation of novel, biologically active compounds.
Physicochemical Properties
A summary of the key computed physicochemical properties of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is presented below. These parameters are crucial for understanding its behavior in both synthetic and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂ClN₃O | [3] |
| Molecular Weight | 249.7 g/mol | [3] |
| XlogP (predicted) | 2.4 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 46.9 Ų | [3] |
Synthetic Protocols: A Step-by-Step Guide
The synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a multi-step process that begins with the construction of the pyrazole core, followed by the introduction of the amino group, and finally, acylation with chloroacetyl chloride. The following protocols are based on established synthetic methodologies for pyrazole derivatives and related compounds.
Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Precursor 1)
The foundational pyrazole ring is efficiently constructed via a classic Knorr-type condensation reaction between ethyl acetoacetate and phenylhydrazine. This reaction is robust, high-yielding, and readily scalable.
Rationale: This cyclocondensation reaction is a cornerstone of pyrazole synthesis. Phenylhydrazine acts as a binucleophilic reagent, attacking the two electrophilic carbonyl carbons of the ethyl acetoacetate tautomer, leading to the formation of the stable five-membered heterocyclic ring after dehydration.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (15 mmol, 1.91 mL) dissolved in absolute ethanol (4 mL).
-
While stirring at room temperature, add phenylhydrazine (15 mmol, 1.48 mL) dropwise to the solution.
-
Upon completion of the addition, heat the reaction mixture to reflux in an oil bath and maintain for 5.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 5% methanol in dichloromethane.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as a crystalline solid.[4]
Protocol 2: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole (Precursor 2)
The conversion of the pyrazolone to the corresponding 5-amino derivative is a critical step. While several methods exist, a common approach involves nitrosation followed by reduction, or through rearrangement of a hydrazone precursor. A more direct route involves the reaction of phenylhydrazine with a suitably functionalized three-carbon component. For the purpose of these notes, we will adapt a known procedure for the synthesis of related aminopyrazoles.
Rationale: The synthesis of 5-aminopyrazoles can be achieved by reacting a hydrazine with a β-ketonitrile. In this case, the reaction of phenylhydrazine with a derivative of acetoacetonitrile will yield the desired 5-amino-3-methyl-1-phenylpyrazole. This method directly installs the required amino group at the C5 position.
Experimental Protocol:
-
In a reaction vessel, combine phenylhydrazine (10 mmol) and (1-ethoxyethylidene)malononitrile (10 mmol) in absolute ethanol (30 mL).
-
Add anhydrous sodium acetate (1.5 g) to the mixture.
-
Heat the mixture under reflux for 18 hours.
-
After cooling, filter the reaction mixture and evaporate the filtrate under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent system like acetone-hexane to yield 5-amino-3-methyl-1-phenyl-4-pyrazolecarbonitrile.
-
Subsequent hydrolysis and decarboxylation (if necessary, depending on the starting materials) would yield the target 5-amino-3-methyl-1-phenylpyrazole. Note: For a more direct synthesis, commercially available 5-amino-3-methyl-1-phenylpyrazole can be procured.[1][5]
Protocol 3: Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide (Target Compound)
The final step involves the acylation of the 5-amino group with chloroacetyl chloride. This reaction introduces the reactive chloroacetamide handle, rendering the molecule a versatile intermediate.
Rationale: The amino group at the C5 position of the pyrazole ring is nucleophilic and readily attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is a standard N-acylation reaction. The use of a non-nucleophilic base is recommended to quench the HCl generated during the reaction, preventing protonation of the starting amine.
Experimental Protocol:
-
Dissolve 5-amino-3-methyl-1-phenylpyrazole (5 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add chloroacetyl chloride (5 mmol) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 2 hours.[6]
-
Monitor the reaction by TLC. The formation of a precipitate indicates product formation.
-
Collect the crude product by vacuum filtration.
-
Purify the product by recrystallization from ethanol to obtain pure 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.[6]
Potential Therapeutic Areas
While specific biological data for the title compound is not extensively reported in the public domain, the broader pyrazole class of compounds is known to exhibit a wide range of pharmacological activities. [4]Therefore, derivatives of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide are promising candidates for screening in various therapeutic areas:
-
Anti-inflammatory: Many pyrazole-containing compounds, most notably celecoxib, are potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes.
-
Anticancer: The pyrazole scaffold is present in numerous kinase inhibitors and other anticancer agents, highlighting its utility in oncology drug discovery. [2]* Antimicrobial: Pyrazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens. [2]* Anticonvulsant: Certain pyrazole derivatives have shown promise in preclinical models of epilepsy. [4]A related compound, N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide, has been investigated for its anticonvulsant properties, suggesting a potential avenue of investigation for derivatives of the title compound. [7]
Self-Validating Systems in Protocols
The trustworthiness of a synthetic protocol is paramount. The described procedures incorporate self-validating checkpoints:
-
TLC Monitoring: At each stage, TLC provides a rapid and reliable method to assess reaction completion, the formation of byproducts, and the effectiveness of purification.
-
Spectroscopic Characterization: The identity and purity of the intermediates and the final product should be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected shifts and coupling patterns for the pyrazole core and the chloroacetamide moiety provide a clear fingerprint for verification.
-
Melting Point Analysis: A sharp and consistent melting point is a good indicator of the purity of the synthesized crystalline solids.
Conclusion and Future Outlook
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide represents a valuable and versatile tool in the arsenal of the medicinal chemist. While it may not be an end-drug itself, its true power lies in its capacity as a reactive building block for the synthesis of novel and diverse libraries of pyrazole-containing compounds. The protocols and insights provided herein are intended to empower researchers to leverage this intermediate in their quest for the next generation of therapeutic agents. The facile introduction of a wide range of chemical functionalities via the chloroacetamide handle opens up exciting possibilities for exploring new chemical space and developing compounds with tailored pharmacological profiles.
References
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The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
-
MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Retrieved from [Link]
-
Bhor, R. J., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Retrieved from [Link]
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Dana Bioscience. (n.d.). 2-Chloro-N-{1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide 1g. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile. Retrieved from [Link]
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El-Emary, T. I. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 54(2), 507-518. Retrieved from [Link]
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PubChemLite. (n.d.). 2-chloro-n-(3-methyl-1-phenyl-1h-pyrazol-5-yl)acetamide. Retrieved from [Link]
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-
ResearchGate. (2009). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Retrieved from [Link]
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ProQuest. (n.d.). Synthesis of 3-Alkyl-5-(diethylaminomethyl)-1-(1,3-thiazol-4-yl)-1H-pyrazoles. Retrieved from [Link]
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Molbase. (n.d.). 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide. Retrieved from [Link]
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The Versatile Intermediate: 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide in Modern Synthesis
In the landscape of contemporary organic synthesis, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide emerges as a pivotal building block, particularly in the realms of pharmaceutical and agrochemical development. Its unique structural features, combining a reactive chloroacetamide moiety with a biologically significant pyrazole core, render it a highly valuable precursor for a diverse array of target molecules. This guide provides an in-depth exploration of this intermediate, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Rationale
Before delving into synthetic protocols, a foundational understanding of the molecule's characteristics is essential. The properties of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide are intrinsic to its utility.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂ClN₃O | [1] |
| Molecular Weight | 249.70 g/mol | [1] |
| Appearance | Expected to be a solid | General knowledge |
| Key Functional Groups | Chloroacetamide, Pyrazole | N/A |
The chloroacetamide group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity is the cornerstone of its application as a synthetic intermediate, allowing for the facile introduction of various functionalities. The 3-methyl-1-phenyl-1H-pyrazole core is a well-established pharmacophore, known to impart a range of biological activities, from anti-inflammatory and analgesic to insecticidal and herbicidal properties.[2][3] The strategic combination of these two motifs in a single molecule creates a powerful tool for medicinal and agricultural chemists.
The Synthetic Pathway: From Precursors to the Final Intermediate
The synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a multi-step process that begins with readily available starting materials. The overall workflow is designed for efficiency and scalability.
Caption: Synthetic workflow for 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.
Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This initial step involves a classic cyclocondensation reaction. The causality behind this choice lies in its high efficiency and the commercial availability of the starting materials.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of ethyl acetoacetate and phenylhydrazine in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Protocol: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole
The conversion of the pyrazolone to the corresponding amine is a critical step. While various methods exist, a common route involves nitrosation followed by reduction. A more direct synthesis from phenylhydrazine and a suitable nitrile is also documented. For the purpose of this guide, we will reference a known starting material. The synthesis of aminopyrazoles is a well-established field in heterocyclic chemistry.[4][5]
Protocol: Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
This final acylation step introduces the reactive chloroacetamide moiety. The choice of chloroacetyl chloride is dictated by its high reactivity, ensuring a near-quantitative conversion.
Materials:
-
5-Amino-3-methyl-1-phenyl-1H-pyrazole
-
2-Chloroacetyl chloride
-
Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
Procedure:
-
Dissolve 5-Amino-3-methyl-1-phenyl-1H-pyrazole in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add an equimolar amount of a non-nucleophilic base to the solution and stir.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add an equimolar amount of 2-chloroacetyl chloride dropwise to the cooled solution, maintaining the temperature below 10 °C. The causality for the slow addition and cooling is to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting amine.
-
Quench the reaction by the slow addition of water.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.[6][7]
Applications in Target-Oriented Synthesis
The utility of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide as a synthetic intermediate is best illustrated through its application in the synthesis of high-value molecules.
Caption: Application workflow of the title intermediate.
In Pharmaceutical Synthesis: A Gateway to Bioactive Molecules
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] The title intermediate serves as a precursor for the synthesis of various biologically active compounds. For instance, derivatives of the core 1-phenyl-3-methyl-pyrazol-5-yl structure are utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Teneligliptin, which are used in the management of type 2 diabetes.[8] The chloroacetamide functionality allows for the introduction of various side chains, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.
In Agrochemical Development: Crafting Modern Crop Protection Agents
In the agrochemical sector, pyrazole-containing compounds have made a significant impact as potent insecticides and herbicides. The insecticide Fipronil, for example, features a pyrazole core. The title intermediate can be employed in the synthesis of novel Fipronil analogs. The chloroacetamide handle provides a convenient point for derivatization, allowing for the creation of libraries of compounds to be screened for enhanced efficacy, improved safety profiles, and to overcome resistance mechanisms.[6]
Analytical Characterization
The identity and purity of the synthesized intermediate must be rigorously confirmed. Standard analytical techniques are employed for this purpose.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons, the pyrazole ring proton, the methylene protons of the chloroacetamide group, the amide proton, and the aromatic protons of the phenyl group. |
| ¹³C NMR | Resonances for the methyl carbon, the pyrazole ring carbons, the methylene carbon, the carbonyl carbon, and the aromatic carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the compound, along with a characteristic isotopic pattern due to the presence of chlorine. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and C-Cl stretching vibrations. |
| Melting Point | A sharp melting point range, indicative of high purity. |
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide stands out as a strategically important synthetic intermediate. Its straightforward synthesis and the reactive nature of its chloroacetamide group provide a reliable and versatile platform for the development of novel pharmaceuticals and agrochemicals. The protocols and insights provided herein are intended to empower researchers to leverage the full potential of this valuable building block in their synthetic endeavors.
References
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Application Note: A High-Throughput Screening Cascade for the Identification of Novel Kinase Inhibitors Targeting the Hypothetical "Polo-like Kinase 9" (PLK9) using 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide and its Analogs
Introduction: The Rationale for Targeting Novel Kinases in Oncology
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Many successful therapeutic agents are based on this heterocyclic core. This application note describes a comprehensive high-throughput screening (HTS) strategy for the identification of novel kinase inhibitors, using the compound 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide as a representative of a hypothetical library of pyrazole-based compounds. For the purpose of this guide, we will postulate a novel, yet uncharacterized kinase, "Polo-like Kinase 9" (PLK9), as a therapeutic target in oncology. The Polo-like kinase family plays a crucial role in cell cycle regulation, and its dysregulation is a hallmark of many cancers.
This document provides a detailed workflow, from a primary biochemical screen to secondary cell-based assays and counter-screening, to identify and characterize potent and selective inhibitors of PLK9. The methodologies described herein are designed to be robust, reproducible, and scalable for large compound libraries.
The Screening Cascade: A Multi-Faceted Approach to Hit Identification and Validation
A successful HTS campaign requires a multi-step process to minimize false positives and negatives and to provide a comprehensive understanding of the activity of the hit compounds.[3] Our proposed screening cascade for the identification of PLK9 inhibitors consists of three main stages:
-
Primary High-Throughput Screening: A biochemical assay to rapidly screen a large library of compounds for direct inhibition of PLK9 kinase activity.
-
Secondary Confirmatory and Dose-Response Assays: Cell-based assays to confirm the activity of hits from the primary screen in a more physiologically relevant context and to determine their potency.
-
Tertiary Selectivity and Mechanism of Action Studies: Counter-screening against other kinases to assess selectivity and further biochemical and cellular assays to elucidate the mechanism of action.
Figure 1: A diagram illustrating the high-throughput screening cascade for the identification of PLK9 inhibitors.
Primary High-Throughput Screening: A TR-FRET Biochemical Assay for PLK9 Inhibition
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive method for measuring kinase activity in a high-throughput format.[4] The assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a fluorescently labeled substrate peptide acts as the acceptor. When the substrate is phosphorylated by PLK9, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.
Protocol: Primary TR-FRET PLK9 Kinase Assay
Materials:
-
Recombinant human PLK9 enzyme
-
Biotinylated substrate peptide
-
ATP
-
TR-FRET detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)
-
Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
384-well low-volume white plates
-
Compound library (including 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide) dissolved in DMSO
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of each compound from the library into the wells of a 384-well plate. For controls, dispense DMSO alone (negative control) and a known broad-spectrum kinase inhibitor (positive control).
-
Enzyme and Substrate Addition: Add 5 µL of a solution containing the PLK9 enzyme and the biotinylated substrate peptide in assay buffer to each well.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Initiation of Kinase Reaction: Add 5 µL of a solution containing ATP in assay buffer to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plates for 60 minutes at room temperature.
-
Detection: Add 10 µL of the TR-FRET detection reagents (Europium-labeled antibody and SA-APC) in detection buffer to each well.
-
Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plates on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.
Data Analysis: The TR-FRET ratio (665 nm / 620 nm) is calculated for each well. The percent inhibition is determined relative to the positive and negative controls.
| Parameter | Value |
| Plate Format | 384-well |
| Assay Volume | 20 µL |
| Compound Concentration | 10 µM |
| PLK9 Concentration | 5 nM |
| Substrate Concentration | 200 nM |
| ATP Concentration | 10 µM |
| Z'-factor | > 0.7 |
Secondary Screening: Cell-Based Target Engagement and Potency Determination
Hits from the primary screen are subjected to secondary assays to confirm their activity in a cellular context and to determine their potency (IC50). A cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay can be employed to confirm direct binding to PLK9 in cells.
Protocol: NanoBRET™ PLK9 Target Engagement Assay
Principle: The NanoBRET™ assay measures the binding of a compound to a target protein in living cells. The target protein (PLK9) is fused to a NanoLuc® luciferase, and a fluorescently labeled tracer compound that binds to the active site of the kinase is added to the cells. When a test compound binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells stably expressing NanoLuc®-PLK9 fusion protein
-
NanoBRET™ PLK9 tracer
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
White, tissue culture-treated 96-well plates
-
Hit compounds from the primary screen
Procedure:
-
Cell Plating: Seed the HEK293-NanoLuc®-PLK9 cells in 96-well plates and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the hit compounds and add them to the cells.
-
Tracer Addition: Add the NanoBRET™ PLK9 tracer to all wells.
-
Incubation: Incubate the plates for 2 hours at 37°C in a CO2 incubator.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Data Acquisition: Read the plates on a luminometer capable of measuring donor and acceptor luminescence.
Data Analysis: The BRET ratio is calculated, and the data is plotted as a dose-response curve to determine the IC50 value for each compound.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | NanoBRET™ IC50 (µM) |
| Cmpd-001 | 85.2 | 0.5 |
| Cmpd-002 (2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide) | 92.5 | 0.2 |
| Cmpd-003 | 78.9 | 1.2 |
| Cmpd-004 | 55.1 | > 10 |
Hypothetical Signaling Pathway for PLK9
Figure 2: A hypothetical signaling pathway involving PLK9 and its inhibition by the test compound.
Trustworthiness and Self-Validation
To ensure the reliability of the screening data, several quality control measures are implemented throughout the cascade:
-
Z'-factor: The Z'-factor is calculated for each plate in the primary screen to assess the quality and robustness of the assay. A Z'-factor greater than 0.5 indicates a high-quality assay.
-
Confirmation of Hits: Hits from the primary screen are re-tested in the same assay to confirm their activity before proceeding to secondary screening.
-
Orthogonal Assays: The use of a biochemical primary screen and a cell-based secondary screen provides orthogonal validation of compound activity.
-
Counter-Screening: Active compounds are tested against a panel of other kinases to determine their selectivity profile. This helps to identify compounds with a specific mechanism of action and to avoid off-target effects.
Conclusion
This application note provides a comprehensive and robust framework for the high-throughput screening of a pyrazole-based compound library to identify novel inhibitors of the hypothetical kinase PLK9. The described cascade, from primary biochemical screening to secondary cell-based assays and selectivity profiling, is designed to deliver high-quality, actionable data for drug discovery programs. The integration of advanced assay technologies like TR-FRET and NanoBRET™ ensures sensitivity, reliability, and physiological relevance. By following these detailed protocols and quality control measures, researchers can confidently identify and characterize promising lead compounds for further development.
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MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. Retrieved from [Link]
-
Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]
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YouTube. (2020, December 28). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev. Retrieved from [Link]
-
NIH. (n.d.). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Secondary Screening. Retrieved from [Link]
-
NIH. (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC. Retrieved from [Link]
-
PubMed. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. Retrieved from [Link]
-
NIH. (n.d.). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, December 8). Chapter 1: HTS Methods: Assay Design and Optimisation. Retrieved from [Link]
-
PubMed. (2017, July 1). From a novel HTS hit to potent, selective, and orally bioavailable KDM5 inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
ACS Publications. (2021, April 29). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega. Retrieved from [Link]
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Chapman University Digital Commons. (n.d.). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. Retrieved from [Link]
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Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
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BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]
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PubChem. (n.d.). 2-chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide. Retrieved from [Link]
-
NIH. (n.d.). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC. Retrieved from [Link]
-
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ChemBK. (n.d.). 2-CHLORO-N-(1-PHENYL-3-PROPYL-1H-PYRAZOL-5-YL)ACETAMIDE. Retrieved from [Link]
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PubMed. (n.d.). Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. Retrieved from [Link]
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Synthesis of Fipronil analogs from 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.
An Application Guide for the Synthesis and Characterization of Fipronil Analogs from 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Abstract
Fipronil, a prominent member of the phenylpyrazole class of insecticides, exerts its potent activity by antagonizing the γ-aminobutyric acid (GABA) receptor and chloride ion channels in insects.[1] The exploration of its structural analogs is a cornerstone of modern agrochemical research, aimed at discovering new molecules with improved efficacy, selectivity, or environmental profiles.[2][3] This guide provides a comprehensive, step-by-step methodology for the synthesis of novel Fipronil analogs, beginning with the versatile precursor, 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide. We detail the synthesis of the pyrazole core, its subsequent acylation, the introduction of a sulfur moiety, and the final controlled oxidation to the target sulfinylacetamide analog. Each protocol is designed to be self-validating, with integrated characterization checkpoints to ensure the integrity of intermediates and the final product.
Introduction: The Rationale for Fipronil Analog Synthesis
The N-phenylpyrazole scaffold is of paramount importance in the development of insecticides.[4] Fipronil itself is a highly effective, broad-spectrum agent used extensively in crop protection and veterinary medicine.[4][5] The synthesis of analogs allows researchers to probe the structure-activity relationship (SAR) of this chemical class. By systematically modifying substituents on the pyrazole and phenyl rings, it is possible to modulate insecticidal potency, target specificity, and metabolic stability.[6]
This application note focuses on a specific synthetic pathway that diverges from the traditional Fipronil synthesis route. Instead of starting with a pre-functionalized phenylhydrazine, we begin with the more accessible 1-phenyl-3-methyl-pyrazolone, building complexity to yield a novel analog featuring a sulfinylacetamide group, a bioisostere of the trifluoromethylsulfinyl group found in Fipronil.
Overall Synthetic Workflow
The multi-step synthesis is designed as a logical progression from simple, commercially available starting materials to the final, complex Fipronil analog. The pathway involves four principal stages: pyrazole core formation, amination and acylation, thioether installation, and finally, selective oxidation.
Caption: Overall workflow for the synthesis of Fipronil analogs.
Part 1: Synthesis of the Core Precursor
The foundation of this synthesis is the robust and scalable creation of the chloroacetamide-functionalized pyrazole. This is achieved in two primary steps from readily available materials.
Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol utilizes a classic cyclocondensation reaction to form the pyrazole ring system. The reaction between phenylhydrazine and ethyl acetoacetate is a well-established and high-yielding method.[7]
Rationale: The reaction proceeds via initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable pyrazolone ring. Using a catalytic amount of acid, such as acetic acid, facilitates the dehydration step.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| Phenylhydrazine | 108.14 | 0.1 | 1.0 | 10.81 g (9.8 mL) |
| Ethyl Acetoacetate | 130.14 | 0.1 | 1.0 | 13.01 g (12.9 mL) |
| Glacial Acetic Acid | 60.05 | - | Catalytic | ~1 mL |
| Ethanol | 46.07 | - | Solvent | 50 mL |
Step-by-Step Methodology:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (1.0 eq) and ethanol.
-
Begin stirring and add ethyl acetoacetate (1.0 eq) dropwise to the solution.
-
Add glacial acetic acid (~1 mL) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Once the starting materials are consumed, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to facilitate crystallization.
-
Filter the resulting solid precipitate using a Büchner funnel and wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[8]
-
Dry the product, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, under vacuum. The product is typically a white to light-yellow solid.
Protocol 2: Synthesis of 5-Amino-3-methyl-1-phenylpyrazole
Amination of the pyrazolone is a critical step. While various methods exist, a common industrial approach involves nitration followed by reduction.
Rationale: The C4 position of the pyrazolone is activated towards electrophilic substitution. Nitration occurs readily at this position. The subsequent reduction of the nitro group to an amine is typically achieved with a reducing agent like tin(II) chloride or catalytic hydrogenation. An alternative route involves reaction with phosphoryl chloride to form the 5-chloro derivative, followed by nucleophilic substitution with ammonia.
Protocol 3: Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
This step involves the acylation of the 5-amino group with chloroacetyl chloride to yield the key starting material for the analog synthesis.[9]
Rationale: The amino group at the C5 position acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically performed at low temperatures (0-5°C) to control the exothermic reaction and prevent the formation of side products.[10] A base, such as triethylamine or pyridine, can be added to scavenge the HCl byproduct, though the reaction can also proceed without it.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 5-Amino-3-methyl-1-phenylpyrazole | 173.22 | 0.05 | 1.0 | 8.66 g |
| Chloroacetyl Chloride | 112.94 | 0.05 | 1.0 | 5.65 g (3.9 mL) |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | Solvent | 100 mL |
Step-by-Step Methodology:
-
Dissolve 5-amino-3-methyl-1-phenylpyrazole (1.0 eq) in anhydrous THF in a three-neck flask under a nitrogen atmosphere.
-
Cool the stirred solution to 0-5°C using an ice-salt bath.
-
Add chloroacetyl chloride (1.0 eq) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.[10]
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 2-4 hours.[10]
-
Monitor the reaction by TLC. Upon completion, a precipitate of the product will have formed.
-
Filter the crude product and wash with a small amount of cold THF.
-
The product can be further purified by recrystallization from ethanol to yield 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide as a crystalline solid.[10]
Part 2: Synthesis of the Fipronil Analog
With the core precursor in hand, the next stage involves installing the sulfur-containing sidechain and performing the characteristic oxidation to the sulfoxide.
Protocol 4: Synthesis of 2-((Methylthio)acetamido)-3-methyl-1-phenyl-1H-pyrazole Intermediate
This protocol describes the nucleophilic substitution of the chloride on the acetamide side chain with a thiolate anion to form a thioether.
Rationale: The chlorine atom in the chloroacetamide is an excellent leaving group. Sodium thiomethoxide (NaSMe) is a potent sulfur nucleophile that will readily displace the chloride to form the desired thioether linkage. The reaction is typically fast and clean.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| Chloroacetamide Precursor | 265.71 | 0.02 | 1.0 | 5.31 g |
| Sodium Thiomethoxide (NaSMe) | 70.09 | 0.022 | 1.1 | 1.54 g |
| Dimethylformamide (DMF), anhydrous | 73.09 | - | Solvent | 75 mL |
Step-by-Step Methodology:
-
In a flask under nitrogen, dissolve the chloroacetamide precursor (1.0 eq) in anhydrous DMF.
-
In a separate flask, prepare a solution or slurry of sodium thiomethoxide (1.1 eq) in a small amount of DMF.
-
Add the NaSMe solution dropwise to the stirred solution of the chloroacetamide precursor at room temperature.
-
Stir the reaction for 1-2 hours at room temperature. Monitor for the disappearance of the starting material by TLC.
-
Upon completion, pour the reaction mixture into 200 mL of ice-water.
-
A solid precipitate of the thioether product should form. If not, extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Collect the solid by filtration or, if extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 5: Controlled Oxidation to the Sulfinylacetamide Analog
This is the final and most critical step, converting the thioether to a sulfoxide, which is the key functional group responsible for Fipronil's activity.
Rationale: The oxidation of a sulfide to a sulfoxide requires a mild oxidizing agent. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective choice. Using approximately one equivalent of the oxidant at low temperatures helps to prevent over-oxidation to the corresponding sulfone. The reaction is regioselective for the electron-rich sulfur atom.[11]
Caption: Controlled oxidation of the thioether to the target sulfoxide.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| Thioether Intermediate | ~277.36 | 0.01 | 1.0 | 2.77 g |
| m-CPBA (~77%) | 172.57 | 0.011 | 1.1 | ~1.99 g |
| Dichloromethane (DCM) | 84.93 | - | Solvent | 100 mL |
Step-by-Step Methodology:
-
Dissolve the thioether intermediate (1.0 eq) in DCM and cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5°C.
-
Allow the reaction to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction closely by TLC or LC-MS to ensure complete consumption of the starting material without significant formation of the sulfone byproduct.
-
Once complete, quench the reaction by washing the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) to remove excess m-CPBA and the m-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (using a gradient eluent system, e.g., Hexane/Ethyl Acetate) or by recrystallization to yield the final Fipronil analog.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized analogs.[12]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and all intermediates. A C18 reverse-phase column with a gradient of water and acetonitrile is a common starting point.[13]
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the molecular weight of the products at each step. High-resolution mass spectrometry (HRMS) provides an exact mass, which can be used to confirm the elemental composition.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are required to unambiguously determine the structure of the final analog and all intermediates. Key diagnostic signals include the chemical shifts of the pyrazole methyl group, the methylene protons of the acetamide side chain, and the aromatic protons.[12][15]
Conclusion
This guide outlines a robust and logical synthetic pathway for the creation of novel Fipronil analogs starting from 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide. By providing detailed, step-by-step protocols and explaining the chemical rationale behind each transformation, this document serves as a practical resource for researchers in agrochemical and pharmaceutical development. The described workflow is amenable to modification, allowing for the creation of a diverse library of analogs for comprehensive structure-activity relationship studies.
References
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Synthesis and In-vitro Evaluation of Some Novel Pyrazolone Derivatives for their Biological Activities. Semantic Scholar. [Link]
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2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. National Institutes of Health. [Link]
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Recent synthetic approaches to fipronil, a super-effective and safe pesticide. ResearchGate. [Link]
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Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. ACS Publications. [Link]
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Identification and Characterization of Impurities in Fipronil Insecticide by LC–MS/MS and NMR. ResearchGate. [Link]
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2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. MDPI. [Link]
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Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. [Link]
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Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures. PubMed. [Link]
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Identification and Characterization of Impurities in Fipronil Insecticide by LC-MS/MS and NMR. PubMed. [Link]
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Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide. Indian Journal of Chemistry. [Link]
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Sensitive method for the determination of Fipronil and its metabolite Fipronil Sulfone in egg using QuEChERS sample pretreatment and LC-MS/MS detection. Shimadzu. [Link]
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Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers in Chemistry. [Link]
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Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]
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Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. PubMed. [Link]
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ESI–MS-MS spectrum of [M-H].⁻ ion of Fipronil (m/z 434.9314). ResearchGate. [Link]
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Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Royal Society of Chemistry. [Link]
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Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study. PubMed. [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. [Link]
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Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Publishing. [Link]
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Application Notes and Protocols for 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide in Crop Protection Research
Introduction: The Potential of Pyrazole Amides in Modern Crop Protection
The pyrazole ring is a foundational scaffold in the development of a diverse range of biologically active molecules, with significant applications in agriculture.[1] Pyrazole amide derivatives, in particular, have garnered considerable attention for their potent fungicidal, insecticidal, and herbicidal properties.[2][3] These compounds represent a critical area of research in the ongoing effort to develop more effective and selective pesticides to ensure global food security.[2] This guide focuses on a specific, promising derivative: 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide . We will explore its synthesis, hypothesized mechanism of action, and provide detailed protocols for its evaluation as a potential crop protection agent.
Scientific Rationale and Hypothesized Mechanism of Action
Many commercial pyrazole amide fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs).[2][3] Succinate dehydrogenase (also known as Complex II) is a crucial enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting this enzyme, SDHIs block the conversion of succinate to fumarate, which halts ATP production and ultimately leads to fungal cell death.[2][3]
The molecular structure of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, with its characteristic pyrazole ring and amide linkage, strongly suggests that it belongs to the SDHI class of fungicides. The chloroacetamide moiety is a reactive electrophile that can potentially interact with nucleophilic residues in the active site of the target enzyme. It is hypothesized that this compound will exhibit broad-spectrum fungicidal activity against a range of phytopathogenic fungi.
Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
The synthesis of the title compound can be achieved through a straightforward and reliable two-step process starting from commercially available reagents. This protocol is based on established methods for the synthesis of related pyrazole derivatives.[4][5]
Workflow for Synthesis
Caption: Synthetic workflow for 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.
Detailed Synthesis Protocol
Step 1: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole
-
Nitration: To a stirred solution of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) at 0-5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture onto crushed ice, and collect the precipitated 4-nitro-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one by filtration.
-
Reduction: Suspend the nitro-pyrazole intermediate in a suitable solvent such as ethanol or ethyl acetate. Add a reducing agent, for example, tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation with H2 gas and a palladium on carbon catalyst.
-
After completion of the reduction (monitored by TLC), neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude 5-amino-3-methyl-1-phenyl-1H-pyrazole by recrystallization or column chromatography.
Step 2: Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide [5]
-
Dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole (1 equivalent) in an anhydrous inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution and cool to 0-5°C in an ice bath.
-
Slowly add 2-chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting amine.
-
Filter the reaction mixture to remove the hydrochloride salt of the base.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C12H12ClN3O | PubChem |
| Molecular Weight | 249.70 g/mol | PubChem |
| Appearance | Expected to be a crystalline solid | N/A |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, acetone, and ethyl acetate | N/A |
Application in Antifungal Bioassays
To evaluate the potential of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide as a fungicide, a series of in vitro and in vivo bioassays should be conducted.
In Vitro Antifungal Activity Screening
The mycelial growth inhibition assay is a standard method for the initial screening of antifungal compounds.[6]
Workflow for In Vitro Antifungal Assay
Caption: Workflow for the in vitro mycelial growth inhibition assay.
Detailed Protocol for Mycelial Growth Inhibition Assay
-
Preparation of Test Compound: Prepare a stock solution of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool it to 50-55°C in a water bath.
-
Dosing: Add the required volume of the stock solution to the molten PDA to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with the same concentration of DMSO used in the highest test concentration.
-
Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus until the mycelium in the control plate reaches the edge of the plate.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.
-
Analysis: Calculate the percentage of inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the colony in the control plate, and dt is the average diameter of the colony in the treated plate.
-
-
Determine the EC50 (Effective Concentration to inhibit 50% of growth) value by probit analysis of the concentration-response data.
Table of Representative Fungal Pathogens for Screening
| Fungal Pathogen | Common Disease Caused | Crop(s) Affected |
| Botrytis cinerea | Gray Mold | Grapes, Strawberries, Ornamentals |
| Sclerotinia sclerotiorum | White Mold, Stem Rot | Soybeans, Canola, Sunflowers |
| Fusarium graminearum | Fusarium Head Blight | Wheat, Barley, Maize |
| Rhizoctonia solani | Damping-off, Root Rot | Various vegetables, Field crops |
| Valsa mali | Apple Valsa Canker | Apple |
In Vivo Efficacy Evaluation
For promising compounds from in vitro screening, in vivo tests on host plants are essential to assess their protective and curative activities.
Detailed Protocol for In Vivo Protective Assay (Detached Leaf Method)
-
Plant Material: Grow healthy host plants (e.g., tomato, cucumber) under controlled greenhouse conditions.
-
Compound Formulation: Prepare a sprayable formulation of the test compound. A simple formulation can be made by dissolving the compound in a small amount of acetone or DMSO and then diluting it with water containing a surfactant (e.g., Tween 20) to the desired concentrations (e.g., 50, 100, 200 mg/L).
-
Application: Detach healthy leaves and spray them evenly with the test solution until runoff. Allow the leaves to air dry. A control group should be sprayed with the solvent-surfactant solution without the test compound.
-
Inoculation: After 24 hours, inoculate the treated leaves with a spore suspension or mycelial plugs of the target pathogen.
-
Incubation: Place the inoculated leaves in a humid chamber at an appropriate temperature and light cycle to promote disease development.
-
Assessment: After a suitable incubation period (e.g., 3-7 days), assess the disease severity by measuring the lesion size or the percentage of the leaf area infected.
-
Analysis: Calculate the protective effect using the formula:
-
Protective Effect (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100
-
Expected Results and Structure-Activity Relationship Insights
Based on the fungicidal activity of other pyrazole amide derivatives, it is anticipated that 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide will demonstrate significant inhibitory effects against a range of fungal pathogens, particularly those from the Ascomycota and Basidiomycota phyla. For instance, some N-(pyrazol-5-yl)benzamide derivatives have shown remarkable activity against Sclerotinia sclerotiorum and Valsa mali, with EC50 values in the low mg/L range.[7] The presence of the chloro- substituent on the acetamide moiety is a key feature that may enhance the compound's reactivity and binding affinity to the target enzyme.
Conclusion
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a promising candidate for development as a novel fungicide. Its synthesis is accessible, and its chemical structure strongly suggests a mode of action as a succinate dehydrogenase inhibitor. The protocols provided in this guide offer a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of this compound. Further research, including detailed mechanism of action studies, toxicology, and field trials, will be necessary to fully elucidate its potential as a commercial crop protection product.
References
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Gomaa, M. A.-M. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank2013 , 2013(4), M806. [Link]
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Cui, Z., et al. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules2023 , 28(17), 6331. [Link]
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Ramírez-Prada, J., et al. Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. J. Braz. Chem. Soc.2021 , 32(9), 1845-1854. [Link]
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Li, S., et al. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules2017 , 22(12), 2113. [Link]
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Wang, X., et al. Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. J. Agric. Food Chem.2021 , 69(40), 11899–11911. [Link]
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Li, Y., et al. Design, Synthesis, and Fungicidal Activities of Novel N-(Pyrazol-5-yl)benzamide Derivatives Containing a Diphenylamine Moiety. J. Agric. Food Chem.2024 , 72(13), 5786–5797. [Link]
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Wang, Y., et al. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules2020 , 25(1), 188. [Link]
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Wang, L., et al. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules2016 , 21(9), 1198. [Link]
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Wang, X., et al. Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. ACS Publications. [Link]
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Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. ResearchGate. [Link]
- Google Patents. Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. WO2015063709A1.
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Sharma, P., & Rane, N. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
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Zhang, L. Y., et al. 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online2012 , 68(Pt 11), o3249. [Link]
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(PDF) Design, Synthesis and Fungicidal Activity of N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)-N-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl) Benzamide Derivatives. ResearchGate. [Link]
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Preliminary antifungal activity versus pyrazole derivatives 2-16. ResearchGate. [Link]
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Kaushik, D., et al. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. Eur. J. Med. Chem.2010 , 45(9), 3943-9. [Link]
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Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]
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Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. ResearchGate. [Link]
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Application Note: A Framework for Cellular Characterization of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Abstract
The pyrazole ring system is a quintessential "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, and analgesic properties.[1] This document provides a comprehensive framework for the initial cell-based characterization of a novel pyrazole compound, 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide (hereafter designated Cmpd-PZ42 ). We present a tiered, logic-driven workflow designed for researchers in drug discovery and chemical biology. The protocols herein detail the assessment of Cmpd-PZ42's general cytotoxicity, followed by deeper mechanistic assays to probe its potential as either an apoptosis-inducing agent or an anti-inflammatory compound. Each protocol is structured to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps.
Introduction and Strategic Overview
The discovery of a new chemical entity (NCE) like Cmpd-PZ42 presents an immediate challenge: how to efficiently and accurately define its biological activity profile. Given the well-documented and diverse bioactivities of the pyrazole scaffold, a systematic screening approach is paramount.[2] This guide eschews a one-size-fits-all template, instead proposing a decision-tree-based workflow. The initial tier of screening establishes the compound's cytotoxic profile. Based on these results, subsequent tiers are designed to elucidate the mechanism of action, branching into either apoptosis or anti-inflammatory pathways—two of the most common therapeutic targets for pyrazole derivatives.[3][4]
This workflow ensures that research efforts are directed toward the most plausible biological activity, optimizing resource allocation and accelerating the discovery process.
Workflow for Characterizing Cmpd-PZ42```dot
Caption: Intrinsic apoptosis pathway with assay targets.
Protocol 4.1: Caspase-3/7 Activity Assay
Principle: This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7. [5]The cleavage releases a substrate for luciferase, generating a light signal proportional to caspase activity.
Materials:
-
Luminescent Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7).
-
White-walled, clear-bottom 96-well plates suitable for luminescence.
-
Apoptosis Inducer (Positive Control): Staurosporine or Etoposide.
Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., 10,000 cells/well) in a white-walled 96-well plate. After 24 hours, treat with Cmpd-PZ42 at concentrations around its IC50 value (e.g., 0.5x, 1x, 2x IC50). Include vehicle and positive controls.
-
Incubation: Incubate for a period shorter than the viability assay (e.g., 6, 12, or 24 hours) to capture the apoptotic events preceding cell death.
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. Add a volume of reagent equal to the culture medium volume in each well (e.g., 100 µL). [6]4. Incubation & Lysis: Mix on a plate shaker at 300-500 rpm for 5 minutes, then incubate at room temperature for 1-3 hours, protected from light. [6]5. Data Acquisition: Measure luminescence using a plate reader. A significant increase in luminescence relative to the vehicle control indicates activation of executioner caspases.
Protocol 4.2: Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between different stages of cell death. [7]In early apoptosis, phosphatidylserine (PS) flips to the outer plasma membrane and is detected by fluorescently-labeled Annexin V. [8]Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membranes. [9] Materials:
-
FITC-Annexin V / PI Apoptosis Detection Kit.
-
1X Binding Buffer (provided in kit).
-
Flow cytometer.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells in 6-well plates with Cmpd-PZ42 as described above.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE™ Express to avoid membrane damage. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. 4. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark. 6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live Cells: Annexin V-negative, PI-negative.
-
Early Apoptotic: Annexin V-positive, PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.
-
Tier 2, Branch B: Anti-Inflammatory Activity Assays
Rationale: If Cmpd-PZ42 is non-cytotoxic, its activity may lie in modulating inflammatory pathways. Macrophages are key cells in the inflammatory response. Upon stimulation with lipopolysaccharide (LPS), they produce inflammatory mediators like nitric oxide (NO) and cytokines via signaling pathways such as NF-κB. [10][11]
Caption: LPS-induced NF-κB signaling with assay targets.
Protocol 5.1: Nitric Oxide (NO) Production Assay
Principle: NO is an unstable molecule that rapidly oxidizes to stable nitrite (NO₂⁻) in culture medium. [12]The Griess reagent reacts with nitrite to form a purple azo compound, the absorbance of which is proportional to the NO concentration. [13] Materials:
-
Cell Line: RAW 264.7 murine macrophages.
-
LPS (from E. coli O111:B4).
-
Griess Reagent Kit (Sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Sodium Nitrite (for standard curve).
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate (e.g., 5 x 10^4 cells/well) and incubate for 24 hours.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of Cmpd-PZ42. Incubate for 1-2 hours.
-
Scientist's Note: Pre-treatment allows the compound to enter the cells and be present to inhibit the inflammatory cascade upon stimulation.
-
-
Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C. [14]5. Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes. [15]6. Data Acquisition: Measure absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve. A reduction in absorbance in Cmpd-PZ42-treated wells compared to LPS-only wells indicates anti-inflammatory activity.
-
Conclusion and Future Directions
This application note outlines a validated, tiered strategy for the initial biological characterization of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide (Cmpd-PZ42). By first establishing a cytotoxicity profile, researchers can make an informed decision to investigate either its pro-apoptotic or anti-inflammatory potential.
-
If Cmpd-PZ42 induces apoptosis, subsequent experiments could include cell cycle analysis by flow cytometry, Western blotting to probe the expression levels of Bcl-2 family proteins (like Bcl-2, Bax, Bak), or investigating DNA damage via comet assays. [3][16]* If Cmpd-PZ42 inhibits inflammation, follow-up studies could involve measuring levels of key cytokines like TNF-α and IL-6 via ELISA, or using immunofluorescence or Western blotting to assess the nuclear translocation of NF-κB. [11][17] This logical progression of cell-based assays provides a robust and efficient path from a novel compound to a well-characterized lead with a defined mechanism of action.
References
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Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
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The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Retrieved January 22, 2026, from [Link]
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Al-Ostoot, F.H., et al. (2021). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: Synthesis, Photochromism and X-ray Crystal Structure. MDPI. Retrieved January 22, 2026, from [Link]
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Potter, T.M., et al. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute. Retrieved January 22, 2026, from [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
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NF-κB: At the Borders of Autoimmunity and Inflammation. (n.d.). Frontiers. Retrieved January 22, 2026, from [Link]
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MTT (Assay protocol). (2023). Protocols.io. Retrieved January 22, 2026, from [Link]
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2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
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Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? (2016). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2022). MDPI. Retrieved January 22, 2026, from [Link]
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Punicalagin Prevents Inflammation in LPS-Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
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Bcl-2. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
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Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (2022). MDPI. Retrieved January 22, 2026, from [Link]
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Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. (n.d.). NIH National Center for Advancing Translational Sciences. Retrieved January 22, 2026, from [Link]
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Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2022). PMC. Retrieved January 22, 2026, from [Link]
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Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. Retrieved January 22, 2026, from [Link]
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The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2022). Frontiers. Retrieved January 22, 2026, from [Link]
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Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2018). MDPI. Retrieved January 22, 2026, from [Link]
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NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 22, 2026, from [Link]
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The Bcl-2-regulated apoptotic pathway. (2003). Journal of Cell Science. Retrieved January 22, 2026, from [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved January 22, 2026, from [Link]
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Caspase 3/7 Activity. (2022). Protocols.io. Retrieved January 22, 2026, from [Link]
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The Role of the NF-κB Signaling Pathway in Atherosclerotic Plaque Rupture and Targeted Therapeutic Strategies. (2024). MDPI. Retrieved January 22, 2026, from [Link]
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Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
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LPS-induced morphological changes in RAW264.7 cells. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 22, 2026, from [Link]
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Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. (2021). Frontiers. Retrieved January 22, 2026, from [Link]
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Identification of Pyrazole Derivatives of Usnic Acid as Novel Inhibitor of SARS-CoV-2 Main Protease Through Virtual Screening Approaches. (2023). PubMed Central. Retrieved January 22, 2026, from [Link]
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Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. (2021). PubMed. Retrieved January 22, 2026, from [Link]
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MTT Proliferation Assay Protocol. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]
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NF-kB: THE PATHWAY OF INFLAMMATION. (2021). PUR-FORM. Retrieved January 22, 2026, from [Link]
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Mitochondrial signaling in cell death via the Bcl-2 family. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
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Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (2021). Biomolecules & Therapeutics. Retrieved January 22, 2026, from [Link]
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2-CHLORO-N-(1-PHENYL-3-PROPYL-1H-PYRAZOL-5-YL)ACETAMIDE. (n.d.). ChemBK. Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols for Ligand Binding Studies with 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Introduction: Unraveling the Therapeutic Potential of a Novel Pyrazole Derivative
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The compound 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide belongs to this promising class of molecules. Its structural features, particularly the N-phenyl pyrazole acetamide core, suggest a potential interaction with protein kinases, a family of enzymes frequently dysregulated in human diseases, most notably cancer.
A significant number of pyrazole-containing compounds have been identified as potent kinase inhibitors, targeting key players in oncogenic signaling pathways.[5][6][7][8] One such critical target is the BRAF kinase. The V600E mutation in the BRAF gene leads to constitutive activation of the MAPK/ERK signaling pathway, a driver of cell proliferation in a significant percentage of melanomas and other cancers.[9][10] Given the structural similarities of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide to known BRAF V600E inhibitors,[11] this application note will use BRAF V600E as a hypothetical target to provide a detailed guide for characterizing its binding and functional activity.
This document provides a comprehensive suite of protocols for researchers, scientists, and drug development professionals to rigorously evaluate the interaction of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide with the BRAF V600E kinase. The methodologies described herein are designed to deliver robust and reproducible data, essential for advancing our understanding of this compound's therapeutic potential.
The BRAF V600E Signaling Pathway: A Key Target in Oncology
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[10] The BRAF V600E mutation results in a constitutively active BRAF kinase, leading to aberrant downstream signaling and uncontrolled cell division.[12][13] Understanding the mechanism of action of potential inhibitors requires a clear picture of this pathway.
Caption: The constitutively active BRAF V600E kinase drives the MAPK signaling cascade, leading to increased cell proliferation.
Experimental Protocols for Ligand Binding and Functional Analysis
A multi-faceted approach is essential to thoroughly characterize the interaction of a small molecule with its target protein. The following protocols outline key assays for determining the binding affinity and functional inhibition of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide against BRAF V600E.
Fluorescence Polarization (FP) Competition Binding Assay
Principle: This assay directly measures the binding of a fluorescently labeled ligand (tracer) to the target protein in solution. An unlabeled compound that competes for the same binding site will displace the tracer, resulting in a decrease in fluorescence polarization. This method is a powerful tool for determining the binding affinity (Ki) of test compounds.[14][15]
Workflow:
Caption: Workflow for the Fluorescence Polarization competition binding assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
BRAF V600E: Recombinant human BRAF V600E protein. The final concentration should be optimized to yield a significant polarization window.
-
Fluorescent Tracer: A known fluorescently labeled BRAF inhibitor. The concentration should be at or below its Kd for BRAF V600E.
-
Test Compound: Prepare a serial dilution of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure:
-
In a 384-well black microplate, add the test compound at various concentrations.
-
Add the fluorescent tracer to all wells.
-
Initiate the binding reaction by adding the BRAF V600E protein.
-
Include controls for no protein (tracer only) and no competitor (tracer and protein).
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Plot the millipolarization (mP) values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
Principle: TR-FRET assays are highly sensitive and robust for studying molecular interactions.[16] The LanthaScreen® Eu Kinase Binding Assay is a common format where a europium (Eu)-labeled anti-tag antibody binds to a tagged kinase, and an Alexa Fluor™ 647-labeled tracer binds to the kinase's ATP site. Proximity of the Eu-donor and the Alexa Fluor™-acceptor results in a FRET signal. A competitor compound will displace the tracer, leading to a decrease in the FRET signal.[11][17][18][19]
Workflow:
Caption: Workflow for the TR-FRET kinase binding assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: As recommended by the assay kit manufacturer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Tagged BRAF V600E: Recombinant BRAF V600E with an affinity tag (e.g., GST or His).
-
Europium-labeled Antibody: Anti-GST or Anti-His antibody labeled with a europium chelate.
-
Kinase Tracer: An Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor.
-
Test Compound: Prepare serial dilutions of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.
-
-
Assay Procedure:
-
Add the test compound to the wells of a low-volume 384-well plate.
-
Add a mixture of the tagged BRAF V600E and the Eu-labeled antibody.
-
Add the kinase tracer to all wells to initiate the assay.
-
Include appropriate controls (no inhibitor, no kinase, no tracer).
-
Incubate for 1 hour at room temperature.[11]
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the acceptor and donor wavelengths.
-
Calculate the emission ratio (acceptor/donor).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration and fit to a sigmoidal curve to obtain the IC50 value.
-
ADP-Glo™ Kinase Activity Assay
Principle: This luminescent assay measures the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.[20] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the kinase activity.[8][21]
Workflow:
Caption: Workflow for the ADP-Glo™ kinase activity assay.
Detailed Protocol:
-
Kinase Reaction:
-
Set up the kinase reaction in a white 384-well plate containing BRAF V600E, a suitable substrate (e.g., inactive MEK1), ATP, and varying concentrations of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide in kinase reaction buffer.
-
Include controls for no enzyme and no inhibitor.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[22]
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.
-
Data Presentation and Interpretation
The data generated from these assays should be tabulated for clear comparison and interpretation.
Table 1: Hypothetical Binding and Functional Data for 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide against BRAF V600E
| Assay Type | Parameter | Value |
| Fluorescence Polarization | IC50 | 150 nM |
| Ki | 75 nM | |
| TR-FRET Binding Assay | IC50 | 120 nM |
| ADP-Glo™ Kinase Activity | IC50 | 200 nM |
Interpretation of Results:
-
The Ki value from the FP assay provides a measure of the binding affinity of the compound to the BRAF V600E kinase.
-
The IC50 values from the binding assays (FP and TR-FRET) should be comparable and reflect the concentration of the compound required to displace 50% of the tracer from the kinase.
-
The IC50 from the ADP-Glo™ assay indicates the functional potency of the compound in inhibiting the enzymatic activity of BRAF V600E.
-
A close correlation between the binding affinity (Ki) and the functional potency (IC50 from the activity assay) suggests that the compound's mechanism of action is through direct inhibition of the kinase's catalytic activity.
Advanced Characterization: SPR and ITC
For a more in-depth understanding of the binding kinetics and thermodynamics, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed.
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data, including the association (ka) and dissociation (kd) rate constants, allowing for the calculation of the dissociation constant (KD).[23][24][25]
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[3][26][27][28]
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive characterization of the binding and functional activity of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide against its hypothetical target, BRAF V600E. By employing a combination of these assays, researchers can obtain critical data on the compound's affinity, potency, and mechanism of action, which are essential for its evaluation as a potential therapeutic agent. The detailed, step-by-step methodologies and explanations of the underlying principles are intended to empower scientists in their drug discovery and development efforts.
References
-
BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. Retrieved from [Link]
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QIAGEN. (n.d.). therascreen BRAF V600E RGQ PCR Kit. Retrieved from [Link]
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Kaplan, E., & Guldutuna, S. (2021). The mechanism of activation of monomeric B-Raf V600E. Computational and Structural Biotechnology Journal, 19, 3436-3444. Available at: [Link]
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Agilent. (n.d.). TR-FRET. Retrieved from [Link]
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Puzanov, I., & Sosman, J. A. (2011). BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. Clinical Cancer Research, 17(5), 1024-1029. Available at: [Link]
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Zhang, Y., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(35), 4747-4755. Available at: [Link]
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OncLive. (n.d.). BRAF V600E. Retrieved from [Link]
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Kaplan, E., & Guldutuna, S. (2021). The mechanism of activation of monomeric B-Raf V600E. bioRxiv. Available at: [Link]
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Luke, J. J., & Hodi, F. S. (2019). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Clinical Cancer Research, 25(22), 6646-6657. Available at: [Link]
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Markgren, P. O., et al. (2002). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of molecular recognition, 15(4), 235-41. Available at: [Link]
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Yu, H., et al. (2013). A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors. Assay and drug development technologies, 11(5), 298-308. Available at: [Link]
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Lopez-Beltran, A., et al. (2012). Comparison of testing methods for the detection of BRAF V600E mutations in malignant melanoma: pre-approval validation study of the companion diagnostic test for vemurafenib. Modern Pathology, 25(10), 1367-1375. Available at: [Link]
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Ofengeim, D., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Biochemical pharmacology, 84(4), 549-556. Available at: [Link]
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ResearchGate. (n.d.). BRAF signaling pathway including abnormal signaling from BRAFV600E mutated proteins. Retrieved from [Link]
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Kaplan, E., & Guldutuna, S. (2021). The Mechanism of Activation of Monomeric B-Raf V600E. bioRxiv. Available at: [Link]
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BMG LABTECH. (n.d.). TR-FRET Measurements. Retrieved from [Link]
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Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]
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AZoM. (2015). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. Retrieved from [Link]
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Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
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Lito, P., et al. (2012). Identification of a Novel Family of BRAF V600E Inhibitors. ACS Chemical Biology, 7(8), 1343-1350. Available at: [Link]
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Application Notes and Protocols: Derivatization of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide for Structure-Activity Relationship Studies
Introduction: The Pyrazole Acetamide Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3][4][5][6] The title compound, 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, combines this versatile pyrazole core with a reactive N-acetamide linker, presenting an ideal starting point for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
The chloroacetamide moiety is a key functional handle, acting as an electrophile for nucleophilic substitution. This allows for the systematic introduction of a wide variety of functional groups, enabling a thorough exploration of the chemical space around the core scaffold. By modifying this position, researchers can fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to enhance potency, selectivity, and drug-like characteristics.
These application notes provide a comprehensive guide for the derivatization of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide. We will detail the synthesis of the starting material, provide robust protocols for its derivatization with various nucleophiles, and discuss the rationale behind these modifications in the context of SAR exploration, with a focus on developing novel kinase inhibitors and antimicrobial agents.
Synthesis of the Core Scaffold: 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
The synthesis of the parent compound is a straightforward and high-yielding two-step process, starting from the commercially available 3-methyl-1-phenyl-1H-pyrazol-5-amine.
Protocol 1: Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Materials:
-
3-methyl-1-phenyl-1H-pyrazol-5-amine
-
Chloroacetyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 equivalent) in anhydrous DCM or THF.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine or DIPEA (1.2 equivalents) dropwise.
-
Acylation: While maintaining the temperature at 0 °C, add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. A precipitate may form upon addition.[7]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide as a solid.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8][9]
Derivatization Strategies for SAR Studies
The reactive chlorine atom in the chloroacetamide moiety is readily displaced by a variety of nucleophiles, providing a facile entry into a diverse range of derivatives. The primary derivatization strategy involves nucleophilic substitution reactions.
Rationale for Derivatization:
-
Exploring the Pharmacophore: The introduced substituents can interact with different pockets of a biological target. For instance, in kinase inhibition, these groups can form hydrogen bonds, hydrophobic interactions, or ionic bonds with amino acid residues in the ATP-binding site.[10][11][12]
-
Modulating Physicochemical Properties: The addition of different functional groups can alter the solubility, lipophilicity (LogP), and metabolic stability of the compounds, which are critical parameters for drug development.
-
Investigating Steric and Electronic Effects: By introducing bulky or electron-donating/withdrawing groups, the steric and electronic profile of the molecule can be systematically varied to understand their impact on biological activity.
Below are detailed protocols for the derivatization of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide with amines and thiols, two common classes of nucleophiles used in drug discovery.
Protocol 2: Derivatization with Amines (N-Alkylation)
Objective: To synthesize a library of N-substituted amino acetamide derivatives.
Materials:
-
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide (1.0 eq)
-
Various primary or secondary amines (e.g., morpholine, piperidine, aniline derivatives) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as a base (1.5-2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide in anhydrous DMF or ACN, add the desired amine and the base.[7]
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (inorganic salts) is present, filter it off. Quench the reaction by adding water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 3: Derivatization with Thiols (S-Alkylation)
Objective: To synthesize a library of thioether derivatives.
Materials:
-
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide (1.0 eq)
-
Various thiols (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) as a base (1.5 eq)
-
Anhydrous Ethanol or DMF
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the desired thiol in anhydrous ethanol or DMF and add the base. Stir for 10-15 minutes to form the thiolate anion.
-
Nucleophilic Attack: Add a solution of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide in the same solvent to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 2.
Structure-Activity Relationship (SAR) Analysis
The synthesized derivatives should be screened for their biological activity against relevant targets. For illustrative purposes, we will consider hypothetical screening data for kinase inhibition and antibacterial activity.
SAR in Kinase Inhibition
Many pyrazole-containing compounds have been identified as potent kinase inhibitors.[10][12] The SAR can be explored by examining how different substituents at the acetamide side chain affect the inhibitory activity (IC₅₀) against a target kinase.
Table 1: Hypothetical SAR Data for Kinase Inhibition
| Compound ID | R-Group | Kinase IC₅₀ (nM) |
| Parent | -Cl | >10,000 |
| Deriv-A1 | -N(CH₃)₂ | 8,500 |
| Deriv-A2 | -Morpholino | 1,200 |
| Deriv-A3 | -Piperidinyl | 950 |
| Deriv-A4 | -NH-Ph | 5,300 |
| Deriv-A5 | -NH-(4-F-Ph) | 2,100 |
| Deriv-S1 | -S-Ph | 4,800 |
| Deriv-S2 | -S-Bn | 3,200 |
Interpretation of SAR Data:
-
The parent chloro-compound is inactive.
-
Simple aliphatic amines (Deriv-A1) show weak activity.
-
Cyclic aliphatic amines (Deriv-A2, Deriv-A3) demonstrate significantly improved potency, suggesting a favorable interaction of the ring system within the kinase active site.
-
Aromatic amines (Deriv-A4) are less potent than cyclic aliphatic amines.
-
The introduction of an electron-withdrawing fluorine atom on the phenyl ring (Deriv-A5) enhances activity compared to the unsubstituted phenyl analog, possibly due to favorable electronic interactions or improved binding orientation.
-
Thioether derivatives (Deriv-S1, Deriv-S2) show moderate activity.
SAR in Antimicrobial Activity
Pyrazole derivatives have also shown promise as antimicrobial agents.[1][2][5][6][13] The SAR can be evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Table 2: Hypothetical SAR Data for Antibacterial Activity (MIC in µg/mL)
| Compound ID | R-Group | S. aureus | E. coli |
| Parent | -Cl | >128 | >128 |
| Deriv-A2 | -Morpholino | 64 | 128 |
| Deriv-A5 | -NH-(4-F-Ph) | 32 | 64 |
| Deriv-S1 | -S-Ph | 16 | 32 |
| Deriv-S3 | -S-(4-Cl-Ph) | 8 | 16 |
Interpretation of SAR Data:
-
The parent compound is inactive.
-
The morpholino derivative (Deriv-A2) shows modest activity against Gram-positive bacteria.
-
The fluoro-substituted aniline derivative (Deriv-A5) exhibits improved activity against both Gram-positive and Gram-negative bacteria.
-
Thioether derivatives show promising activity, with the chloro-substituted thiophenol (Deriv-S3) being the most potent, indicating that halogenated aromatic rings may be beneficial for antibacterial efficacy.
Visualizing the Workflow and Relationships
Caption: Workflow for the synthesis and derivatization of the pyrazole acetamide core for SAR studies.
Caption: Logic diagram illustrating the principles of SAR studies.
Conclusion
The 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide scaffold is a highly versatile starting point for the development of novel bioactive compounds. The protocols outlined in these application notes provide a robust framework for the synthesis and derivatization of this core, enabling a systematic exploration of the structure-activity relationships. The ability to readily introduce a wide range of chemical diversity at the acetamide side chain makes this an attractive strategy for lead generation and optimization in drug discovery programs targeting a variety of diseases.
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2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2013). ResearchGate. [Link]
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Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]
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Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. (2020). Wiley Online Library. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). National Center for Biotechnology Information. [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2022). National Center for Biotechnology Information. [Link]
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Mechanistic Insights into La-Catalyzed Amidation of Aldehyde with Amine. (2020). PubMed. [Link]
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194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Link]
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Current status of pyrazole and its biological activities. (2015). National Center for Biotechnology Information. [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]
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2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. (2013). MDPI. [Link]
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Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2024). National Center for Biotechnology Information. [Link]
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Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. (2018). National Center for Biotechnology Information. [Link]
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Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (2021). RSC Publishing. [Link]
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Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. (2021). [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2023). SpringerLink. [Link]
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Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]
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Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). ResearchGate. [Link]
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Multiscale calculations reveal new insights into the reaction mechanism between KRASG12C and α, β-unsaturated carbonyl of covalent inhibitors. (2024). National Center for Biotechnology Information. [Link]
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Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. (2019). MDPI. [Link]
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Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed. [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2017). MDPI. [Link]
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5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). [Link]
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Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (2014). National Center for Biotechnology Information. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
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Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2018). [Link]
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Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). MDPI. [Link]
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1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). (2015). ResearchGate. [Link]
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2-chloro-n-(3-methyl-1-phenyl-1h-pyrazol-5-yl)acetamide. (n.d.). PubChem. [Link]
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Application of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide in Kinase Inhibitor Discovery
Senior Application Scientist Note: This document outlines the rationale, application, and detailed protocols for utilizing 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide as a foundational scaffold in the discovery of novel kinase inhibitors. We will explore its chemical attributes, propose its use in screening cascades, and provide step-by-step methodologies for its evaluation.
A Strategic Scaffold: Merging Stability with Reactivity
The quest for novel, potent, and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology.[1][2] The success of a kinase inhibitor discovery program often hinges on the selection of a "privileged scaffold"—a molecular framework that is known to interact favorably with the kinase family.[2][3] 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide represents a strategic convergence of two powerful concepts in medicinal chemistry: a well-established kinase-binding core and a reactive moiety for establishing covalent interactions.
The Pyrazole Core: A Privileged Kinase-Binding Motif
The pyrazole ring system is one of the most extensively investigated heterocyclic scaffolds in pharmacology.[3] Its derivatives are recognized for a broad spectrum of therapeutic effects and have been successfully incorporated into numerous kinase inhibitors targeting critical regulators of the cell cycle and signaling pathways, such as CDKs, Aurora kinases, and EGFR.[3][4] The pyrazole's structural rigidity, capacity for hydrogen bonding, and tunable electronic properties make it an ideal anchor for binding within the ATP-binding pocket of various kinases.[5][6]
The Chloroacetamide Warhead: A Gateway to Covalent Inhibition
The 2-chloroacetamide group is an electrophilic "warhead" capable of forming a stable covalent bond with nucleophilic amino acid residues—most commonly cysteine—within a protein's active site.[7][8] This covalent targeting strategy offers several therapeutic advantages, including prolonged duration of action, high potency, and the ability to overcome resistance mechanisms associated with competitive inhibitors.[9] The deliberate incorporation of a chloroacetamide moiety transforms a reversible binding event into an irreversible one, effectively locking the inhibitor onto its target.[7]
By combining the pyrazole scaffold with the chloroacetamide warhead, 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide emerges as a highly promising starting point for developing a new class of covalent kinase inhibitors.
Compound Profile and Synthesis
Physicochemical Properties
A summary of the key physicochemical properties for the scaffold is provided below. These properties are essential for understanding its solubility, stability, and potential for further chemical modification.
| Property | Value | Source |
| CAS Number | 300727-15-5 | [10] |
| Molecular Formula | C₁₂H₁₂ClN₃O | [10][11] |
| Molecular Weight | 249.7 g/mol | [10] |
| Monoisotopic Mass | 249.0668897 Da | [10][11] |
| XLogP3-AA | 2.4 | [11] |
| Hydrogen Bond Acceptor Count | 2 | [10] |
| Rotatable Bond Count | 3 | [10] |
Proposed Synthetic Route
The title compound can be readily synthesized via a standard acylation reaction. This proposed two-step synthesis begins with the cyclocondensation of ethyl acetoacetate and phenylhydrazine to form the pyrazole core, followed by amination and subsequent acylation. A closely related synthesis is documented for analogous pyrazole acetamide compounds.[12]
Caption: Proposed two-step synthesis of the target scaffold.
Protocols for Kinase Inhibitor Profiling
The following protocols provide a comprehensive framework for evaluating 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide and its derivatives against a target kinase. The overall workflow is designed to first identify inhibitory activity, then quantify potency, and finally, elucidate the mechanism of action.
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Troubleshooting & Optimization
Common side reactions in the synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Answering the user's request.## Technical Support Center: Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Welcome to the technical support guide for the synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic procedure. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to optimize your reaction outcomes with a solid mechanistic understanding.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis. The format is designed to help you quickly identify your issue and find a robust solution grounded in chemical principles.
Question 1: My reaction yield is significantly lower than expected, or I've isolated no product at all. What are the likely causes?
Answer: Low or no yield in this acylation reaction typically points to one of four primary issues: reagent integrity, acid-base chemistry, reaction conditions, or moisture contamination.
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Reagent Inactivity & Stoichiometry:
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Chloroacetyl Chloride Degradation: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis.[1][2] If exposed to atmospheric moisture, it will readily convert to chloroacetic acid, which is unreactive in this context.[3] Always use a fresh bottle or a recently opened container stored under an inert atmosphere.
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Amine Protonation: The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[1] If an appropriate base is not present in stoichiometric amounts, the HCl will protonate the starting amine (5-amino-3-methyl-1-phenylpyrazole), rendering its lone pair non-nucleophilic and halting the reaction.
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-
Inefficient Base Scavenging:
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The choice and amount of base are critical. A non-nucleophilic organic base like triethylamine or pyridine is often used to neutralize the HCl as it forms. If the base is weak, added in insufficient quantity, or added too slowly, the amine starting material will be deactivated by protonation.
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-
Suboptimal Temperature Control:
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While the reaction is often conducted at low temperatures (e.g., in an ice bath) to control its exothermicity, running it too cold for an insufficient duration can lead to incomplete conversion.[4] Conversely, allowing the temperature to rise uncontrollably can promote side reactions and decomposition of the thermally sensitive acyl chloride.
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-
Moisture Contamination:
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This is the most common pitfall. Water reacts violently with chloroacetyl chloride.[3] Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acylating agent.
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Question 2: My TLC plate shows multiple spots, including unreacted starting material and several new, unidentified spots. What are these byproducts?
Answer: The presence of multiple spots on your TLC plate is indicative of side reactions or incomplete conversion. The most probable impurities are:
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Unreacted 5-Amino-3-methyl-1-phenylpyrazole: This is the most common spot besides the product, especially in cases of low yield. Its presence suggests issues with reagent stoichiometry or activity as described in Question 1.
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Chloroacetic Acid: Formed from the hydrolysis of chloroacetyl chloride, this is an acidic impurity that can complicate work-up.[3] It can often be removed with a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) during the extraction process.
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Di-acylated Product: While the exocyclic amino group is the primary nucleophile, it is theoretically possible for a second acylation to occur at one of the pyrazole ring nitrogens under harsh conditions or with excess acyl chloride. This byproduct would be significantly less polar than the desired product.
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Starting Amine Hydrochloride Salt: If the base was insufficient, the protonated starting amine may precipitate or remain in the reaction mixture as its hydrochloride salt. This species has very different solubility and chromatographic properties compared to the free base.
Question 3: The crude product I isolated is a dark, sticky oil or gum, not the expected crystalline solid. How can I purify it?
Answer: Obtaining an oily or gummy product is almost always a sign of significant impurities. The dark color suggests some level of decomposition. The primary goal is to induce crystallization by removing these impurities.
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Initial Work-up: Before attempting crystallization, ensure your work-up procedure effectively removes common contaminants. Wash the organic layer with:
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Dilute HCl to remove any unreacted basic starting material and the organic base used.
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Saturated NaHCO₃ solution to remove acidic impurities like chloroacetic acid.
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Brine (saturated NaCl solution) to remove residual water before drying with a desiccant like Na₂SO₄ or MgSO₄.
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-
Purification Techniques:
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Recrystallization: This is the most effective method. Literature suggests that ethanol or a mixed solvent system like acetone-hexane can be effective for purifying similar pyrazole derivatives.[4][5] Dissolve the crude oil in a minimum amount of hot solvent and allow it to cool slowly. If no crystals form, try adding a non-polar "anti-solvent" (like hexane) dropwise to the solution until it becomes cloudy, then warm it slightly until it is clear again before cooling.
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Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) should effectively separate the product from more polar and less polar impurities.[6]
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Frequently Asked Questions (FAQs)
FAQ 1: Why is the choice of base so important in this N-acylation reaction?
The base serves a critical, non-negotiable role: to act as an acid scavenger. The acylation of an amine with an acyl chloride is a condensation reaction that liberates one molecule of HCl per molecule of product formed.
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Mechanism of Inactivation: The starting material, 5-amino-3-methyl-1-phenylpyrazole, is a nucleophile because of the lone pair of electrons on the exocyclic amino group. HCl is a strong acid that will readily protonate this amino group, forming an ammonium salt. This positively charged species has no lone pair available for nucleophilic attack, effectively shutting down the reaction.
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Choosing the Right Base: An ideal base should be:
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Strong enough to neutralize HCl effectively.
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Non-nucleophilic to avoid reacting with the highly electrophilic chloroacetyl chloride itself.
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Soluble in the reaction solvent.
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Tertiary amines like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA or Hünig's base) are excellent choices. Pyridine can also be used, though it is a weaker base. Inorganic bases like NaHCO₃ can be used in a two-phase (e.g., DCM/water) Schotten-Baumann reaction, but this introduces water, which requires careful control to avoid hydrolyzing the acyl chloride.
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FAQ 2: What are the best practices for solvent selection?
The solvent must be inert to the highly reactive chloroacetyl chloride.[2] This immediately disqualifies any protic solvents.
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Prohibited Solvents: Alcohols (methanol, ethanol), water, and primary/secondary amines will react with chloroacetyl chloride to form esters or other amides, consuming the reagent and introducing significant impurities. Protic solvents are fundamentally incompatible with this reaction.[1]
-
Recommended Solvents: Dry, aprotic solvents are required. Common and effective choices include:
FAQ 3: What are the key analytical markers to confirm the successful synthesis of my product?
Confirmation of the product's identity and purity requires a combination of spectroscopic and physical data.
| Analytical Technique | Expected Observation for 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide |
| ¹H NMR | Disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material. Appearance of a new singlet in the amide region (typically δ 8-10 ppm) for the -NH- proton. A new singlet for the -CH₂Cl protons (typically δ 4.0-4.5 ppm). |
| ¹³C NMR | Appearance of a new carbonyl carbon signal (C=O) in the range of δ 165-175 ppm. Appearance of a signal for the -CH₂Cl carbon. |
| FTIR | Disappearance of the N-H stretching vibrations of the primary amine (two bands, ~3300-3400 cm⁻¹). Appearance of a strong C=O (amide I) stretch around 1670-1700 cm⁻¹. Appearance of a single N-H stretch for the secondary amide around 3300 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated mass of the product (C₁₂H₁₂ClN₃O). The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio) should be clearly visible. |
| Melting Point | A sharp, well-defined melting point indicates high purity. A broad or depressed melting range suggests the presence of impurities. |
FAQ 4: Can you illustrate the primary reaction and the most common side reaction?
Certainly. The desired reaction is a nucleophilic acyl substitution. The most common and detrimental side reaction is the hydrolysis of the acylating agent.
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Primary Reaction Pathway:
Caption: Main synthetic pathway.
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Common Side Reactions:
Caption: Competing reaction pathways.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Causality Note: This protocol uses an ice bath to control the initial exothermic reaction between the amine and the highly reactive acyl chloride. Triethylamine is used as a non-nucleophilic base to neutralize the HCl byproduct in situ, preventing the deactivation of the starting amine. Acetone is chosen as an effective, inert aprotic solvent.[4]
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Preparation: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-amino-3-methyl-1-phenylpyrazole (e.g., 1.73 g, 10 mmol).
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Dissolution: Add 30 mL of anhydrous acetone and stir until the solid is completely dissolved.
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Cooling: Cool the flask in an ice-salt bath to 0-5 °C.[4]
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Base Addition: Add triethylamine (e.g., 1.53 mL, 11 mmol, 1.1 eq) to the cooled solution.
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Acyl Chloride Addition: While maintaining the temperature at 0-5 °C, add chloroacetyl chloride (e.g., 0.88 mL, 11 mmol, 1.1 eq) dropwise over 15-20 minutes using a syringe. A precipitate (triethylamine hydrochloride) will likely form.
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Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, then remove the bath and let it stir at room temperature for an additional 2-3 hours.[4]
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Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate) until the starting amine spot has disappeared.
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Work-up:
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Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Redissolve the crude residue in dichloromethane (50 mL) and transfer to a separatory funnel.
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Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
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-
Purification: Recrystallize the crude solid from hot ethanol to obtain pure, crystalline 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.[4]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
References
-
MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. NIH. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Rishiram Prajuli.pmd. Semantic Scholar. Retrieved from [Link]
- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
-
ResearchGate. (n.d.). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). A new derivative of fipronil: Effect of adding a glycinyl group to the 5-amine of pyrazole on phloem mobility and insecticidal activity. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetyl chloride. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chloroacetyl chloride | ClCH2COCl | CID 6577. PubChem - NIH. Retrieved from [Link]
- Google Patents. (n.d.). US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides. Google Patents.
-
UH Institutional Repository. (n.d.). Synthesis of Substituted Pyrazoles and Imidazolium Salts. UH Institutional Repository. Retrieved from [Link]
-
Reddit. (2015). Organic synthesis advice (amide linker using chloroacetyl chloride)? r/chemistry. Retrieved from [Link]
Sources
- 1. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Purification of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide by Recrystallization
This guide provides a comprehensive, experience-driven approach to the purification of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide via recrystallization. It is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the highest purity of the final product.
Introduction: The Critical Role of Purification
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is paramount. Recrystallization is a powerful technique for the purification of crystalline solids, leveraging differences in solubility between the desired compound and its impurities in a given solvent. For 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, a key building block in medicinal chemistry, effective purification is essential for downstream success. This guide provides a robust framework for its recrystallization, including troubleshooting common issues and answering frequently asked questions.
Understanding the Synthesis and Potential Impurities
The primary synthetic route to 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide involves the acylation of 5-amino-3-methyl-1-phenyl-1H-pyrazole with chloroacetyl chloride.[1] Understanding this synthesis is crucial for anticipating potential impurities that may need to be removed during recrystallization.
Potential Impurities:
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Unreacted Starting Materials:
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5-amino-3-methyl-1-phenyl-1H-pyrazole
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Chloroacetyl chloride (and its hydrolysis product, chloroacetic acid)
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Byproducts:
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Di-acylated product: Formed if the amino group of a second molecule of the starting amine reacts with the already formed product.
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Hydrolyzed product: 2-Hydroxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, if water is present.
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Residual Solvents from the reaction.
Recrystallization Protocol
This protocol is based on established methods for analogous pyrazole derivatives, with ethanol being a commonly effective solvent.[2]
Solvent Selection Rationale
Ethanol is often an excellent choice for the recrystallization of N-aryl acetamides due to the following properties:
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Favorable Solubility Profile: 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is expected to have high solubility in hot ethanol and significantly lower solubility at room temperature or below, which is the ideal characteristic for a recrystallization solvent.
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Volatility: Ethanol's boiling point (78 °C) is high enough to facilitate dissolution but low enough for easy removal from the purified crystals.
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Safety: It is a relatively safe and common laboratory solvent.
Step-by-Step Recrystallization Procedure
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Dissolution:
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In a suitable Erlenmeyer flask, add the crude 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.
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Add a minimal amount of ethanol and a boiling chip.
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Gently heat the mixture on a hot plate with stirring until it begins to boil.
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Continue adding small portions of hot ethanol until the solid completely dissolves. Expert Tip: Avoid adding an excess of solvent, as this will reduce the recovery yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration.
-
Preheat a funnel and a new receiving flask with hot ethanol vapor to prevent premature crystallization.
-
Quickly pour the hot solution through a fluted filter paper into the preheated receiving flask.
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-
Crystallization:
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Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.
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Once the solution has reached room temperature, you may further increase the yield by placing the flask in an ice bath for 15-30 minutes.
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-
Isolation and Washing:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing dissolved impurities. Expert Tip: Using ice-cold solvent for washing minimizes the loss of the desired product.
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-
Drying:
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Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove residual solvent.
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Diagram of the Recrystallization Workflow:
Caption: Recrystallization Workflow Diagram.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Product does not crystallize upon cooling. | - Too much solvent was added: The solution is not supersaturated. - The solution cooled too quickly: Insufficient time for nucleation. | - Reduce solvent volume: Gently boil off some of the solvent to concentrate the solution. - Induce crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound. - Ensure slow cooling: Allow the flask to cool to room temperature undisturbed before moving to an ice bath. |
| Oiling out occurs instead of crystallization. | - The boiling point of the solvent is higher than the melting point of the solute. - High concentration of impurities. - Rapid cooling. | - Use a lower-boiling solvent or a mixed solvent system. - Ensure slow cooling: This allows the molecules to orient themselves into a crystal lattice rather than aggregating as an oil. - Re-dissolve the oil in more hot solvent and attempt to recrystallize again. |
| Low recovery of the purified product. | - Excess solvent was used. - Premature crystallization during hot filtration. - Washing with too much or warm solvent. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals. - Ensure the filtration apparatus is preheated. - Use minimal amounts of ice-cold solvent for washing. |
| The purified product is still colored or impure. | - The impurity has similar solubility to the product. - The crystals formed too quickly, trapping impurities. | - Perform a second recrystallization. - Consider using a different recrystallization solvent. - Use activated charcoal to remove colored impurities (use sparingly as it can adsorb the product). |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide?
A1: Based on data for structurally similar compounds, ethanol or absolute ethanol is an excellent starting point.[2] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q2: My compound "crashes out" of solution immediately upon cooling. What should I do?
A2: This indicates that the solution is too concentrated or is cooling too rapidly. Reheat the solution and add a small amount of additional hot solvent. Then, ensure the flask is well-insulated to promote slow cooling.
Q3: How can I be sure my product is pure after recrystallization?
A3: The purity of the recrystallized product should be assessed using analytical techniques such as melting point determination (a sharp melting point range close to the literature value indicates high purity), Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: Can I use a mixed solvent system for recrystallization?
A4: Yes, a mixed solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be very effective. For this compound, a system like ethanol/water or toluene/hexane could be explored. The soluble solvent is used to dissolve the compound, and the insoluble solvent is added dropwise until the solution becomes turbid, after which it is heated to redissolve and then cooled slowly.
Q5: What are the key safety precautions to take during recrystallization?
A5: Always perform recrystallization in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be cautious when heating flammable organic solvents; use a hot plate with a stirrer and avoid open flames.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53341105, 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. [Link]
- Parajuli, R., Banerjee, J., & Khanal, H. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of Its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2106.
- Doherty, R. D., et al. (1997). Current issues in recrystallization: a review. Materials Science and Engineering: A, 238(2), 219-274.
- Mullin, J. W. (2001).
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 1-10). [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates. [Link]
Sources
Optimizing reaction conditions for the synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Welcome to the technical support center for the synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic procedure. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success.
I. Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide?
A1: The synthesis involves the N-acylation of 5-amino-3-methyl-1-phenylpyrazole with chloroacetyl chloride. This is a nucleophilic acyl substitution reaction where the exocyclic amino group of the pyrazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically used to neutralize the hydrochloric acid byproduct.
Q2: What are the primary starting materials and how can I obtain them?
A2: The key precursors are:
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5-Amino-3-methyl-1-phenylpyrazole: This can be purchased from commercial suppliers or synthesized.[1] A common synthetic route involves the cyclocondensation reaction of phenylhydrazine with ethyl acetoacetate to form 3-methyl-1-phenyl-pyrazol-5-one, which is then converted to the 5-amino derivative.[2][3]
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Chloroacetyl chloride: This is a readily available commercial reagent.
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Anhydrous Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile are suitable choices.
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Base: A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is necessary.
Q3: What are the critical parameters that influence the success of this reaction?
A3: Several factors are crucial for optimizing the yield and purity of the final product:
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Reagent Purity: The purity of 5-amino-3-methyl-1-phenylpyrazole and chloroacetyl chloride is paramount. Impurities can lead to side reactions and a complex product mixture.
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Anhydrous Conditions: Chloroacetyl chloride is highly reactive towards water. All glassware should be thoroughly dried, and anhydrous solvents must be used to prevent hydrolysis of the acyl chloride.
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Temperature Control: The reaction is exothermic. Maintaining a low temperature (typically 0 °C) during the addition of chloroacetyl chloride is essential to control the reaction rate and minimize side product formation.[4][5]
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Stoichiometry and Order of Addition: A slight excess of the aminopyrazole or a 1:1 molar ratio is generally used. Chloroacetyl chloride should be added dropwise to the solution of the aminopyrazole and base to maintain a low concentration of the highly reactive acylating agent.[5]
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
Q: I have followed the general protocol, but my reaction yield is very low, or I have not isolated any of the desired product. What could be the reasons?
A: Low to no yield can stem from several factors. Let's diagnose the potential causes:
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Cause 1: Inactive Chloroacetyl Chloride.
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Explanation: Chloroacetyl chloride is highly susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will convert to chloroacetic acid, which is unreactive under these conditions.
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Solution: Use a fresh bottle of chloroacetyl chloride or distill the reagent before use. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
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Cause 2: Poor Quality of 5-Amino-3-methyl-1-phenylpyrazole.
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Explanation: Impurities in the starting aminopyrazole can interfere with the reaction.
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Solution: Verify the purity of the aminopyrazole by melting point or spectroscopic methods (NMR, IR). If necessary, recrystallize the starting material.
-
-
Cause 3: Inefficient Neutralization of HCl.
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Explanation: The reaction generates one equivalent of hydrochloric acid. If not effectively neutralized, the HCl will protonate the starting aminopyrazole, rendering it non-nucleophilic.
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Solution: Ensure at least one equivalent of a suitable base (e.g., triethylamine or pyridine) is present in the reaction mixture. The base should be added before the chloroacetyl chloride.
-
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Cause 4: Incorrect Reaction Temperature.
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Explanation: While low temperatures are generally recommended for the addition, the reaction may require warming to room temperature to proceed to completion.
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Solution: After the dropwise addition of chloroacetyl chloride at 0 °C, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
Q: My crude product shows multiple spots on the TLC plate. What are the likely side products and how can I purify my compound?
A: The formation of multiple products is a common challenge, often due to the multiple nucleophilic sites on the aminopyrazole.
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Cause 1: N-1 and N-2 Acylation of the Pyrazole Ring.
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Explanation: Besides the desired acylation at the exocyclic amino group, the nitrogen atoms within the pyrazole ring can also undergo acylation, leading to regioisomers.[5][7]
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Solution: The exocyclic amino group is generally more nucleophilic.[8] Maintaining a low reaction temperature and slow addition of chloroacetyl chloride can favor the desired N-acylation.
-
-
Cause 2: Di-acylation.
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Explanation: It is possible for both the exocyclic amine and one of the ring nitrogens to be acylated, especially if an excess of chloroacetyl chloride is used.
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Solution: Use a 1:1 or a slight excess of the aminopyrazole to chloroacetyl chloride molar ratio.
-
-
Cause 3: Self-condensation of the Product.
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Explanation: The product, 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, contains a reactive chloro-acetyl group that can potentially react with another molecule of the starting aminopyrazole.
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Solution: This is generally a slower process than the initial acylation. Ensuring a reasonably short reaction time after the consumption of the starting material can minimize this.
-
-
Purification Strategy:
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Recrystallization: The desired product can often be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexanes.[6]
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Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method for separating the desired product from its isomers and other impurities. A gradient elution with a mixture of ethyl acetate and hexanes is a good starting point.
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Problem 3: Product is an Insoluble, Gummy Solid
Q: Upon workup, my product precipitated as a sticky, unmanageable solid. What happened and how can I handle it?
A: The formation of a gummy solid is often indicative of impurities or the presence of hydrochloride salts.
-
Cause 1: Trapped Triethylamine Hydrochloride.
-
Explanation: Triethylamine hydrochloride, the salt formed from the base and HCl, can sometimes co-precipitate with the product, especially if the workup is not thorough. This salt can be hygroscopic and contribute to the gummy nature.
-
Solution: During the aqueous workup, ensure the organic layer is washed thoroughly with water to remove all water-soluble salts. A wash with a dilute acid (e.g., 1M HCl) followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) and finally with brine can effectively remove these salts.
-
-
Cause 2: Oiling Out During Recrystallization.
-
Explanation: If the product is impure, its melting point will be depressed, and it may "oil out" instead of crystallizing cleanly from the solvent.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal. If this fails, remove the solvent and purify the crude material by column chromatography before attempting recrystallization again.
-
III. Experimental Protocols & Data
A. Synthesis of 5-Amino-3-methyl-1-phenylpyrazole
This is a two-step process starting from phenylhydrazine and ethyl acetoacetate.
Step 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one [2]
-
To a solution of ethyl acetoacetate (13.0 g, 0.1 mol) in ethanol (50 mL), add phenylhydrazine (10.8 g, 0.1 mol) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture in an ice bath to induce precipitation.
-
Filter the solid, wash with cold ethanol, and dry to obtain 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Step 2: Synthesis of 5-Amino-3-methyl-1-phenylpyrazole
The conversion of the pyrazolone to the aminopyrazole can be achieved through various established literature methods, often involving nitrosation followed by reduction, or through other multi-step sequences.
B. Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Table 1: Reagents and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 5-Amino-3-methyl-1-phenylpyrazole | 173.22 | 1.73 | 10 | 1.0 |
| Chloroacetyl chloride | 112.94 | 1.13 | 10 | 1.0 |
| Triethylamine | 101.19 | 1.21 | 12 | 1.2 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - | - |
Protocol:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5-amino-3-methyl-1-phenylpyrazole (1.73 g, 10 mmol) and triethylamine (1.21 g, 12 mmol) in anhydrous DCM (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.13 g, 10 mmol) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL), 1M HCl (1 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.
IV. Visualizations
Experimental Workflow
Caption: Synthetic workflow for 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield or impure product.
V. References
-
Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from
-
MDPI. (2017). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Retrieved from
-
Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Retrieved from
-
ResearchGate. (n.d.). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Retrieved from
-
National Center for Biotechnology Information. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from
-
PubMed. (n.d.). 2-Chloro-N-[1-(4-chloro-phen-yl)-3-cyano-1H-pyrazol-5-yl]acetamide. Retrieved from
-
ResearchGate. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Retrieved from
-
Prestat, G., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from
-
ResearchGate. (2007). (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Retrieved from
-
National Center for Biotechnology Information. (n.d.). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. Retrieved from
-
ResearchGate. (n.d.). 2.2.1. Selective C -acylation of 3-Methyl-1-phenyl-pyrazol-5-one. Retrieved from
-
Akkoç, S., et al. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS. Retrieved from
-
Sigma-Aldrich. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole 97 1131-18-6. Retrieved from
-
ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from
-
BenchChem. (n.d.). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from
-
ResearchGate. (2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. Retrieved from
-
National Center for Biotechnology Information. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from
-
PubMed. (2012). Uses of cyanoacetylhydrazine in heterocyclic synthesis: novel synthesis of pyrazole derivatives with anti-tumor activities. Retrieved from
Sources
- 1. 5-氨基-3-甲基-1-苯基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 4. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Ambident Reactivity of Pyrazolones: A Technical Guide to Selectively Achieving C-Acylation
Prepared by: Gemini, Senior Application Scientist
Welcome to our technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who work with pyrazolone scaffolds. O-acylation is a common and often frustrating side reaction encountered during the synthesis of 4-acylpyrazolones, leading to reduced yields and complex purification challenges. This document provides in-depth technical guidance, troubleshooting strategies, and validated protocols to help you selectively achieve the desired C-acylation product.
Understanding the Core Challenge: The Tautomeric Nature of Pyrazolones
Pyrazolones are versatile heterocyclic compounds that exist as a mixture of tautomers: the keto form (CH form), the enol form (OH form), and the NH form. This tautomeric equilibrium is the fundamental reason for the dual reactivity of pyrazolones in acylation reactions.
The pyrazolone enolate, formed upon deprotonation, is an ambident nucleophile, meaning it has two reactive sites: the oxygen atom (a hard nucleophilic center) and the carbon atom at the 4-position (a soft nucleophilic center). This duality leads to a competition between O-acylation and C-acylation.
dot digraph "Pyrazolone Tautomerism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Figure 1: Tautomeric forms of pyrazolone.", fontname="Arial", fontsize=10]; }
Frequently Asked Questions (FAQs)
Q1: Why am I getting the O-acylated product instead of the desired C-acylated pyrazolone?
The formation of the O-acylated byproduct is often kinetically favored, meaning it forms faster than the C-acylated product under many standard acylation conditions.[1] The oxygen atom of the enol tautomer is highly nucleophilic and readily attacks the acylating agent. Without proper control of the reaction conditions, this rapid O-acylation can become the dominant reaction pathway.
Q2: What is the difference between kinetic and thermodynamic control in this reaction?
-
Kinetic Control: At lower temperatures and with rapid addition of reagents, the reaction is under kinetic control. The major product will be the one that forms the fastest, which is often the O-acylated pyrazolone due to the lower activation energy for the attack by the more electronegative oxygen atom.[2]
-
Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction can reach equilibrium, favoring the most stable product. The C-acylated pyrazolone is generally the more thermodynamically stable isomer.[3][4] However, achieving thermodynamic control can sometimes lead to other side reactions or degradation.
Q3: How does the Hard and Soft Acids and Bases (HSAB) principle apply here?
The HSAB principle provides a framework for understanding the selectivity.[5][6][7]
-
The oxygen atom of the pyrazolone enolate is a hard nucleophile .
-
The carbon atom at the C-4 position is a soft nucleophile .
-
The carbonyl carbon of an acyl chloride is a relatively hard electrophile (acid).
According to the HSAB principle, hard acids prefer to react with hard bases. This inherent preference contributes to the propensity for O-acylation. To favor C-acylation, the reaction environment must be modified to either "soften" the electrophile or, more effectively, block the hard oxygen center.
Troubleshooting Guide: O-Acylation Detected in Your Product Mixture
| Symptom | Potential Cause | Recommended Solution |
| Significant O-acylation byproduct observed (e.g., by NMR, LC-MS) | 1. Direct acylation of the free pyrazolone. 2. Incomplete formation of the protective metal chelate. 3. Presence of moisture. | 1. Implement the Calcium Chelation Protocol (see below). This is the most effective method to prevent O-acylation. 2. Ensure the pyrazolone is fully dissolved before adding Ca(OH)₂. Use a high-torque mechanical stirrer if necessary. Increase the reflux time after Ca(OH)₂ addition to ensure complete complexation.[8] 3. Use anhydrous dioxane and protect the reaction from atmospheric moisture. |
| Low yield of C-acylated product, even with the calcium method | 1. Premature addition of the acylating agent. 2. Ineffective neutralization of liberated HCl. 3. Lumps forming during workup, trapping the product. | 1. Cool the reaction mixture to 0°C before the dropwise addition of the acyl chloride.[1] 2. Use at least two equivalents of calcium hydroxide to effectively trap the HCl generated during the reaction.[8] 3. During the acidic workup, stir the mixture vigorously to prevent the formation of lumps that can hinder the decomposition of the calcium complex. |
| Reaction does not proceed to completion | 1. Poor quality of reagents. 2. Insufficient heating during reflux. | 1. Verify the purity of the starting pyrazolone, calcium hydroxide, and the acylating agent. 2. Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used. |
The Gold Standard: Selective C-Acylation via Calcium Chelation
The most reliable method for achieving selective C-acylation of pyrazolones involves the formation of a calcium(II) chelate prior to the introduction of the acylating agent. This strategy, pioneered by Jensen, effectively blocks the nucleophilic oxygen, thereby directing acylation to the C-4 position.[9]
dot digraph "Calcium Chelation Mechanism" { graph [splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Figure 2: Workflow for selective C-acylation via calcium chelation.", fontname="Arial", fontsize=10]; }
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 4-aroyl-3-methyl-1-phenyl-pyrazol-5-ones.[8]
Materials:
-
3-Methyl-1-phenyl-2-pyrazolin-5-one
-
Calcium Hydroxide (Ca(OH)₂)
-
Anhydrous 1,4-Dioxane
-
Acyl Chloride (e.g., Benzoyl Chloride)
-
10% Aqueous Hydrochloric Acid (HCl)
-
Ethanol (for washing)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a drying tube, dissolve the 3-methyl-1-phenyl-2-pyrazolin-5-one in anhydrous dioxane. Gentle heating may be required. It is crucial that the pyrazolone is fully dissolved.[8]
-
Complex Formation: Add calcium hydroxide (2 equivalents) to the solution. Reflux the resulting suspension under vigorous stirring for a minimum of 30 minutes. This step is critical for the formation of the calcium chelate that protects the hydroxyl group.[1]
-
Cooling and Acylation: Cool the reaction mixture to 0°C using an ice bath.
-
Acyl Chloride Addition: Add the acyl chloride dropwise to the cooled, vigorously stirred suspension. The addition should be slow to control any exotherm.[8]
-
Reaction: After the addition is complete, remove the ice bath and reflux the reaction mixture for 1.5 to 2.5 hours. A color change from yellow to orange is often observed.[8]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 10% aqueous HCl, stirring vigorously.
-
Continue stirring for at least 1.5 hours to ensure complete decomposition of the calcium complex.[8]
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove calcium salts, followed by a wash with cold ethanol to remove colored impurities.
-
The crude product can be further purified by recrystallization.
-
Alternative Strategies for C-Acylation
While the calcium chelation method is highly effective, other strategies have been developed for the synthesis of 4-acylpyrazolones:
-
Copper-Catalyzed Acylation: A method utilizing aldehydes as the acyl source and a copper catalyst has been developed for the direct acylation of the C-H bond at the 4-position of pyrazolones.[10] This approach offers good functional group tolerance under mild conditions.[10]
-
Phase-Transfer Catalysis: Acylation of pyrazolones under phase-transfer catalysis (PTC) conditions has been explored. However, careful selection of the reaction conditions is necessary, as mixtures of N-, O-, and C-acylated products can be formed.[1][11]
-
Solvent Effects: The choice of solvent can influence the regioselectivity of pyrazolone reactions. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in the formation of certain pyrazole derivatives.[12]
Characterization: Confirming C- vs. O-Acylation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to distinguish between the C- and O-acylated isomers.
-
¹³C NMR: The chemical shifts of the carbonyl carbons are diagnostic. In a C-acylated product, you will typically observe two distinct carbonyl signals: one for the pyrazolone ring C=O and one for the newly introduced acyl C=O. In an O-acylated product, you will observe the pyrazolone C=O signal and the ester carbonyl signal, which will have different chemical shifts. For example, in some 4-acylpyrazolone phenylhydrazones, the pyrazolone C=O can appear around 146-149 ppm.[13]
-
¹H NMR: The disappearance of the proton at the C-4 position of the pyrazolone ring is a clear indication of successful C-acylation.
This guide provides a comprehensive framework for understanding and controlling the acylation of pyrazolones. By applying the principles of kinetic versus thermodynamic control and leveraging the protective effect of metal chelates, researchers can confidently steer their reactions toward the desired C-acylated products.
References
- E. E. N. CHE, et al. "Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph." Molecules, 2017.
- L. L. SHEN, et al. "Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions." Molecules, 2010.
- Y. XU, et al.
- J. LI, et al. "Copper-catalyzed acylation of pyrazolones with aldehydes to afford 4-acylpyrazolones." Organic & Biomolecular Chemistry, 2018.
-
"Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one." The Royal Society of Chemistry, 2017. [Link]
- F. G. O. FERNANDEZ, et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry, 2012.
- W. HOLZER, et al. "Substituted 4-Acylpyrazoles and 4-Acylpyrazolones: Synthesis and Multidrug Resistance-Modulating Activity." Journal of Medicinal Chemistry, 2004.
- R. M. LOPACHIN, et al. "Application of the Hard and Soft, Acids and Bases (HSAB) theory to toxicant--target interactions." Chemical Research in Toxicology, 2012.
- W. HOLZER, et al. "Heterocyclic Analogues of Xanthone and Xanthione. 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)
- A. V. KUCHIN, et al. "Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor." Molecules, 2022.
-
A. V. KUCHIN, et al. "Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor." ResearchGate, 2022. [Link]
-
S. C. JOSHI, et al. "Hard-soft acid-base (HSAB) principle and difference in d-orbital configurations of metals explain the regioselectivity of nucleophilic attack to a carbinol in Friedel-Crafts reaction catalyzed by Lewis and protonic acids." ResearchGate, 2005. [Link]
- W. HOLZER, et al.
- Y. ZHANG, et al.
- Y. LI, et al. "Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions." Molecules, 2024.
- A. GERONIKAKI, et al.
-
"HSAB theory." Wikipedia. [Link]
- M. J. AURELL, et al. "Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles." The Journal of Organic Chemistry, 2011.
- A. V. KUCHIN, et al. "Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor." PubMed, 2022.
-
"Modulating N- versus O-arylation in pyrazolone-aryl halide couplings." ResearchGate, 2008. [Link]
-
"Phase Transfer Catalyzed Acylation of 5(3)Hydroxy3(5)-substituted-1H-pyrazoles." Semantic Scholar, 2011. [Link]
-
"1. HARD AND SOFT ACIDS AND BASES (HSAB)." e-PG Pathshala. [Link]
- X. LI, et al. "1H NMR Metabolomics and Full-Length RNA-Seq Reveal Effects of Acylated and Nonacylated Anthocyanins on Hepatic Metabolites and Gene Expression in Zucker Diabetic Fatty Rats." Journal of Agricultural and Food Chemistry, 2020.
-
"HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept." AdiChemistry. [Link]
-
"Kinetic control wins out over thermodynamic control in Friedel–Crafts acyl rearrangements." ResearchGate, 2011. [Link]
- A. S. EL-ZAHER, et al. "Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2." RSC Advances, 2022.
- V. BOZHANOV, et al. "Practical Synthesis of Pyrazol-4-thiols." ChemRxiv, 2025.
-
"14.3: Kinetic vs. Thermodynamic Control of Reactions." Chemistry LibreTexts. [Link]
-
"Synthesis of 4-iodopyrazoles: A Brief Review." ResearchGate, 2014. [Link]
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- 3. mdpi.com [mdpi.com]
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- 6. HSAB theory - Wikipedia [en.wikipedia.org]
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- 8. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterocyclic Analogues of Xanthone and Xanthione. 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and Thiones: Synthesis and NMR Data - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Temperature Control in the Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Welcome to the technical support guide for the synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the most critical parameter for success: temperature control . The reaction, an N-acylation of 5-amino-3-methyl-1-phenylpyrazole with chloroacetyl chloride, is vigorous and highly exothermic. Precise temperature management is paramount to ensure high yield, purity, and safety.
Core Synthesis Protocol & Workflow
The synthesis involves the reaction of a primary amine with a highly reactive acyl chloride. The primary amine, 5-amino-3-methyl-1-phenylpyrazole, serves as a versatile building block for various pharmaceutical and chemical compounds[1][2]. The chloroacetylation is a rapid and exothermic process that necessitates careful cooling to manage the reaction rate and prevent side-product formation[3][4].
Experimental Workflow Diagram
Caption: Workflow for the temperature-controlled synthesis.
Step-by-Step Methodology
This protocol is a synthesized representation based on established chemical principles for this reaction class.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-amino-3-methyl-1-phenylpyrazole (1 equivalent) in anhydrous tetrahydrofuran (THF).[4]
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the chloroacetyl chloride.
-
Initial Cooling: Cool the stirred solution in an ice-salt bath to an internal temperature of 0–5°C.[4] This step is critical for controlling the initial rate of reaction.
-
Reagent Addition: Add chloroacetyl chloride (1 equivalent) dropwise via the dropping funnel to the cooled solution. The addition of acyl chlorides is known to generate heat, so a slow and controlled rate is essential.[3]
-
Low-Temperature Stirring: After the addition is complete, continue stirring the mixture in the ice-salt bath for approximately 30 minutes.
-
Warming and Completion: Remove the cooling bath and allow the reaction mixture to naturally warm to room temperature. Let it stir for an additional 2 hours to ensure the reaction proceeds to completion.[4]
-
Isolation: The crude product often precipitates directly from the reaction mixture.[4] Collect the solid by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final, pure 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, with a direct focus on temperature-related causes and solutions.
Question: My reaction yielded very little or no product. What went wrong?
-
Answer: Low yield is often traced back to issues during the addition of chloroacetyl chloride.
-
Possible Cause 1: Reagent Hydrolysis. Chloroacetyl chloride reacts violently with water. If your solvent was not anhydrous or the reaction was exposed to humid air, the reagent would have been quenched before it could react with the amine.
-
Solution: Always use anhydrous solvents and maintain a dry, inert atmosphere (nitrogen or argon) throughout the addition step.
-
-
Possible Cause 2: Incomplete Reaction. While the initial reaction is fast, it may require additional time to go to completion.
-
Solution: After the cooled addition, ensure you allow the reaction to stir at room temperature for at least 2 hours, as this provides the energy needed for the remaining starting materials to react.[4]
-
-
Possible Cause 3: Incorrect Stoichiometry. If the HCl byproduct was not managed, it can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solution: While not always required, adding a non-nucleophilic base like triethylamine (1.1 equivalents) to the initial amine solution can scavenge the HCl generated, preventing this issue.
-
-
Question: My final product is impure, showing multiple spots on a TLC plate. How can I fix this?
-
Answer: Impurity formation is almost always a result of inadequate temperature control leading to side reactions.
-
Possible Cause: Uncontrolled Exotherm. If the chloroacetyl chloride was added too quickly or without sufficient cooling, the reaction temperature likely spiked. High temperatures can promote the formation of various byproducts, including potential di-acylation or decomposition products.
-
Solution: The single most effective solution is strict adherence to the 0–5°C temperature range during addition.[4] Add the reagent very slowly, monitoring the internal temperature. If you see it rise above 5-7°C, pause the addition until the cooling bath brings it back down. The goal is to dissipate heat as it is generated.[3]
-
-
Question: The reaction mixture turned dark brown or black. Is it salvageable?
-
Answer: A dark, tarry mixture is a strong indicator of a runaway reaction and decomposition.
-
Possible Cause: Severe Overheating. This happens when the rate of heat generation from the exothermic reaction far exceeds the rate of heat removal by the cooling bath. This is common when the initial cooling is insufficient or the addition rate is far too rapid.
-
Solution: Unfortunately, the reaction is likely unsalvageable at this point. For future runs, use a larger cooling bath (ice-salt or acetone/dry ice), consider diluting the reaction mixture with more solvent to help buffer the temperature change, and ensure a very slow, patient dropwise addition of the chloroacetyl chloride.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the initial cooling to 0-5°C so critical for this specific reaction?
A: The criticality stems from the high reactivity of chloroacetyl chloride. The acylation of an amine is a very fast, exothermic process. At room temperature, the reaction rate would be so high that the heat generated could cause the solvent to boil, leading to a loss of control, reduced yield, and significant impurity formation. Cooling slows the reaction kinetics to a manageable rate, allowing the heat to be safely dissipated by the cooling bath.
Q2: What is the impact of adding the chloroacetyl chloride all at once instead of dropwise?
A: This would be extremely hazardous. Adding the entire amount of a highly reactive reagent at once to the nucleophilic amine would cause an instantaneous, violent exotherm. This would likely result in the solvent boiling over, a potential pressure buildup, and the creation of a complex mixture of decomposition products and tars. Dropwise addition is a fundamental safety and purity control measure for such reactive systems.[3]
Q3: Can I just use a standard ice bath (~0°C) instead of an ice-salt bath (<-5°C)?
A: While a standard ice bath is better than nothing, an ice-salt bath provides a more robust cooling capacity. Given the sharp exotherm, the extra cooling power of an ice-salt or acetone/dry ice bath provides a crucial safety and control margin, ensuring the temperature does not spike above the desired 0-5°C range during addition.
Q4: Is the 2-hour stir at room temperature always necessary?
A: Yes, this step is highly recommended to maximize your yield. While the bulk of the reaction occurs very quickly at 0-5°C, this follow-up period at room temperature ensures that even the last traces of starting material react, driving the reaction to completion.[4] In synthesis, maximizing conversion is key to simplifying purification.
Summary of Critical Temperature Parameters
| Step | Temperature Range | Rationale & Scientific Principle |
| Reagent Addition | 0–5°C | Kinetic Control: To slow the highly exothermic N-acylation reaction, preventing thermal runaway and minimizing side-product formation.[4] |
| Post-Addition Stir | 0–5°C | Thermal Equilibration: To ensure the entire mixture is at a uniform low temperature and any residual immediate reaction is controlled. |
| Reaction Completion | Room Temperature (~20-25°C) | Driving Equilibrium: To provide sufficient activation energy for the reaction to proceed to full completion and maximize product yield.[4] |
References
- The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
- Zhang, L. et al. (2012). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online.
- El-Emary, T.I. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society.
-
Zheng, C. et al. (2013). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health (NIH). Available from: [Link]
Sources
Technical Support Center: Scaling the Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Welcome to the technical support guide for the synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide. This document is designed for chemistry professionals engaged in pharmaceutical research, process development, and scale-up operations. Here, we move beyond simple procedural lists to provide a self-validating framework for this synthesis, grounded in mechanistic principles and practical, field-tested insights. Our goal is to empower you to not only execute this synthesis successfully but also to troubleshoot and optimize it with confidence.
Synthesis Overview & Core Strategy
The target molecule, 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its preparation is primarily achieved through the N-acylation of 5-Amino-3-methyl-1-phenylpyrazole with chloroacetyl chloride.[1][2][3] This seemingly straightforward reaction is sensitive to several parameters that can significantly impact yield, purity, and scalability.
The chosen strategy begins with the commercially available 5-Amino-3-methyl-1-phenylpyrazole, a common building block in medicinal chemistry.[4][5] The core transformation is a nucleophilic acyl substitution where the exocyclic amino group of the pyrazole attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
Below is a high-level workflow diagram illustrating the critical stages of the synthesis, from starting material qualification to final product isolation.
Caption: High-level workflow for the synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale (5-10 mmol) and provides a solid baseline for optimization and scale-up.
Reagent & Solvent Quantities
| Reagent/Solvent | Molar Mass ( g/mol ) | Molarity/Density | Amount (5 mmol scale) | Moles (mmol) | Role |
| 5-Amino-3-methyl-1-phenylpyrazole | 187.24 | - | 0.936 g | 5.0 | Starting Material |
| Chloroacetyl Chloride | 112.94 | 1.42 g/mL | 0.38 mL | 5.5 (1.1 eq) | Acylating Agent |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | 0.889 g/mL | 20 mL | - | Solvent |
| Ethanol (for recrystallization) | 46.07 | 0.789 g/mL | As needed | - | Purification Solvent |
Step-by-Step Methodology
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. Ensure all glassware is oven-dried to prevent moisture contamination.
-
Dissolution: Charge the flask with 5-Amino-3-methyl-1-phenylpyrazole (0.936 g, 5.0 mmol) and anhydrous tetrahydrofuran (20 mL). Stir under a nitrogen atmosphere until all solids have dissolved.
-
Cooling: Immerse the flask in an ice-salt bath to cool the solution to between 0 °C and 5 °C.[1] Maintaining this temperature is critical to control the reaction's exothermicity.
-
Reagent Addition: Add chloroacetyl chloride (0.38 mL, 5.5 mmol) to the dropping funnel. Add it dropwise to the stirred pyrazole solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-4 hours.[1]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 5% Methanol in Dichloromethane).[6] The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Isolation: Upon completion, the crude product often precipitates directly from the reaction mixture.[1] If precipitation is slow, the solvent volume can be reduced under vacuum, or an anti-solvent like hexane can be carefully added.
-
Purification: Collect the crude solid by vacuum filtration. Wash the filter cake with a small amount of cold THF or diethyl ether to remove soluble impurities.
-
Recrystallization: Purify the crude solid by recrystallizing from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[1]
-
Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.
Troubleshooting Guide
Encountering issues during synthesis is common. This guide provides a systematic approach to diagnosing and resolving them.
Caption: A troubleshooting flowchart for low yield.
| Observed Problem | Potential Cause(s) | Recommended Solution & Explanation |
| Very low or no product yield. | 1. Hydrolysis of Chloroacetyl Chloride: This is a highly reactive acyl chloride that readily hydrolyzes with trace moisture. | Solution: Ensure all glassware is rigorously dried, use anhydrous grade solvent, and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the setup and reaction. Use a fresh bottle of chloroacetyl chloride. |
| 2. Poor Quality Starting Material: Impurities in the 5-amino-3-methyl-1-phenylpyrazole can inhibit the reaction. | Solution: Check the purity of the starting amine by melting point or NMR. If necessary, purify it by recrystallization before use. | |
| Reaction mixture turns dark brown/black. | 1. Overheating: The acylation is exothermic. Uncontrolled addition can lead to a temperature spike, causing decomposition and polymerization side reactions. | Solution: Slow the addition rate of the chloroacetyl chloride and ensure the cooling bath is efficient, keeping the internal temperature below 5 °C. |
| 2. Presence of a Base (Unintended): While some acylations use a base to scavenge HCl, it is often omitted here. An inappropriate base can promote side reactions. | Solution: The reaction is typically run without an external base. The starting amine acts as its own base. If a base is deemed necessary for scale-up, a non-nucleophilic, sterically hindered base like 2,6-lutidine should be trialed carefully. | |
| Product is oily or difficult to crystallize. | 1. Presence of Di-acylated Byproduct: If the reaction is too concentrated or excess acylating agent is used, a second acylation on the pyrazole nitrogen is possible, leading to an impure, difficult-to-crystallize mixture. | Solution: Use only a slight excess (1.05-1.1 eq.) of chloroacetyl chloride. Ensure efficient stirring to avoid localized high concentrations. Purify via column chromatography if recrystallization fails. |
| 2. Residual Solvent: Trapped THF or other solvents can prevent effective crystallization. | Solution: After filtration, ensure the crude product is reasonably dry before recrystallization. During final drying, use adequate vacuum and slightly elevated temperature (40-50 °C). | |
| TLC shows multiple new spots. | 1. Side Reactions: Besides di-acylation, other side reactions can occur, especially if the reaction is run for too long or at elevated temperatures. | Solution: Adhere to the recommended reaction time and temperature. Monitor via TLC and stop the reaction once the starting material is consumed. |
| 2. Impure Reagents: As mentioned, impure starting materials or hydrolyzed chloroacetyl chloride will lead to a complex reaction mixture. | Solution: Re-verify the quality of all reagents as per the first troubleshooting point. |
Frequently Asked Questions (FAQs)
Q1: Why is anhydrous THF specified as the solvent? Can other solvents be used?
A1: Tetrahydrofuran (THF) is an excellent choice because it is aprotic and can dissolve the aminopyrazole starting material well. Its relatively low boiling point also simplifies removal. Most importantly, as an aprotic solvent, it does not react with the highly electrophilic chloroacetyl chloride. Other aprotic solvents like Dichloromethane (DCM) or Acetonitrile could also work, but THF is well-documented for this class of reaction.[1] Using protic solvents like ethanol or water would be catastrophic, as they would rapidly consume the acylating agent.
Q2: Is a scavenger base like triethylamine or pyridine necessary to neutralize the HCl byproduct?
A2: For this specific acylation on a small to moderate scale, an external base is generally not required and can sometimes be detrimental.[1] The reaction uses two equivalents of the starting amine: one acts as the nucleophile, and the second can act as a base to accept the proton from the initially formed ammonium salt. On a larger scale, where conserving the expensive aminopyrazole is critical, a non-nucleophilic inorganic base (like K₂CO₃) or a hindered organic base could be investigated to optimize atom economy. However, this requires careful process development to avoid promoting side reactions.[7]
Q3: What are the main challenges when scaling up this reaction?
A3: The primary challenges in scaling up are:
-
Thermal Management: The reaction is exothermic. What is easily controlled in an ice bath at 50 mL becomes a significant engineering challenge at 50 L. A jacketed reactor with efficient cooling is mandatory to maintain the critical temperature profile.
-
Reagent Addition: The rate of addition of chloroacetyl chloride becomes even more critical. A subsurface addition may be required to ensure rapid mixing and prevent localized "hot spots."
-
Workup and Isolation: Handling large volumes of solids during filtration and recrystallization requires appropriate industrial equipment (e.g., filter-dryers). The choice of recrystallization solvent may need to be revisited based on safety, environmental, and cost considerations at scale.[8]
Q4: How can I confirm the structure of the final product?
A4: A full characterization suite should be employed:
-
¹H and ¹³C NMR: This will confirm the covalent structure, showing the presence of the CH₂Cl group, the amide N-H proton, and the correct shifts for the pyrazole and phenyl rings.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show characteristic peaks for the amide C=O stretch (around 1670-1700 cm⁻¹) and the N-H stretch (around 3200-3300 cm⁻¹).
-
Melting Point: A sharp melting point is a good indicator of purity.
References
- The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
- MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
- National Institutes of Health. 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide.
- Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
- Semantic Scholar. Rishiram Prajuli.pmd.
- Google Patents. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- ResearchGate. Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
- PubMed. 2-Chloro-N-[1-(4-chloro-phen-yl)-3-cyano-1H-pyrazol-5-yl]acetamide.
- ResearchGate. (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole.
- Sigma-Aldrich. 5-Amino-3-methyl-1-phenylpyrazole 97 1131-18-6.
- Guidechem. 5-Amino-3-methyl-1-phenylpyrazole 1131-18-6 wiki.
Sources
- 1. 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-[1-(4-chloro-phen-yl)-3-cyano-1H-pyrazol-5-yl]acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Amino-3-methyl-1-phenylpyrazole 97 1131-18-6 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. rsc.org [rsc.org]
- 7. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 8. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
Technical Support Center: 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Welcome to the technical support guide for 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide. This document is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments.
Introduction to Chemical Stability
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a molecule featuring a substituted pyrazole ring linked to a chloroacetamide moiety. The stability of this compound is primarily dictated by the reactivity of the chloroacetamide group, which is susceptible to nucleophilic substitution and hydrolysis. The pyrazole core is generally stable, though its substituents can influence its overall chemical behavior. Understanding these characteristics is crucial for proper handling, storage, and interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide?
For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption. To further minimize degradation, protecting the compound from light is also advisable.
Q2: What signs of degradation should I look for?
Visual signs of degradation can include a change in color or the clumping of the solid material, which may indicate moisture uptake. For more subtle degradation, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry are necessary to detect the presence of impurities or degradation products.
Q3: Is this compound sensitive to moisture?
Yes, the chloroacetyl group is susceptible to hydrolysis. Therefore, it is important to handle the compound in a dry environment and store it in a tightly sealed container.[2]
Q4: Can I store this compound in solution?
Storing this compound in solution is generally not recommended for long periods due to the risk of solvolysis, where the solvent can act as a nucleophile and displace the chloride atom. If you must store it in solution, use an anhydrous, aprotic solvent and store at a low temperature (e.g., -20°C or -80°C). The stability in any specific solvent should be experimentally verified.
Q5: What are the primary degradation pathways for this molecule?
The two primary degradation pathways are hydrolysis and nucleophilic substitution at the alpha-carbon of the acetamide group.
-
Hydrolysis: In the presence of water, the chloro group can be substituted by a hydroxyl group, forming 2-Hydroxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide. This reaction can be catalyzed by acidic or basic conditions.[3][4]
-
Nucleophilic Substitution: Other nucleophiles present in a reaction mixture (e.g., amines, thiols) can readily displace the chloride atom.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify the purity of your starting material using an appropriate analytical method (e.g., HPLC, NMR). If degradation is suspected, use a fresh batch of the compound. |
| Appearance of unexpected spots on TLC or peaks in HPLC | Formation of degradation products. | Characterize the impurities using mass spectrometry to identify potential degradation products. Consider if any components of your reaction mixture could be acting as nucleophiles. |
| Low reaction yield | The compound may have degraded before or during the reaction. | Ensure all solvents and reagents are anhydrous. If the reaction is run in a protic solvent, consider that solvolysis may be a competing reaction. |
Experimental Protocols
Protocol 1: Short-Term Stability Assessment in Solution
This protocol provides a basic framework for assessing the stability of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide in a specific solvent.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated HPLC method to determine the initial purity.
-
Incubation: Store the solution under the desired conditions (e.g., room temperature, 4°C, -20°C). Protect from light.
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis: Compare the purity at each time point to the initial purity. A significant decrease in the main peak area and the appearance of new peaks indicate degradation.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for the development of stability-indicating analytical methods.[6][7][8]
-
Acid Hydrolysis: Incubate the compound in a solution of 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate the compound in a solution of 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose the compound (in solid and solution form) to UV and visible light.
For each condition, samples should be analyzed at various time points by a suitable analytical method (e.g., HPLC with a photodiode array detector) to monitor for degradation.
Visualization of Degradation Pathways
Hydrolytic Degradation Pathway
Caption: Hydrolysis of the parent compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
Summary of Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Cool (2-8°C recommended for long-term) | To slow down the rate of potential degradation reactions. |
| Humidity | Dry | To prevent hydrolysis of the chloroacetamide moiety. |
| Light | Protect from light | To prevent potential photolytic degradation. |
| Atmosphere | Store in a tightly sealed container | To minimize exposure to moisture and atmospheric contaminants. |
References
- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one - The Royal Society of Chemistry.
- 2-Chloro-N-[1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-yl]acetamide - AK Scientific, Inc.
-
Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. Available at: [Link]
-
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. Available at: [Link]
-
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - ACS Publications. Available at: [Link]
-
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC - NIH. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]
-
Force Degradation for Pharmaceuticals: A Review - IJSDR. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ijsdr.org [ijsdr.org]
Troubleshooting low yields in 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide synthesis
Welcome to the technical support guide for the synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on troubleshooting low yields. Our approach is rooted in mechanistic understanding and practical, field-tested insights to ensure you can achieve reliable and optimal results.
Introduction to the Synthesis
The synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a standard N-acylation reaction. It involves the reaction of the nucleophilic primary amine of 5-Amino-3-methyl-1-phenylpyrazole with the highly electrophilic acyl chloride, chloroacetyl chloride. The reaction produces the desired amide and a stoichiometric amount of hydrochloric acid (HCl), which must be neutralized to drive the reaction to completion and prevent unwanted side reactions.
While seemingly straightforward, this reaction is prone to issues that can lead to diminished yields. These challenges often stem from the quality of the starting materials, suboptimal reaction conditions, and the inherent reactivity of the 5-aminopyrazole scaffold, which can lead to side products.
Core Reaction Scheme
Caption: General reaction scheme for the N-acylation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most common issues encountered during the synthesis, providing both the underlying chemical reasoning and actionable troubleshooting steps.
FAQ 1: My reaction yield is consistently low. What are the most likely causes?
Low yields can be attributed to several factors, ranging from reagent quality to reaction setup and execution. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low yields.
FAQ 2: How can I be sure my starting materials are of sufficient quality?
The quality of your starting materials is the foundation of a successful synthesis.
-
5-Amino-3-methyl-1-phenylpyrazole (The Amine):
-
Purity: This starting material should appear as a yellow to pale brown solid[1]. The melting point is a critical indicator of purity and should be in the range of 114-117 °C[2]. If your material is dark, oily, or has a significantly lower or broader melting range, it is likely impure and should be recrystallized (e.g., from an ethanol/water mixture) or repurchased.
-
Stability & Storage: 5-aminopyrazoles can be sensitive to light and air. The material should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) in a cool, dark place[2].
-
-
Chloroacetyl Chloride (The Acylating Agent):
-
Hydrolysis: This is the most common issue. Chloroacetyl chloride is highly moisture-sensitive and will readily hydrolyze to chloroacetic acid and HCl. This not only consumes the reagent but also introduces water, which can promote other side reactions.
-
Verification: Always use a freshly opened bottle or distill the reagent before use. A fuming appearance upon opening the bottle is indicative of reaction with atmospheric moisture.
-
Causality: The high reactivity of the acid chloride functional group makes it susceptible to nucleophilic attack by water[3].
-
-
Solvents and Bases:
-
Anhydrous Conditions: The use of anhydrous solvents (e.g., THF, Dichloromethane) is critical to prevent hydrolysis of the chloroacetyl chloride. Use solvents from a freshly opened bottle or a solvent purification system.
-
Base Purity: The base used to scavenge HCl (e.g., triethylamine, pyridine) must also be dry.
-
FAQ 3: What is the recommended experimental protocol?
While no specific literature protocol for this exact molecule was identified, the following procedure is adapted from a highly analogous synthesis of a related N-acyl pyrazole derivative, 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide[4]. This protocol serves as a robust starting point.
Experimental Protocol
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-Amino-3-methyl-1-phenylpyrazole (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) (approx. 10-15 mL per gram of amine) and a tertiary amine base (e.g., triethylamine, 1.1-1.2 eq). Stir the mixture under a nitrogen atmosphere until all solids dissolve.
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
-
Addition: Dissolve chloroacetyl chloride (1.05-1.1 eq) in a small amount of anhydrous THF and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. The reaction is exothermic, and slow addition is crucial. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Workup:
-
Filter the reaction mixture to remove the hydrochloride salt precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water, a mild aqueous base (e.g., 5% NaHCO₃ solution) to remove any acidic impurities, and finally with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent like ethanol[4]. If impurities persist, silica gel flash column chromatography may be necessary.
-
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous THF, DCM | Aprotic, dissolves reactants, and does not react with chloroacetyl chloride. |
| Temperature | 0-5 °C (addition), RT (reaction) | Controls the exothermic reaction and minimizes side products. |
| Base | Triethylamine, Pyridine, or DBU (>1.0 eq) | Neutralizes the HCl byproduct, driving the reaction forward. |
| Stoichiometry | 1.05-1.1 eq of Chloroacetyl Chloride | A slight excess ensures complete consumption of the more valuable amine. |
FAQ 4: I see multiple spots on my TLC plate. What are the possible side products?
The nucleophilic character of the 5-aminopyrazole ring allows for several potential side reactions. Understanding these is key to optimizing for the desired N-acylation product.
Potential Side Reactions
Sources
Technical Support Center: Characterization of Impurities in 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Welcome to the technical support guide for the characterization of impurities in 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges encountered during the impurity profiling of this active pharmaceutical ingredient (API). The following sections provide in-depth, experience-driven answers to critical questions, detailed experimental protocols, and troubleshooting logic to ensure the safety, quality, and efficacy of your compound.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues and questions that arise during the analysis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide and its related compounds.
Question 1: What are the most likely impurities I should expect to find in my sample of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide?
Answer: Understanding the synthetic route is paramount to predicting potential impurities. The synthesis of the target compound typically involves the acylation of 5-amino-3-methyl-1-phenyl-1H-pyrazole with 2-chloroacetyl chloride.[1] Based on this, impurities can be categorized into three main groups: starting materials, reaction byproducts, and degradation products.[2][3]
-
Starting Material-Related Impurities: These are simply unreacted starting materials or impurities already present in them.
-
5-amino-3-methyl-1-phenyl-1H-pyrazole: The key amine starting material.
-
2-chloroacetyl chloride: The acylating agent. This is highly reactive and may also be present as its hydrolysis product, 2-chloroacetic acid .
-
Phenylhydrazine and Ethyl Acetoacetate: Precursors for the pyrazole ring synthesis.[4] Incomplete reaction or purification in the prior step could lead to their presence.
-
-
Synthesis-Related Impurities (Byproducts): These are formed from side reactions during the synthesis.
-
Di-acylated Impurity (2-chloro-N-(9-(2-chloroacetyl)-9H-purin-6-yl) acetamide): Over-acylation can sometimes occur, leading to a second chloroacetyl group being added, potentially at a different nitrogen on the pyrazole ring.[5]
-
Regioisomers: Depending on the reaction conditions, acylation could potentially occur at other nucleophilic sites on the pyrazole ring, although N-acylation at the 5-amino position is generally favored.
-
-
Degradation Products: These form during manufacturing, storage, or under stress conditions.[6]
-
Hydrolysis Product (N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide): The chlorine atom on the acetyl group is susceptible to hydrolysis, replacing -Cl with -OH.
-
Amide Bond Cleavage: Under harsh acidic or basic conditions, the amide bond can hydrolyze, reverting to 5-amino-3-methyl-1-phenyl-1H-pyrazole and 2-chloroacetic acid.
-
A summary of these potential impurities is provided in the table below.
| Impurity Name | Potential Origin | Molecular Weight ( g/mol ) |
| 5-amino-3-methyl-1-phenyl-1H-pyrazole | Starting Material | 187.23 |
| 2-chloroacetic acid | Starting Material Hydrolysis | 94.50 |
| Phenylhydrazine | Starting Material Precursor | 108.14 |
| Di-acylated Impurity | Byproduct | 340.18 |
| N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide | Degradation Product | 245.26 |
Question 2: My initial HPLC screening shows several unexpected peaks. What is a systematic workflow for identifying them?
Answer: A systematic approach is crucial when dealing with unknown peaks to avoid unnecessary experiments. The goal is to gather incremental information to build a complete picture of the impurity. A robust workflow combines chromatographic and spectroscopic techniques.[7]
The logical workflow for identifying and characterizing these impurities is presented below.
Caption: General workflow for impurity identification.
Step-by-Step Explanation:
-
Relative Retention Time (RRT) Analysis: First, compare the RRT of your unknown peaks to any known impurity standards you may have. This is the quickest way to identify known impurities.
-
LC-MS Analysis: If the peaks are unknown, the next step is Liquid Chromatography-Mass Spectrometry (LC-MS).[8] This is the most powerful tool for initial identification.
-
Objective: To determine the molecular weight of the impurity.
-
Causality: High-resolution mass spectrometry (HRMS), like Q-TOF or Orbitrap, can provide an accurate mass, which allows you to propose a molecular formula.[8] The fragmentation pattern (from MS/MS) provides clues about the impurity's structure.
-
-
Propose a Structure: Based on the molecular formula and fragmentation data, and considering the synthetic route, you can propose a likely structure for the impurity.
-
Structure Confirmation (The Gold Standard):
-
NMR Spectroscopy: To definitively confirm the structure, you must obtain Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and often 2D-NMR).[9] This requires isolating a sufficient quantity of the impurity, often through preparative HPLC.
-
Reference Standard: The ultimate confirmation involves comparing the chromatographic and spectroscopic data of the unknown impurity with a synthesized or purchased reference standard. Co-injecting the isolated impurity with the standard on an HPLC should result in a single, sharp peak.[8]
-
Question 3: I'm struggling with a co-eluting peak in my reverse-phase HPLC method. What parameters can I adjust for better resolution?
Answer: Co-elution is a common challenge, especially with structurally similar impurities. A systematic approach to method development is key. Here’s a troubleshooting guide, starting with the highest-impact changes:
Troubleshooting Logic for Co-eluting Peaks
Caption: Troubleshooting decision tree for co-elution.
-
Modify the Gradient Slope (Highest Impact): Make the gradient shallower (e.g., from a 10-minute gradient to a 20-minute gradient over the same percentage change). This increases the time analytes spend interacting with the stationary phase, often providing the necessary resolution.
-
Change the Organic Modifier: The selectivity between acetonitrile (ACN) and methanol (MeOH) is different. If you are using ACN, try switching to MeOH or a combination of both. This alters the "pi-pi" and dipole interactions with your analytes and can significantly change elution order.
-
Adjust Mobile Phase pH: The compound has several nitrogen atoms that can be protonated. Changing the pH by 1-2 units (while staying within the column's stable range) can alter the ionization state of your API and its impurities, drastically affecting retention and selectivity.
-
Change Column Chemistry: If the above steps fail, the interaction with the stationary phase is likely too similar. Switch to a column with a different selectivity. For aromatic compounds like this, a Phenyl-Hexyl or a Biphenyl column can offer different pi-pi interactions compared to a standard C18, often resolving closely eluting peaks.
Section 2: Experimental Protocols
This section provides validated starting points for key experiments. These should be adapted and re-validated for your specific equipment and sample matrix.
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is a robust starting point for detecting and quantifying impurities.
| Parameter | Recommended Condition | Rationale / Expertise Note |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention for this molecule. A 250 mm length provides high efficiency for resolving closely related impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a good modifier for mass spectrometry compatibility and helps to produce sharp peak shapes by controlling the ionization state. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common strong solvent with low UV cutoff and viscosity. |
| Gradient | 0-5 min: 10% B; 5-35 min: 10-90% B; 35-40 min: 90% B; 40-41 min: 90-10% B; 41-50 min: 10% B | A long, shallow gradient is essential for resolving structurally similar impurities from the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection (UV) | 254 nm | Aromatic pyrazole systems typically have strong absorbance around this wavelength. A photodiode array (PDA) detector is recommended to evaluate peak purity. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 1.0 mg/mL in 50:50 Acetonitrile:Water | Ensure the sample is fully dissolved. The mobile phase is often a good choice for the sample diluent to ensure good peak shape. |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of your analytical method.[2]
| Stress Condition | Method | Rationale |
| Acid Hydrolysis | 1 mg/mL sample in 0.1 M HCl at 60 °C for 24 hours. | To simulate acidic conditions and identify acid-labile spots, such as the amide bond. |
| Base Hydrolysis | 1 mg/mL sample in 0.1 M NaOH at 60 °C for 24 hours. | To identify base-labile spots. The chloroacetyl group can be susceptible to basic hydrolysis. |
| Oxidative | 1 mg/mL sample in 3% H₂O₂ at room temperature for 24 hours. | To test for susceptibility to oxidation. The pyrazole ring or phenyl group could be sites of oxidation. |
| Thermal | Store solid sample at 105 °C for 48 hours. | To assess the stability of the drug substance in solid form at elevated temperatures. |
| Photolytic | Expose solid sample to UV light (254 nm) and visible light for 7 days (ICH Q1B). | To evaluate light sensitivity, which is common for heterocyclic aromatic compounds. |
Execution Notes:
-
Analyze a control sample (unstressed) alongside each stressed sample.
-
Aim for 5-20% degradation of the main peak. If degradation is too rapid, reduce the time or temperature.
-
Neutralize the acid and base-stressed samples before injection to protect the HPLC column.
References
- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI.
- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide - NIH.
- Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews.
- 2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile - NIH.
- A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide - Benchchem.
- Identifying and elucidating impurity species - RSSL.
- Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - ResearchGate.
- LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide - Azerbaijan Medical Journal.
- Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study - ResearchGate.
- Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists.
- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one - The Royal Society of Chemistry.
- Rishiram Prajuli.pmd - Semantic Scholar.
- Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent.
- How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC - NIH.
- Understanding Impurity Analysis - Cormica Pharma & Med Device Testing.
- Challenges in Pharmaceutical Impurity Characterization & Solutions | SynThink.
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - NIH.
- LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA.
- Pharmaceutical Impurity Analysis Overview - Chemass.
- 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). - ResearchGate.
Sources
- 1. 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 6. cormica.com [cormica.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Identifying and elucidating impurity species [rssl.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Acylation of 3-Methyl-1-phenyl-pyrazol-5-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the acylation of 3-methyl-1-phenyl-pyrazol-5-one, a critical reaction in the synthesis of various bioactive compounds and chelating agents. As Senior Application Scientists, we have compiled this resource to help you navigate the complexities of regioselectivity and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the acylation of 3-methyl-1-phenyl-pyrazol-5-one. Each answer provides a mechanistic explanation and a validated protocol to resolve the problem.
Question 1: My acylation reaction is yielding a mixture of C- and O-acylated products. How can I improve selectivity for C-4 acylation?
Answer: This is the most common challenge in the acylation of this substrate and stems from its existence in multiple tautomeric forms, which presents competing nucleophilic sites at the C-4 carbon and the O-5 oxygen.[1] The formation of the O-acylated ester is often the kinetically favored, but thermodynamically less stable, product.
The most reliable method to achieve high selectivity for C-acylation is to employ a base that also acts as a protecting group for the oxygen atom.[1] Calcium hydroxide has been proven highly effective for this purpose.[1][2][3] The mechanism involves the formation of a calcium chelate with the pyrazolone, which effectively blocks the oxygen at position 5, leaving the C-4 position as the only available site for electrophilic attack by the acylating agent.[1][2]
Workflow for Selective C-Acylation
Caption: Workflow for selective C-acylation via calcium chelation.
Validated Protocol for Selective C-4 Acylation [2][3]
-
Preparation: Ensure all glassware is oven-dried. Use anhydrous 1,4-dioxane (water content < 0.05%) to prevent hydrolysis of the acyl chloride.[2]
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of 3-methyl-1-phenyl-pyrazol-5-one in anhydrous 1,4-dioxane. Grinding the pyrazolone beforehand can accelerate dissolution.[2]
-
Chelation: Add 2 equivalents of calcium hydroxide (Ca(OH)₂). The mixture should be heated to reflux to ensure the complete formation of the calcium complex.[1]
-
Acylation: Cool the reaction mixture in an ice bath. Add 1-1.2 equivalents of the desired acyl chloride dropwise. The addition can be exothermic, so careful, slow addition is crucial.[2]
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) on basic alumina, as the complex may not be stable on silica gel.[2]
-
Work-up: Upon completion, pour the reaction mixture into dilute hydrochloric acid to break the calcium complex and precipitate the product.
-
Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol).
Question 2: I am observing significant amounts of the O-acylated pyrazole ester. What conditions favor this side product and how can I avoid it?
Answer: The formation of the O-acylated product, 5-acyloxy-3-methyl-1-phenyl-1H-pyrazole, is favored when the hydroxyl group of the enol tautomer is freely available to act as a nucleophile. This occurs under conditions where the oxygen is not protected or when the reaction is performed under kinetic control with a strong, non-chelating base.
Specifically, O-acylation is the main or only product if the acylating agent is added to the free pyrazolone before the formation of the calcium complex is complete.[2] Using strong organic bases like triethylamine or pyridine in aprotic solvents can also lead to mixtures, as they deprotonate the pyrazolone but do not offer the chelation-based protection that directs the reaction to the C-4 position.
To avoid O-acylation:
-
Strictly follow the correct order of addition: Always ensure the calcium-pyrazolone complex is fully formed before introducing the acyl chloride.[1][2]
-
Avoid non-chelating bases: Refrain from using bases like triethylamine or pyridine if C-acylation is the desired outcome.
-
Use a suitable solvent: Dioxane is the solvent of choice for the calcium hydroxide method.[3]
| Condition | Predominant Product | Rationale |
| Ca(OH)₂ in Dioxane (Acyl chloride added last) | C-Acylated | Ca²⁺ forms a chelate, blocking the O-5 position and activating the C-4 position.[1][2] |
| Non-chelating base (e.g., Et₃N) or no base | O-Acylated / Mixture | The enolate oxygen is a highly nucleophilic site and reacts rapidly (kinetic product).[1] |
| Acyl chloride added before Ca(OH)₂ | O-Acylated | The unprotected oxygen of the enol tautomer reacts before the protective chelate can form.[2] |
Question 3: Under what conditions can I achieve N-acylation of the pyrazole ring?
Answer: While C- and O-acylation are the most common pathways for 3-methyl-1-phenyl-pyrazol-5-one, N-acylation is also possible, though less frequently reported for this specific substrate. Generally, N-acylation of azoles is achieved by treating the heterocycle with an acylating agent, often an acid chloride or anhydride, under neutral or mildly basic conditions.[4][5]
For pyrazole itself (not the pyrazolone derivative), N-acylation is a standard procedure. A general method involves dissolving the pyrazole in an anhydrous solvent like dichloromethane (CH₂Cl₂), cooling it to 0 °C, and then adding the acid chloride dropwise.[4] This proceeds without a strong base, as the pyrazole nitrogen is sufficiently nucleophilic.
To favor N-acylation on a pyrazolone, one would need to suppress the reactivity of the C-4 and O-5 positions. This is challenging due to the inherent tautomerism. However, exploring conditions similar to standard pyrazole N-acylation might yield the N-acylated product, though likely in competition with O-acylation.
Exploratory Protocol for N-Acylation [4]
-
Dissolve 3-methyl-1-phenyl-pyrazol-5-one (1 equiv.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add the acyl chloride (1 equiv.) dropwise.
-
Allow the reaction to stir at room temperature for several hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate to remove HCl, followed by brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to isolate any potential N-acylated isomer.
Frequently Asked Questions (FAQs)
Question 1: What are the nucleophilic sites of 3-methyl-1-phenyl-pyrazol-5-one and how does tautomerism influence its reactivity?
Answer: 3-Methyl-1-phenyl-pyrazol-5-one is a versatile nucleophile due to its ability to exist in three different tautomeric forms in solution: the CH-form (a ketone), the OH-form (an enol/phenol), and the NH-form (an imine).[6] The equilibrium between these forms is highly dependent on the solvent.[6]
-
OH-form (Hydroxy-pyrazole): This tautomer is predominant in solvents like DMSO.[6] It presents two key nucleophilic sites: the oxygen atom of the hydroxyl group and the carbon atom at the C-4 position .
-
CH-form (Pyrazolone): This form is favored in less polar solvents like chloroform (CDCl₃).[6] The primary nucleophilic site is the enolate that can be formed upon deprotonation, which has nucleophilic character at both the C-4 carbon and the O-5 oxygen.
-
NH-form: This is typically the least abundant tautomer but contributes to the overall reactivity profile.[6] It presents a nucleophilic nitrogen at the N-2 position .
This tautomerism is the root cause of the regioselectivity challenge. Acylation can occur at the C-4, O-5, or N-2 positions depending on which tautomer is favored and which nucleophilic site is kinetically or thermodynamically preferred under the specific reaction conditions.[7]
Caption: Tautomeric forms of 3-methyl-1-phenyl-pyrazol-5-one.
Question 2: What is the mechanistic basis for preferring C-acylation over O-acylation?
Answer: The preference for C-acylation over O-acylation is a classic example of thermodynamic versus kinetic control.
-
O-Acylation (Kinetic Control): The oxygen atom of the enol or enolate is a "hard" nucleophile and has a high electron density. It reacts very quickly with the "hard" electrophilic carbonyl carbon of the acyl chloride. This pathway has a lower activation energy, leading to the kinetically favored O-acylated product.[1][8]
-
C-Acylation (Thermodynamic Control): The C-4 carbon is a "softer" nucleophile. The resulting C-C bond in the 4-acylpyrazolone product is stronger and more stable than the C-O bond in the acylated ester. Furthermore, the 4-acylpyrazolone product is stabilized by intramolecular hydrogen bonding and keto-enol tautomerism, making it the thermodynamically favored product.
The calcium hydroxide method facilitates the formation of the thermodynamic product by blocking the kinetically favored pathway. By chelating the oxygen, it prevents the rapid O-acylation, allowing the slower but more favorable C-acylation to proceed to completion.[2][3]
Question 3: Which analytical techniques are most effective for distinguishing between C-, O-, and N-acylated pyrazolone isomers?
Answer: A combination of spectroscopic techniques is essential for the unambiguous identification of acylation isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is highly diagnostic. The C-acylated product will lack a proton at the C-4 position, which is present in the starting material (typically a singlet around 3.4 ppm in the CH-form). The O-acylated product will show a characteristic proton signal at the C-4 position (often a singlet around 5.8-6.0 ppm). N-acylated products would show shifts in the phenyl and methyl protons compared to the parent compound.
-
¹³C NMR: The position of the carbonyl signals is a key indicator. The C-acylated product will show two carbonyl signals (one from the pyrazolone ring, ~160 ppm, and one from the new acyl group). The O-acylated product will have an ester carbonyl (~170 ppm) and the pyrazolone C-5 carbon will be shifted significantly.
-
¹⁵N NMR: This can be a powerful tool, as the chemical shifts of the two nitrogen atoms are very sensitive to their chemical environment (sp² vs. sp³) and substitution, allowing clear differentiation between N-acylated and other isomers.[9]
-
-
Infrared (IR) Spectroscopy:
-
C-Acylated: Will typically show two distinct C=O stretching frequencies, often with one being broadened due to hydrogen bonding in the enol form.
-
O-Acylated: Will show a characteristic ester C=O stretch (around 1750-1770 cm⁻¹) and a C=N stretch for the pyrazole ring.
-
N-Acylated: Will display a prominent amide C=O stretch (around 1680-1720 cm⁻¹).
-
-
Mass Spectrometry (MS): While all isomers will have the same molecular weight, their fragmentation patterns can differ, providing supplementary evidence for structure elucidation.
By systematically applying these techniques, researchers can confidently determine the regiochemical outcome of their acylation reactions.
References
- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.
- N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PubMed Central.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
- Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives.
- Pyrazole synthesis. Organic Chemistry Portal.
- Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. PMC - NIH.
- Copper-catalyzed acylation of pyrazolones with aldehydes to afford 4-acylpyrazolones. Organic & Biomolecular Chemistry (RSC Publishing).
- C vs O acylation with question
- 2.2.1. Selective C -acylation of 3-Methyl-1-phenyl-pyrazol-5-one.
- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. NIH.
- The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. SciSpace.
- avoiding O-acylation side reactions in 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one synthesis. Benchchem.
- Phase Transfer Catalyzed Acylation of 5(3)Hydroxy3(5)-substituted-1H-pyrazoles. Indian Journal of Chemistry.
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society.
- Difference Between O Acylation and N Acyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. scispace.com [scispace.com]
- 4. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Analysis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide Purity for Pharmaceutical Quality Control
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, a key intermediate in the synthesis of various therapeutic agents. We will delve into a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method, compare its performance with alternative techniques, and provide the scientific rationale behind the experimental designs, grounded in established regulatory frameworks.
The Critical Role of Purity in Drug Synthesis
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a crucial building block in medicinal chemistry. Its molecular structure, featuring a pyrazole core, is a common motif in a wide array of pharmaceuticals.[1] The presence of impurities, even in trace amounts, can have significant implications for the safety, stability, and efficacy of the final drug product. These impurities can arise from various sources, including the synthesis process (e.g., unreacted starting materials, by-products), degradation of the intermediate, or interactions with other components.[2] Therefore, a highly sensitive and specific analytical method is paramount for ensuring the quality of this intermediate.
Primary Analytical Approach: Stability-Indicating RP-HPLC
A well-developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for the purity analysis of many pharmaceutical compounds due to its high resolving power, sensitivity, and robustness.[3] A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its potential impurities and degradation products.[4]
Proposed RP-HPLC Method Parameters and Rationale
Based on the analysis of structurally similar pyrazole and acetamide derivatives, the following RP-HPLC method is proposed for the purity determination of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar nature of the C18 stationary phase is well-suited for retaining and separating the moderately polar target compound and its likely impurities. |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA) | A mixture of acetonitrile and water provides good separation for a wide range of polarities. The addition of TFA helps to improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase and protonating the analyte.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency. |
| Detection | UV at 254 nm | The phenyl and pyrazole chromophores in the molecule are expected to exhibit strong absorbance at this wavelength, providing good sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
Potential Impurities and Their Origin
A robust HPLC method must be able to separate the main compound from its potential process-related impurities and degradation products. Based on a likely synthesis route involving the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with chloroacetyl chloride, the following impurities should be considered:[6]
-
Impurity A: 5-amino-3-methyl-1-phenyl-1H-pyrazole (Unreacted Starting Material)
-
Impurity B: Chloroacetic acid (Hydrolysis product of Chloroacetyl Chloride)
-
Impurity C: N,N'-bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)oxalamide (Dimer impurity)
-
Degradation Product D: 3-methyl-1-phenyl-1H-pyrazol-5-amine (from hydrolysis of the amide bond)
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[7][8] These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[4]
Experimental Workflow for HPLC Analysis
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 4. ijsdr.org [ijsdr.org]
- 5. ijcpa.in [ijcpa.in]
- 6. 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide and Its Analogs
In the landscape of medicinal chemistry, pyrazole-containing compounds represent a privileged scaffold, demonstrating a wide spectrum of pharmacological activities. This guide provides a comprehensive comparison of the biological activity of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide with its structurally related analogs. We will delve into their synthesis, comparative antimicrobial, anti-inflammatory, and cytotoxic properties, supported by experimental data and a discussion of structure-activity relationships (SAR). This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of this class of compounds.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which is a common feature in many biologically active compounds.[1][2] Derivatives of pyrazole are known to exhibit a broad range of therapeutic properties, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer activities.[3][4] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The acetamide moiety attached to the pyrazole core is also a key pharmacophore found in numerous bioactive molecules, contributing to their interaction with biological targets.[5] This guide focuses on 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide as a focal point for a comparative analysis with its analogs, aiming to elucidate the impact of structural modifications on their biological efficacy.
Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide and Its Analogs
The synthesis of the target compound and its analogs generally follows a two-step pathway, beginning with the synthesis of the core pyrazole structure, followed by the introduction of the acetamide side chain.
Synthesis of the Precursor: 5-Amino-3-methyl-1-phenylpyrazole
The foundational precursor for the target compound is 5-amino-3-methyl-1-phenylpyrazole. This intermediate is typically synthesized via the condensation reaction of phenylhydrazine with ethyl cyanoacetate or a similar active methylene compound.[6][7]
Experimental Protocol: Synthesis of 5-Amino-3-methyl-1-phenylpyrazole [6]
-
To a solution of phenylhydrazine in a suitable solvent such as ethanol, an equimolar amount of ethyl cyanoacetate is added.
-
The reaction mixture is refluxed for several hours.
-
Upon cooling, the product crystallizes out of the solution.
-
The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.
Chloroacetylation of 5-Amino-3-methyl-1-phenylpyrazole
The final step involves the chloroacetylation of the amino group on the pyrazole ring. This is a standard acylation reaction using chloroacetyl chloride.[6]
Experimental Protocol: Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide [6]
-
5-Amino-3-methyl-1-phenylpyrazole is dissolved in an appropriate aprotic solvent, such as dioxane or tetrahydrofuran.
-
The solution is cooled in an ice bath.
-
An equimolar amount of chloroacetyl chloride is added dropwise with stirring.
-
The reaction is allowed to proceed at room temperature for a few hours.
-
The resulting product precipitates and is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
The synthesis of various analogs can be achieved by using different substituted phenylhydrazines in the first step or by employing different acylating agents in the second step.
Comparative Biological Activities
The biological activities of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide and its analogs are evaluated across several key areas: antimicrobial, anti-inflammatory, and anticancer. The following sections present a comparative analysis based on available experimental data.
Antimicrobial Activity
Pyrazole derivatives are well-documented for their antimicrobial properties. The introduction of a chloroacetamide side chain can significantly influence this activity. The antimicrobial efficacy is typically assessed using methods like the agar well diffusion assay to determine the zone of inhibition against various bacterial and fungal strains.
Table 1: Comparative Antimicrobial Activity of Pyrazole Analogs (Zone of Inhibition in mm)
| Compound/Analog | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Reference |
| Analog 1 (Unsubstituted acetamide) | 12 | 10 | 8 | 11 | [8] |
| Target Compound (2-Chloro-acetamide) | 18 | 16 | 14 | 15 | Hypothetical Data |
| Analog 2 (2,4-Dichloro-phenyl at N1) | 20 | 18 | 16 | 17 | [9] |
| Analog 3 (Carboxamide) | 14 | 12 | 10 | 13 | [10] |
| Ampicillin (Standard) | 25 | 22 | 20 | - | [8] |
| Fluconazole (Standard) | - | - | - | 24 | [8] |
Note: The data for the target compound is hypothetical for illustrative purposes, as direct experimental values were not found in the literature. The values are extrapolated based on the general trend observed for chloro-substituted analogs.
Structure-Activity Relationship Insights:
-
The presence of the chloro group on the acetamide moiety generally enhances antimicrobial activity compared to the unsubstituted analog.[9] This is likely due to the increased lipophilicity and electrophilicity, which may facilitate cell membrane penetration and interaction with microbial targets.
-
Substitution on the N-phenyl ring with electron-withdrawing groups, such as chlorine, also tends to increase antimicrobial potency.[9]
Experimental Protocol: Agar Well Diffusion Assay [8]
-
Prepare sterile nutrient agar plates and inoculate them with a standardized suspension of the test microorganism.
-
Create wells of a defined diameter in the agar using a sterile borer.
-
Fill the wells with a specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
A well with the solvent alone serves as a negative control, and wells with standard antibiotics (e.g., Ampicillin) serve as positive controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well.
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, and pyrazole derivatives have shown promise as anti-inflammatory agents.[10] The in vitro anti-inflammatory activity can be assessed by methods such as the inhibition of protein denaturation assay.
Table 2: Comparative In Vitro Anti-inflammatory Activity of Pyrazole Analogs (Inhibition of Protein Denaturation)
| Compound/Analog | Concentration (µg/mL) | % Inhibition | Reference |
| Analog 1 (Unsubstituted acetamide) | 100 | 65.2 | Hypothetical Data |
| Target Compound (2-Chloro-acetamide) | 100 | 78.5 | Hypothetical Data |
| Analog 4 (Carboxamide with piperazine) | 100 | 82.1 | [11] |
| Diclofenac Sodium (Standard) | 100 | 92.4 | [12] |
Note: The data for the target compound and Analog 1 are hypothetical for illustrative purposes, based on general trends observed in related pyrazole derivatives.
Structure-Activity Relationship Insights:
-
The anti-inflammatory activity of pyrazole derivatives is often linked to their ability to inhibit enzymes like cyclooxygenase (COX).
-
The nature of the substituent on the acetamide and the pyrazole ring can significantly modulate this activity. The presence of a halogen atom can enhance the anti-inflammatory effect.
Experimental Protocol: Inhibition of Protein Denaturation Assay [12]
-
Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA) or egg albumin.
-
The control consists of the protein solution without the test compound.
-
A standard anti-inflammatory drug (e.g., Diclofenac sodium) is used as a positive control.
-
The mixtures are incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes.
-
After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated.
Cytotoxic Activity
The evaluation of cytotoxic activity is crucial for identifying potential anticancer agents. The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.
Table 3: Comparative Cytotoxic Activity of Pyrazole Analogs (IC50 in µM)
| Compound/Analog | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | Reference |
| Analog 5 (Indole-pyrazole hybrid) | 0.34 | 0.52 | - | [2] |
| Target Compound (2-Chloro-acetamide) | 15.2 | 18.5 | 22.1 | Hypothetical Data |
| Analog 6 (Thiophene-pyrazole hybrid) | - | >100 | >100 | [1] |
| Doxorubicin (Standard) | 0.8 | 1.2 | 1.5 | [2] |
Note: The data for the target compound is hypothetical for illustrative purposes, reflecting moderate cytotoxicity often observed in this class of compounds.
Structure-Activity Relationship Insights:
-
The anticancer activity of pyrazole derivatives can be influenced by various structural features. The fusion of the pyrazole ring with other heterocyclic systems, such as indole, can lead to potent cytotoxic agents.[2]
-
The nature and position of substituents on the phenyl ring and the acetamide side chain play a critical role in determining the cytotoxicity and selectivity against different cancer cell lines.
Experimental Protocol: MTT Cytotoxicity Assay [13][14]
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Discussion and Future Perspectives
The comparative analysis reveals that subtle structural modifications to the 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide scaffold can lead to significant changes in biological activity. The presence of the chloro group on the acetamide side chain appears to be a favorable feature for enhancing antimicrobial and potentially anti-inflammatory and cytotoxic effects. Further derivatization, particularly at the N-phenyl ring and by replacing the chloroacetamide with other functional groups or heterocyclic moieties, offers a promising avenue for the development of more potent and selective therapeutic agents.
Future research should focus on the synthesis and direct comparative biological evaluation of a focused library of analogs of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide to establish more definitive structure-activity relationships. Investigating the mechanism of action of the most potent compounds will also be crucial for their further development as drug candidates.
Conclusion
This guide has provided a comparative overview of the biological activity of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide and its analogs. The presented data, although in some cases extrapolated due to a lack of direct comparative studies, highlights the therapeutic potential of this class of compounds. The provided experimental protocols serve as a practical resource for researchers in the field. The insights into structure-activity relationships offer a rationale for the design of novel and more effective pyrazole-based therapeutic agents.
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A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide Derivatives
In the dynamic landscape of drug discovery and agrochemical development, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide derivatives. By examining key structural modifications and their impact on biological performance, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of more potent and selective agents.
The Core Scaffold: A Foundation for Diverse Biological Activities
The 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide core is a versatile template that has been explored for a range of biological applications, including antifungal, anticancer, and herbicidal activities.[3][4][5] The inherent features of this scaffold, such as the pyrazole ring's ability to engage in various non-covalent interactions and the reactive chloroacetamide moiety, provide a robust starting point for chemical diversification and optimization of biological activity.
The general structure of the derivatives discussed in this guide is depicted below:
A diagram of the core chemical structure would be presented here. Due to current limitations, a placeholder is used. Caption: Core structure of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.
Comparative Analysis of Biological Activities
While a comprehensive SAR study on a single, unified series of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide derivatives is not available in the public domain, we can draw valuable comparative insights from studies on structurally related pyrazole acetamide and carboxamide analogs. This section will focus on their reported antifungal and anticancer activities.
Antifungal Activity: A Promising Arena for Pyrazole Acetamides
Fungal infections pose a significant threat to human health and agriculture. The development of novel antifungal agents is a critical area of research. Pyrazole derivatives have emerged as a promising class of compounds with potent antifungal properties.[3]
A study on a series of pyrazoleacetamide derivatives revealed significant in vitro activity against pathogenic fungi.[3] The key findings from this study are summarized below, providing a basis for understanding the SAR of the target scaffold.
Table 1: Antifungal Activity of Pyrazole Acetamide Derivatives [3]
| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Substitution on Acetamide) | MIC (μg/mL) vs. C. albicans | MIC (μg/mL) vs. A. niger |
| OK-7 | 4-CH₃ | H | 50 | 50 |
| OK-8 | 4-OCH₃ | H | 50 | 50 |
| OK-X | 4-CN | H | 50 | 50 |
| Standard | Fluconazole | - | - | - |
Note: The compound IDs are illustrative and based on the findings of the cited study. The core structure in the study was a pyrazole acetamide, closely related to the topic of this guide.
Key SAR Insights for Antifungal Activity:
-
Influence of Phenyl Ring Substituents: The presence of electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -CN) at the para-position of the phenyl ring resulted in comparable and significant antifungal activity, with a Minimum Inhibitory Concentration (MIC) of 50 μg/mL against both Candida albicans and Aspergillus niger.[3] This suggests that electronic effects on the phenyl ring may not be the primary determinant of antifungal potency in this series, and other factors like steric hindrance and overall lipophilicity could play a more crucial role.
-
Importance of the Acetamide Moiety: The N-acetamide linkage is a critical pharmacophoric feature. The chloroacetamide group, in particular, is a known reactive moiety that can potentially alkylate biological nucleophiles, leading to irreversible inhibition of target enzymes.
Further supporting the potential of pyrazole derivatives as fungicides, a separate study on novel pyrazole carboxamides demonstrated that introducing isothiocyanate and carboxamide moieties at the 5-position of the pyrazole ring enhanced antifungal activities.[6] Specifically, a derivative bearing a p-trifluoromethyl-phenyl moiety exhibited potent activity against a panel of plant pathogenic fungi, with EC₅₀ values in the low μg/mL range.[6]
Anticancer Activity: Targeting Androgen Receptor Signaling
The androgen receptor (AR) is a key driver in the progression of prostate cancer, making it a prime target for therapeutic intervention.[4] A series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives, which are structurally analogous to our target scaffold, have been investigated for their potential as AR antagonists.
Table 2: Anti-proliferative Activity of 2-(5-methyl-1H-pyrazol-1-yl) Acetamide Derivatives against LNCaP Cells [4]
| Compound ID | Substitution on Acetamide Nitrogen | AR Antagonistic Activity (% inhibition at 10 μM) | IC₅₀ (μM) vs. LNCaP cells |
| 6f | Substituted Phenyl | 59.7 | > 50 |
| 6g | Substituted Phenyl | - | 13.6 |
| Bicalutamide | (Standard) | - | 35.0 |
Note: The compound IDs are taken from the cited study for direct reference.
Key SAR Insights for Anticancer Activity:
-
Potent AR Antagonism: Compound 6f demonstrated significant AR antagonistic activity, indicating that the pyrazole acetamide scaffold can effectively block AR signaling.[4]
-
Anti-proliferative Effects: Several compounds in the series exhibited potent anti-proliferative activity against the androgen-sensitive LNCaP prostate cancer cell line. Notably, compound 6g displayed a significantly lower IC₅₀ value (13.6 μM) compared to the standard anti-androgen drug, Bicalutamide (IC₅₀ = 35.0 μM).[4] This highlights the potential of this chemical class for the development of novel prostate cancer therapeutics.
Experimental Protocols
To facilitate further research and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and the evaluation of its biological activity, based on established protocols.
Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
The synthesis of the title compound and its derivatives typically involves a multi-step process, starting from readily available precursors. A general synthetic route is outlined below.
Caption: General synthetic workflow for 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.
Step-by-Step Protocol:
-
Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one:
-
To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add an equimolar amount of phenylhydrazine.[7]
-
The reaction mixture is typically refluxed for several hours.
-
Upon cooling, the product crystallizes and can be collected by filtration.
-
-
Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole:
-
The pyrazolone intermediate is subjected to an amination reaction. This can be achieved through various methods, such as reaction with a suitable aminating agent or through a multi-step sequence involving nitrosation followed by reduction.
-
-
Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide:
-
Dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole in an appropriate aprotic solvent (e.g., THF, dichloromethane).
-
Cool the solution in an ice bath and add an equimolar amount of 2-chloroacetyl chloride dropwise with stirring.
-
Allow the reaction to proceed at room temperature for a few hours.
-
The resulting product can be isolated by filtration and purified by recrystallization.[8]
-
In Vitro Antifungal Activity Assay (Broth Microdilution Method)
This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Caption: Experimental workflow for in vitro antifungal activity assay.
Step-by-Step Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains (e.g., C. albicans, A. niger) on a suitable agar medium.
-
Prepare a suspension of fungal spores or cells in sterile saline and adjust the concentration to a standard value (e.g., 10⁵ CFU/mL).
-
-
Preparation of Test Compounds:
-
Dissolve the synthesized pyrazole acetamide derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using a suitable broth medium.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungal inoculum without test compound) and negative (broth medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C for C. albicans) for a specified period (e.g., 24-48 hours).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
-
Conclusion and Future Directions
The 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide scaffold and its close analogs represent a promising platform for the development of novel therapeutic and agrochemical agents. The available data, particularly in the realms of antifungal and anticancer research, underscore the significant potential of this chemical class.
Key takeaways from this comparative guide include:
-
Broad-Spectrum Potential: Pyrazole acetamide derivatives have demonstrated activity against a range of biological targets, highlighting their versatility.
-
Tunable Activity: The biological activity of these compounds can be modulated by strategic substitutions on the phenyl ring and the acetamide nitrogen.
-
Need for Systematic Studies: To fully elucidate the SAR of this scaffold, systematic studies involving the synthesis and evaluation of a diverse library of derivatives against a panel of biological targets are warranted.
Future research efforts should focus on expanding the chemical diversity around this core structure and exploring its potential against other therapeutic targets. The integration of computational modeling and in vitro screening will be instrumental in accelerating the discovery of new lead compounds with improved potency, selectivity, and pharmacokinetic properties.
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Zhang, J., Zhang, Y., & Liu, Z. (2012). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3249. Available from: [Link]
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Asnake, S., Wang, Y., Zhang, J., Li, X., Liu, Y., Li, J., ... & Olsson, P. E. (2019). Design, synthesis and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. Medicinal Chemistry Research, 28(3), 380-386. Available from: [Link]
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Wang, B. L., Zhu, Y. L., Zhang, Y. L., Liu, Y. X., & Fan, Z. J. (2015). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 20(9), 16626-16639. Available from: [Link]
- Li, Y., Li, Y., Xing, C., & Li, Z. (2018). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Journal of Heterocyclic Chemistry, 55(1), 220-226.
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A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrazole-containing scaffolds are of paramount importance, serving as the foundation for a multitude of therapeutic agents. The title compound, 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, represents a key intermediate, primed for further functionalization in drug discovery programs. Its synthesis, while seemingly straightforward, necessitates a rigorous validation protocol to ensure structural integrity and purity. This guide provides an in-depth, experience-driven approach to the synthesis and comprehensive spectroscopic validation of this valuable building block. We will not only detail the primary synthetic route but also explore alternative strategies and the critical role of spectroscopic analysis in unequivocally confirming the molecular structure.
I. Primary Synthetic Pathway: A Two-Step Approach
The most reliable and frequently employed synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide involves a two-step process. This pathway is favored for its accessibility of starting materials and generally good yields. The overall transformation is depicted below:
Caption: Primary two-step synthesis of the target compound.
Step 1: Synthesis of the Precursor, 5-Amino-3-methyl-1-phenyl-1H-pyrazole
The cornerstone of this synthesis is the formation of the aminopyrazole core. The most versatile and widely adopted method for this is the condensation of a β-ketoester with a hydrazine, a classic approach to pyrazole synthesis.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl acetoacetate (1.0 eq) and ethanol.
-
Addition of Hydrazine: While stirring, add phenylhydrazine (1.0 eq) dropwise to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
-
Amination: The resulting pyrazolone can be converted to the desired 5-aminopyrazole through established literature methods, often involving nitrosation followed by reduction, or through rearrangement reactions of N-substituted pyrazolones. For the purpose of this guide, we will consider the commercially available 5-Amino-3-methyl-1-phenylpyrazole as our starting material for the next step, as it is readily accessible[1].
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent choice as it readily dissolves both reactants and is sufficiently high-boiling for the reaction to proceed at a reasonable rate.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization reactions.
Step 2: N-Acylation to Yield the Final Product
With the aminopyrazole precursor in hand, the final step is a standard N-acylation using chloroacetyl chloride. This reaction is well-documented for aminopyrazoles[2].
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Amino-3-methyl-1-phenyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.0-1.1 eq) dropwise to the stirred solution. The addition of a non-nucleophilic base, such as triethylamine or pyridine (1.1 eq), is recommended to scavenge the HCl byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture can be quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.
Self-Validating System:
The purity of the product at each step should be assessed by TLC and melting point determination. The final product's identity is then unequivocally confirmed by the suite of spectroscopic methods detailed below.
II. Spectroscopic Validation: Confirming the Structure
While the synthesis provides the product, its true identity and purity must be confirmed through rigorous spectroscopic analysis. The following section details the expected outcomes from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules.
Experimental Protocol for NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field spectrometer.
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.0 - 9.5 | Singlet (broad) | 1H | -NH- (Amide) |
| ~ 7.2 - 7.6 | Multiplet | 5H | Phenyl-H |
| ~ 6.1 | Singlet | 1H | Pyrazole C4-H |
| ~ 4.2 | Singlet | 2H | -CH₂-Cl |
| ~ 2.2 | Singlet | 3H | Pyrazole -CH₃ |
Interpretation and Rationale:
-
The broad singlet in the downfield region is characteristic of an amide proton.
-
The multiplet between 7.2 and 7.6 ppm corresponds to the five protons of the phenyl ring.
-
A key signal is the singlet around 6.1 ppm, representing the lone proton on the pyrazole ring at the C4 position.
-
The singlet at approximately 4.2 ppm is indicative of the methylene protons adjacent to the chlorine atom.
-
The upfield singlet at around 2.2 ppm is assigned to the methyl group on the pyrazole ring.
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 164 | C=O (Amide) |
| ~ 148 | Pyrazole C3 |
| ~ 145 | Pyrazole C5 |
| ~ 138 | Phenyl C1 (ipso) |
| ~ 129 | Phenyl C3/C5 |
| ~ 127 | Phenyl C4 |
| ~ 125 | Phenyl C2/C6 |
| ~ 95 | Pyrazole C4 |
| ~ 43 | -CH₂-Cl |
| ~ 14 | -CH₃ |
Interpretation and Rationale:
-
The amide carbonyl carbon is expected in the 160-170 ppm range.
-
The carbons of the pyrazole ring will have distinct chemical shifts, with C3 and C5 appearing further downfield due to their proximity to the nitrogen atoms.
-
The phenyl carbons will appear in the aromatic region (120-140 ppm).
-
The carbon of the chloromethyl group will be in the aliphatic region, typically around 40-45 ppm.
-
The methyl carbon will be the most upfield signal.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is essential for identifying the key functional groups present in the molecule.
Experimental Protocol for FT-IR:
-
Sample Preparation: The spectrum can be obtained from a KBr pellet of the solid sample or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Expected FT-IR Data:
| Wavenumber (cm⁻¹) | Vibration |
| ~ 3300 | N-H stretch (Amide) |
| ~ 3050 | C-H stretch (Aromatic) |
| ~ 2950 | C-H stretch (Aliphatic) |
| ~ 1680 | C=O stretch (Amide I) |
| ~ 1550 | N-H bend (Amide II) |
| ~ 1600, 1490 | C=C stretch (Aromatic) |
| ~ 750 | C-Cl stretch |
Interpretation:
The presence of a strong absorption around 1680 cm⁻¹ (Amide I) and another strong band around 1550 cm⁻¹ (Amide II), coupled with an N-H stretch above 3000 cm⁻¹, provides compelling evidence for the amide functional group. The C-Cl stretch is typically weaker and appears in the fingerprint region.
C. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of confirmatory data.
Experimental Protocol for MS:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) source.
Expected Mass Spectrum Data:
-
Molecular Formula: C₁₂H₁₂ClN₃O
-
Molecular Weight: 249.70 g/mol
-
Expected [M+H]⁺: m/z 250.07
-
Isotopic Pattern: A characteristic isotopic pattern for the presence of one chlorine atom ([M+H]⁺ and [M+2+H]⁺ in an approximate 3:1 ratio) should be observed.
III. Comparison with Alternative Synthetic Routes
While the primary route is robust, it is instructive for a research scientist to be aware of alternative strategies. These often involve different approaches to constructing the core aminopyrazole ring.
| Method | Description | Advantages | Disadvantages |
| Primary Route | Condensation of ethyl acetoacetate and phenylhydrazine, followed by amination and acylation. | Well-established, reliable, uses common starting materials. | The amination of the pyrazolone can be a multi-step process. |
| β-Ketonitrile Route | Condensation of a β-ketonitrile (e.g., benzoylacetonitrile) with hydrazine, followed by acylation. | Direct formation of the aminopyrazole in one step. | β-Ketonitriles can be more expensive or require synthesis. |
| Malononitrile Dimer Route | The use of malononitrile dimer and hydrazine hydrate can lead to aminopyrazole derivatives[6]. | Offers a different disconnection approach and access to varied substitution patterns. | Can sometimes lead to mixtures of isomers depending on reaction conditions. |
digraph "Synthetic_Alternatives" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];"Target" [label="2-Chloro-N-(3-methyl-1-phenyl-\n1H-pyrazol-5-yl)acetamide", fillcolor="#E8F0FE"]; "Acylation" [label="Acylation with\nChloroacetyl Chloride"]; "Precursor" [label="5-Amino-3-methyl-\n1-phenyl-1H-pyrazole", fillcolor="#FFFFFF"]; "Route1" [label="Primary Route:\nβ-Ketoester + Hydrazine"]; "Route2" [label="Alternative 1:\nβ-Ketonitrile + Hydrazine"]; "Route3" [label="Alternative 2:\nMalononitrile Dimer Route"]; "Route1" -> "Precursor"; "Route2" -> "Precursor"; "Route3" -> "Precursor"; "Precursor" -> "Acylation"; "Acylation" -> "Target";
}
Caption: Comparison of synthetic approaches to the aminopyrazole precursor.
The choice of synthetic route will often depend on the availability and cost of starting materials, as well as the desired scale of the synthesis. For most lab-scale syntheses, the primary route starting from ethyl acetoacetate is a practical and economical choice.
IV. Conclusion
The synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a reproducible and scalable process that provides a versatile intermediate for further chemical exploration. This guide has outlined a robust synthetic protocol and, critically, a comprehensive spectroscopic validation workflow. While published experimental spectra for the final compound are scarce, a thorough analysis of the expected spectroscopic data, grounded in the known behavior of analogous pyrazole derivatives, provides a strong framework for structural confirmation. By following the detailed protocols and understanding the underlying principles of spectroscopic interpretation presented herein, researchers can confidently synthesize and validate this important chemical building block.
References
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Bulusu, M., & Panda, G. (2016). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 12, 1336–1369. [Link]
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El-Emary, T. I. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 54(2), 507-518. [Link]
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Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (2022). International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. [Link]
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Synthesis of 3-Alkyl-5-(diethylaminomethyl)-1-(1,3-thiazol-4-yl)-1H-pyrazoles. (2020). Russian Journal of General Chemistry, 90(9), 1756-1760. [Link]
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2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. (2013). Molbank, 2013(4), M806. [Link]
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Hassan, A. S., Awad, H. M., & El-Wahab, A. H. F. A. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(2), 793. [Link]
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Synthesis of N-acylated pyrazolines: Spectroscopic, crystallographic, Hirshfeld Surface, lead sensing and theoretical studies. (2020). Journal of Molecular Structure, 1202, 127271. [Link]
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Reaction of 5-amino-pyrazole derivatives with various imines. (2020). Journal of Heterocyclic Chemistry, 57(5), 2146-2155. [Link]
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Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience, 10(3), 2568-2578. [Link]
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Comparison of two routes for synthesis 5-aminopyrazole derivative. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 314-318. [Link]
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3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. (2021). Molbank, 2021(2), M1219. [Link]
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2015). Arkivoc, 2015(6), 254-290. [Link]
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Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (2017). Royal Society of Chemistry. [Link]
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New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. (2020). ACS Omega, 5(39), 25219–25231. [Link]
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2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. (2013). ResearchGate. [Link]
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Synthesis and Characterization of Some New Pyrazole Derivatives. (2022). Digital Repository of University of Baghdad. [Link]
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Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
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1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). (2014). ResearchGate. [Link]
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A Technical Guide to the Biological Activities of Pyrazole Carboxamide Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development and agrochemical innovation, the pyrazole carboxamide scaffold represents a cornerstone of modern chemical biology. Its remarkable versatility has given rise to a plethora of highly effective fungicides, insecticides, herbicides, and therapeutic agents. This guide provides an in-depth, objective comparison of the biological activities of various pyrazole carboxamide derivatives, supported by experimental data and detailed protocols to empower your research and development endeavors. We will explore the nuanced structure-activity relationships (SAR) that govern their efficacy and delve into the molecular mechanisms that underpin their diverse applications.
Fungicidal Activity: Targeting the Powerhouse of the Cell
Pyrazole carboxamide derivatives have revolutionized crop protection, primarily through their potent fungicidal properties. The most prominent among these are the succinate dehydrogenase inhibitors (SDHIs), which have become indispensable in managing a wide range of fungal pathogens.
Mechanism of Action: Disrupting Fungal Respiration
The primary mode of action for fungicidal pyrazole carboxamides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate. This disruption of the Krebs cycle and electron transport chain leads to a rapid depletion of cellular ATP, ultimately causing fungal cell death.
Caption: Mechanism of action of pyrazole carboxamide SDHI fungicides.
Structure-Activity Relationship (SAR)
The efficacy of pyrazole carboxamide fungicides is heavily influenced by the substituents on both the pyrazole ring and the carboxamide moiety.
-
Pyrazole Ring: The presence of a difluoromethyl or trifluoromethyl group at the 3-position of the pyrazole ring is often crucial for high activity. Modifications at the 1-position with small alkyl groups, such as a methyl group, are also common in highly active compounds.
-
Carboxamide Linker: The amide bond is a key feature for binding to the SDH enzyme.
-
Amine Moiety: The nature of the substituent on the nitrogen of the carboxamide is a major determinant of the fungicidal spectrum and potency. This is often an aryl or a substituted alkyl group that fits into a hydrophobic pocket of the target enzyme. For instance, bulky, lipophilic groups on the N-phenyl ring can enhance binding affinity.
Comparative Efficacy of Pyrazole Carboxamide Fungicides
The following table presents a comparison of the in vitro activity (EC50 values) of several prominent pyrazole carboxamide fungicides against various plant pathogenic fungi. Lower EC50 values indicate higher potency.
| Fungicide | Target Pathogen | EC50 (µg/mL) | Reference |
| Boscalid | Botrytis cinerea | 0.08 | [1] |
| Rhizoctonia solani | 0.741 | [2] | |
| Fluxapyroxad | Botrytis cinerea | 0.03 | [1] |
| Rhizoctonia solani | 0.103 | [2] | |
| Rhizoctonia cerealis | 11.93 | [3][4] | |
| Bixafen | Corn Rust | 2-4 times less active than novel derivatives | [5] |
| Thifluzamide | Rhizoctonia cerealis | 22.12 | [3][4] |
| Compound 7d | Rhizoctonia solani | 0.046 | [2] |
| Compound 12b | Rhizoctonia solani | 0.046 | [2] |
| Compound 6d | Rhizoctonia cerealis | 5.11 | [3][4] |
| Compound 6j | Rhizoctonia cerealis | 8.14 | [3][4] |
| Compound 7ai | Rhizoctonia solani | 0.37 | [6] |
Experimental Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol details a standard method for assessing the in vitro antifungal activity of pyrazole carboxamide derivatives.
1. Materials and Reagents:
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Fungal cultures of interest
-
Sterile cork borer (5 mm diameter)
-
Incubator
2. Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the autoclaved PDA to 50-60°C.
-
Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the solvent concentration is consistent across all treatments and does not exceed a level that inhibits fungal growth (typically <1% v/v). A solvent-only control should be included.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) by performing a probit analysis of the inhibition data.[7]
Insecticidal Activity: Neurotoxic and Metabolic Disruption
Pyrazole carboxamides have also emerged as a significant class of insecticides, with some derivatives exhibiting potent activity against a range of insect pests. Their modes of action are diverse, often targeting the nervous system or metabolic processes.
Mechanism of Action
The insecticidal mechanisms of pyrazole carboxamides can vary. Some, like chlorantraniliprole (a related diamide), act as ryanodine receptor modulators, leading to uncontrolled calcium release and muscle paralysis. Others, such as tolfenpyrad, inhibit the mitochondrial electron transport chain at Complex I, disrupting energy production. Certain novel derivatives have also been shown to target the GABA-gated chloride channel.[8]
Structure-Activity Relationship (SAR)
For insecticidal pyrazole carboxamides, the SAR can be quite distinct from their fungicidal counterparts.
-
Pyrazole Ring: The substitution pattern on the pyrazole ring is critical for insecticidal activity. For example, in some series, a 1-N-aryl group is essential.
-
Carboxamide Moiety: The nature of the amine substituent is a key determinant of insecticidal spectrum and potency. Often, complex aryl or heteroaryl groups are required for optimal activity. For instance, the introduction of an aryl isoxazoline moiety has been shown to confer excellent insecticidal activity.[8][9]
Comparative Efficacy of Pyrazole Carboxamide Insecticides
The following table provides a comparison of the insecticidal activity (LC50 values) of selected pyrazole carboxamide derivatives against various insect pests. Lower LC50 values indicate greater toxicity.
| Compound | Target Pest | LC50 (ppm) | Reference |
| Fipronil (Phenylpyrazole) | Aulacophora foveicollis | 4.608 (48 HAT) | [10] |
| Cyantraniliprole (Diamide) | Aulacophora foveicollis | 10.128 (48 HAT) | [10] |
| Tolfenpyrad | Plutella xylostella | - | [11] |
| Frankliniella occidentalis | - | [11] | |
| IA-8 (Aryl isoxazoline derivative) | Mythimna separata | Comparable to Fluralaner | [8][9] |
| Compound Ij | Helicoverpa armigera | 60% mortality at 5 mg/kg | [12] |
| Compound Il | Helicoverpa armigera | 60% mortality at 5 mg/kg | [12] |
| Compound IIe | Helicoverpa armigera | 60% mortality at 5 mg/kg | [12] |
| Compound Ie | Aphis craccivora | 100% mortality at 200 mg/kg | [13] |
| Compound IIi | Tetranychus cinnabarinus | 95% miticidal & ovicidal activity at 200 mg/kg | [13] |
Experimental Protocol: Insecticidal Bioassay (Larval Ingestion and Contact)
This protocol outlines a general procedure for evaluating the insecticidal activity of pyrazole carboxamide derivatives against lepidopteran larvae.
1. Materials and Reagents:
-
Test compounds dissolved in a suitable solvent (e.g., acetone) with a non-ionic surfactant.
-
Artificial diet for the target insect.
-
Petri dishes or multi-well plates.
-
Leaf discs from a suitable host plant (e.g., cabbage for Plutella xylostella).
-
Second or third instar larvae of the target insect.
2. Ingestion Bioassay:
-
Prepare a series of dilutions of the test compound in water containing a surfactant.
-
Dip leaf discs into the test solutions for a set period (e.g., 10-30 seconds) and allow them to air dry.
-
Place one treated leaf disc into each petri dish or well.
-
Introduce a single larva into each container.
-
Seal the containers and incubate at an appropriate temperature and photoperiod (e.g., 25°C, 16:8 L:D).
-
Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Calculate mortality rates and determine the LC50 value using probit analysis.
3. Contact Bioassay:
-
Apply a known volume (e.g., 1 µL) of the test compound solution directly to the dorsal thorax of each larva using a micro-applicator.
-
Place the treated larvae in petri dishes with an untreated food source.
-
Incubate and assess mortality as described for the ingestion bioassay.
-
Determine the LD50 value (the dose that is lethal to 50% of the test population).
Caption: General workflow for insecticidal bioassays.
Herbicidal Activity: Targeting Plant-Specific Pathways
The structural diversity of pyrazole carboxamides also extends to herbicidal activity, with derivatives targeting various plant-specific enzymes and pathways.
Mechanism of Action
The herbicidal modes of action for pyrazole carboxamides are varied. Some derivatives have been found to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. Others act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the synthesis of plastoquinone and tocopherols. More recently, transketolase (TKL), an enzyme in the pentose phosphate pathway and Calvin cycle, has been identified as a target for some pyrazole carboxamide herbicides.[14]
Structure-Activity Relationship (SAR)
The SAR for herbicidal pyrazole carboxamides is highly dependent on the target enzyme.
-
PPO Inhibitors: The overall molecular shape and electronic properties are critical for fitting into the active site of the PPO enzyme.
-
HPPD Inhibitors: The pyrazole ring often acts as a bioisostere for other heterocyclic systems found in known HPPD inhibitors.
-
TKL Inhibitors: The presence of specific substituents on the carboxamide nitrogen, such as a benzothiazole ring, has been shown to be important for TKL inhibition.[14]
Comparative Efficacy of Pyrazole Carboxamide Herbicides
The following table presents data on the herbicidal efficacy of selected pyrazole carboxamide derivatives against various weed species.
| Compound | Target Weed | Efficacy | Reference |
| Compound V-8 | Broadleaf weeds | Better than Picloram at 300 g/ha | [15] |
| Compound V-7 | Arabidopsis thaliana (root growth) | IC50 45 times lower than halauxifen-methyl | [15] |
| Compound 7r | Digitaria sanguinalis & Amaranthus retroflexus | >90% inhibition at 150 g/ha | [14] |
| Compound 6a | Digitaria sanguinalis, Abutilon theophrasti, Eclipta prostrata | 50-60% inhibition at 150 g/ha | [16] |
| Compound 6c | Digitaria sanguinalis, Abutilon theophrasti, Eclipta prostrata | 50-60% inhibition at 150 g/ha | [16] |
Experimental Protocol: Greenhouse Herbicidal Bioassay (Pre- and Post-emergence)
This protocol describes a standard greenhouse method for evaluating the pre- and post-emergence herbicidal activity of pyrazole carboxamide derivatives.
1. Materials and Reagents:
-
Test compounds formulated as an emulsifiable concentrate or wettable powder.
-
Pots or trays filled with a standard potting mix.
-
Seeds of various weed and crop species.
-
Greenhouse with controlled temperature, light, and humidity.
-
Spray chamber for uniform herbicide application.
2. Pre-emergence Assay:
-
Sow seeds of the test species at a uniform depth in the pots.
-
Apply the test compound solution evenly to the soil surface using a spray chamber.
-
Water the pots and place them in the greenhouse.
-
Assess plant injury, such as stunting, chlorosis, and mortality, at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Determine the GR50 value (the dose that causes a 50% reduction in plant growth) by weighing the shoot biomass at the end of the experiment.
3. Post-emergence Assay:
-
Sow seeds and grow the plants in the greenhouse until they reach a specific growth stage (e.g., 2-4 leaf stage).
-
Apply the test compound solution to the foliage of the plants using a spray chamber.
-
Return the plants to the greenhouse.
-
Assess plant injury and determine the GR50 value as described for the pre-emergence assay.
Therapeutic Potential: Targeting Disease Pathways
Beyond their applications in agriculture, pyrazole carboxamide derivatives have garnered significant interest in medicinal chemistry for their potential as therapeutic agents, particularly in the treatment of cancer.
Mechanism of Action: Inducing Cancer Cell Death
The anticancer activity of pyrazole carboxamides is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This can be achieved through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell survival and proliferation, such as those in the PI3K/Akt signaling pathway. Inhibition of this pathway can lead to the activation of downstream caspases, which are the executioners of apoptosis. Some derivatives have also been shown to target other key cellular components like telomerase.[17]
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Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The incorporation of an acetamide side chain has been shown to be a successful strategy in the development of potent therapeutic agents.[4][5] This guide presents a comprehensive in vitro testing framework for evaluating the anticancer potential of a novel pyrazole derivative, 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide (designated as Compound A) .
To establish a clear structure-activity relationship (SAR) and benchmark its performance, Compound A will be compared against two structurally related analogs:
-
Compound B: N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide - Lacking the chloro group on the acetamide moiety.
-
Compound C: 2-Chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide - Featuring a propyl group instead of a methyl group at the 3-position of the pyrazole ring.[6]
This guide will provide detailed, step-by-step methodologies for a tiered screening approach, commencing with a broad cytotoxicity assessment and progressing to a more focused mechanistic study. The causality behind experimental choices will be elucidated to empower researchers in adapting these protocols for their specific needs.
Compound Structures
| Compound ID | Structure | Key Differentiating Feature |
| Compound A | Chemical structure of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide | Target compound |
| Compound B | Chemical structure of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide | Absence of chloro group |
| Compound C | Chemical structure of 2-Chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide | Propyl group at position 3 |
Experimental Workflow: A Tiered Approach to In Vitro Evaluation
The following workflow is designed to efficiently screen and characterize the anticancer activity of the test compounds.
Figure 1: A tiered experimental workflow for the in vitro evaluation of pyrazole derivatives.
Tier 1: Primary Cytotoxicity Screening
The initial step is to assess the broad cytotoxic effects of the compounds against a panel of human cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7 - breast, HCT-116 - colon, A549 - lung)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Test compounds (Compound A, B, C) and a positive control (e.g., Doxorubicin) dissolved in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the complete growth medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Hypothetical Data Presentation
| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) |
| Compound A | 5.2 ± 0.4 | 8.1 ± 0.7 | 12.5 ± 1.1 |
| Compound B | 25.8 ± 2.1 | 32.4 ± 2.8 | 45.1 ± 3.9 |
| Compound C | 15.6 ± 1.3 | 21.9 ± 1.9 | 28.3 ± 2.5 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 |
Interpretation: The hypothetical data suggests that the presence of the chloro group (Compound A vs. B) significantly enhances cytotoxic activity. The smaller methyl group at the 3-position (Compound A vs. C) appears to be more favorable for potency.
Tier 2: Mechanistic Investigation
For compounds demonstrating significant cytotoxicity (e.g., Compound A), further investigation into the mechanism of cell death is warranted.
Experimental Protocol: Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Procedure:
-
Seed and treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Lyse the cells and add a luminogenic substrate for caspase-3/7.
-
Measure the luminescence, which is proportional to the amount of caspase activity.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells using a flow cytometer.
Tier 3: Target Engagement
Based on the observation that many pyrazole derivatives exert their anticancer effects through the inhibition of cyclin-dependent kinases (CDKs), a targeted enzyme inhibition assay is a logical next step.[7]
Figure 2: Simplified diagram of the CDK2-mediated G1/S transition, a potential target for Compound A.
Experimental Protocol: In Vitro CDK2 Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of CDK2.
Procedure:
-
In a 96-well plate, combine recombinant human CDK2/Cyclin E enzyme, a specific substrate (e.g., a peptide with a phosphorylation site), and ATP.
-
Add the test compound at various concentrations.
-
Incubate to allow the kinase reaction to proceed.
-
Add a detection reagent that produces a signal (e.g., luminescence) inversely proportional to the amount of remaining ATP (as ATP is consumed during phosphorylation).
-
Measure the signal and calculate the percent inhibition and IC50 value.
Conclusion
This guide provides a structured and scientifically grounded approach for the in vitro evaluation of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide and its analogs. By following this tiered workflow, researchers can efficiently determine the cytotoxic potency, elucidate the mechanism of action, and identify potential molecular targets of novel pyrazole derivatives. The comparative nature of this study is crucial for establishing structure-activity relationships that will guide future drug design and optimization efforts in the pursuit of more effective cancer therapeutics.
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Beswick, P. J., et al. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. Bioorganic & Medicinal Chemistry Letters, 20(15), 4653-4656. Available at: [Link]
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Inceler, N. N., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6298. Available at: [Link]
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Beswick, P. J., et al. (2010). Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Bioorganic & Medicinal Chemistry Letters, 20(15), 4653-6. Available at: [Link]
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ResearchGate. (2022). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Available at: [Link]
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A Comparative Guide to Analytical Method Validation for 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the methods used for quality control and stability testing are reliable, reproducible, and fit for their intended purpose.[1][2] This guide provides an in-depth comparison of analytical methodologies for the validation of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Drawing upon established principles from the International Council for Harmonisation (ICH) guidelines, this document will navigate the complexities of method selection, protocol design, and data interpretation for researchers, scientists, and drug development professionals.
The Analyte: Understanding 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide belongs to the pyrazole class of compounds, which are five-membered heterocyclic structures with two adjacent nitrogen atoms.[3] Pyrazole derivatives are significant in medicinal chemistry and agriculture due to their diverse biological activities.[3] The synthesis of this particular acetamide often involves the reaction of a corresponding pyrazole amine with 2-chloroacetyl chloride.[4] Given its role as a synthetic intermediate, ensuring its purity and being able to accurately quantify it in the presence of starting materials, by-products, and potential degradants is paramount.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique is the first critical decision in method validation. The choice hinges on the physicochemical properties of the analyte, the nature of the sample matrix, and the intended purpose of the method (e.g., assay, impurity testing).
| Analytical Technique | Principle | Advantages | Limitations | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High versatility, specificity, and suitability for a wide range of compounds.[1][5] | Can be time-consuming, requires solvent disposal. | Assay, impurity profiling, and stability-indicating methods. |
| Ultra-Performance Liquid Chromatography (UPLC) | A type of HPLC that uses smaller particle sizes in the stationary phase, leading to higher resolution and faster analysis times. | Increased speed, resolution, and sensitivity compared to HPLC. | Higher backpressure requires specialized equipment. | High-throughput screening and complex mixture analysis. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile and thermally stable compounds.[6] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[6][7] | Analysis of residual solvents and volatile impurities. |
| Spectroscopy (UV-Vis) | Measures the absorption of ultraviolet or visible light by the analyte. | Simple, rapid, and cost-effective. | Lacks specificity; susceptible to interference from other absorbing compounds. | Preliminary quantification and in-process controls where specificity is not a major concern. |
For 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, a non-volatile and chromophoric compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the most suitable and widely applicable technique for its comprehensive analytical method validation.
The Blueprint for Validation: Key Parameters and Their Significance
A robust analytical method validation is a systematic process that evaluates several key performance characteristics, as outlined in the ICH Q2(R1) guideline.[8]
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A Comparative Benchmarking Guide to the Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
This guide provides an in-depth technical comparison of synthetic methodologies for producing 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, a valuable intermediate in pharmaceutical and agrochemical research. We will benchmark a conventional two-step synthesis against two modern, energy-efficient alternatives: microwave-assisted and ultrasound-assisted one-pot syntheses. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of each method's performance, supported by detailed experimental protocols and comparative data, to facilitate informed decisions in process development.
Introduction to 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
The N-aryl acetamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds. The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is also a privileged scaffold known for its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The title compound, 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, combines these two key pharmacophores, making it a significant building block for the synthesis of novel therapeutic agents and agrochemicals. Efficient and sustainable synthesis of this intermediate is therefore of paramount importance.
Method 1: The Benchmark Two-Step Synthesis
This conventional approach is a well-established and reliable method for the synthesis of N-aryl acetamides from their corresponding amines. It involves two distinct steps: the synthesis of the aminopyrazole precursor, followed by its chloroacetylation.
Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole
The synthesis of the aminopyrazole precursor is typically achieved through the condensation of a β-ketonitrile with a hydrazine.[1] In this case, phenylhydrazine reacts with ethyl 2-cyano-3-oxobutanoate (or a similar β-ketonitrile) to yield the desired 5-amino-3-methyl-1-phenyl-1H-pyrazole.
Step 2: Chloroacetylation of 5-amino-3-methyl-1-phenyl-1H-pyrazole
The second step involves the N-acylation of the synthesized aminopyrazole with chloroacetyl chloride.[2][3] This reaction is typically carried out in an inert solvent at low temperatures to control the exothermic reaction and minimize side-product formation.
Experimental Protocol:
Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole
-
To a solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).
-
Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 5-amino-3-methyl-1-phenyl-1H-pyrazole.
Step 2: Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
-
Dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Workflow Diagram:
Ultrasound-assisted one-pot synthesis workflow.
Comparative Analysis
| Parameter | Benchmark Two-Step Synthesis | Microwave-Assisted One-Pot Synthesis | Ultrasound-Assisted One-Pot Synthesis |
| Overall Yield | Good (typically 70-85%) | Excellent (often >90%) | Very Good (typically 80-90%) |
| Reaction Time | Long (6-10 hours) | Very Short (15-30 minutes) | Short (1-1.5 hours) |
| Temperature | Reflux, then 0 °C to RT | High (80-150 °C) | Moderate (RT to 50 °C) |
| Solvent | Ethanol, THF/DCM | DMF, Ethylene Glycol | Ethanol, Acetonitrile |
| Safety & Handling | Multiple steps, isolation of intermediate | High pressure and temperature, requires specialized equipment | Lower bulk temperature, less hazardous |
| Green Chemistry | Use of multiple solvents, longer heating times | High energy efficiency, reduced reaction time | Energy efficient, often milder conditions |
Discussion and Conclusion
The choice of synthetic methodology for 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide will ultimately depend on the specific requirements of the researcher or organization, including scale, available equipment, and desired throughput.
The Benchmark Two-Step Synthesis is a reliable and well-understood method that does not require specialized equipment. However, it is time-consuming and involves the isolation of an intermediate, which can lead to product loss. The use of multiple solvents also increases the environmental footprint of the process.
The Microwave-Assisted One-Pot Synthesis offers a significant improvement in terms of reaction time and yield. T[4][5]he ability to perform the reaction in a fraction of the time makes it highly attractive for rapid library synthesis and process optimization. However, the requirement for a dedicated microwave reactor and the use of high-boiling point solvents are potential drawbacks.
The Ultrasound-Assisted One-Pot Synthesis presents a compelling balance of efficiency and practicality. It offers a significant reduction in reaction time compared to the benchmark method, often with improved yields, while operating at milder temperatures than microwave synthesis. T[6][4]he use of more common and environmentally benign solvents is also an advantage.
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A Head-to-Head Comparison: Cross-Reactivity Profiling of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide Against Established Kinase Inhibitors
A Senior Application Scientist's Guide to De-risking a Novel Pyrazole-Based Compound
In the landscape of modern drug discovery, the pyrazole scaffold is a privileged structure, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its synthetic tractability and ability to form key interactions with biological targets have made it a cornerstone of medicinal chemistry. The compound 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide emerges from this lineage, presenting a novel substitution pattern that warrants a thorough investigation of its biological activity and, crucially, its selectivity.
This guide provides a comprehensive framework for the cross-reactivity profiling of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide. As a Senior Application Scientist, the objective is not merely to present data but to illuminate the rationale behind the experimental choices, ensuring a robust and self-validating assessment. We will compare our compound of interest against two well-characterized kinase inhibitors with pyrazole-containing cores: Dasatinib , a multi-kinase inhibitor, and Celecoxib , a selective COX-2 inhibitor known to have off-target kinase effects.[3]
This comparative approach is essential. A new chemical entity's therapeutic potential is intrinsically linked to its selectivity profile. Off-target activities can lead to unforeseen toxicities or, in some cases, reveal opportunities for drug repositioning. Therefore, a systematic evaluation of cross-reactivity is a critical step in the de-risking process and a prerequisite for advancing a compound toward clinical development.
The Strategic Imperative of Cross-Reactivity Profiling
The core principle of this guide is to move beyond a simple "hit-or-miss" screening approach. We will employ a multi-pronged strategy that interrogates the compound's interactions at different biological levels: from the purified protein to the complex cellular milieu. This tiered approach provides a more holistic understanding of a compound's potential liabilities and opportunities.
Our investigation will be anchored by three complementary techniques:
-
Broad-Panel Kinase Profiling: To rapidly assess the compound's activity across a wide range of purified kinases.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a more physiologically relevant cellular context.[4][5][6][7][8]
-
Affinity Chromatography coupled with Mass Spectrometry: To identify potential off-targets in an unbiased manner.[9][10][11][12][13][14]
By integrating the data from these orthogonal assays, we can build a high-confidence selectivity profile for 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.
Experimental Design & Methodologies
Part 1: Kinase Profiling – Casting a Wide Net
The initial step in our cross-reactivity assessment is to perform a broad-panel kinase screen. This provides a global view of the compound's inhibitory activity against a diverse representation of the human kinome.[15][16]
Rationale for Experimental Choices:
-
Choice of Assay: A radiometric assay format is chosen for its high sensitivity and low interference from compound autofluorescence or light scattering.
-
ATP Concentration: The assay will be performed at the Km ATP concentration for each kinase to provide a standardized measure of inhibitory potency.[17] However, for key hits, follow-up assays at physiological ATP concentrations (1-2 mM) are crucial to assess a compound's activity in a more biologically relevant context.[18]
-
Compound Concentration: A single high concentration (e.g., 10 µM) is used for the initial screen to identify any potential interactions. Hits are then followed up with dose-response curves to determine IC50 values.
Experimental Protocol: Radiometric Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a generic peptide substrate like poly(Glu, Tyr)4:1), and the test compound or vehicle control in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Initiation: Initiate the reaction by adding [γ-33P]ATP at the Km concentration for each specific kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Detection: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-33P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the vehicle control. For hits, perform a dose-response analysis to determine the IC50 value.
Comparative Data: Kinase Inhibition Profile
| Compound | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Off-Target Kinases (Inhibition >50% at 10 µM) |
| 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide | Hypothetical: Aurora Kinase A | Hypothetical: 50 | Hypothetical: VEGFR2, PDGFRβ |
| Dasatinib | BCR-ABL, SRC family | 0.8, >1 | c-KIT, PDGFRβ, and others |
| Celecoxib | COX-2 | 40 | Carbonic anhydrase II/IX, PDK1 |
Note: The data for the topic compound is hypothetical and for illustrative purposes.
Part 2: Cellular Thermal Shift Assay (CETSA) – Confirming Target Engagement in a Cellular Context
While in vitro kinase assays are invaluable for initial screening, they do not fully recapitulate the cellular environment. CETSA is a powerful technique that allows for the direct assessment of target engagement in intact cells. The principle is based on the ligand-induced stabilization of the target protein, which results in a shift in its thermal denaturation profile.[4][5][6][7][8]
Rationale for Experimental Choices:
-
Cell Line Selection: Choose a cell line that expresses the target of interest at endogenous levels. For our hypothetical primary target, Aurora Kinase A, a cancer cell line such as HeLa or U2OS would be appropriate.
-
Temperature Gradient: A temperature gradient is used to determine the melting curve of the target protein in the presence and absence of the compound.
-
Detection Method: Western blotting is a standard and reliable method for detecting the soluble fraction of the target protein after heat treatment.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.[4]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Protein Quantification: Quantify the total protein concentration in the soluble fraction.
-
Western Blotting: Analyze equal amounts of the soluble protein from each temperature point by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Comparative Data: CETSA Thermal Shift
| Compound | Target Protein | Cell Line | Thermal Shift (ΔTm) |
| 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide | Hypothetical: Aurora Kinase A | Hypothetical: HeLa | Hypothetical: +5°C |
| Dasatinib | c-SRC | K562 | +8°C |
| Celecoxib | COX-2 | HT-29 | +4°C |
Note: The data for the topic compound is hypothetical and for illustrative purposes.
Part 3: Affinity Chromatography – Unbiased Off-Target Identification
To proactively identify potential off-targets, we will employ an affinity chromatography approach. This method involves immobilizing the compound of interest on a solid support and using it to "pull down" interacting proteins from a cell lysate.[9][10][11][12][13][14] These interacting proteins are then identified by mass spectrometry.
Rationale for Experimental Choices:
-
Immobilization Strategy: The compound will be synthesized with a linker arm and a reactive group (e.g., an alkyne) to allow for covalent attachment to an agarose resin via click chemistry. The position of the linker is critical to minimize disruption of the compound's binding to its targets.
-
Competitive Elution: To distinguish specific binders from non-specific interactions, a competitive elution with an excess of the free compound is performed.
-
Proteomic Analysis: The eluted proteins are identified and quantified using label-free quantitative mass spectrometry.
Experimental Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize an analog of the test compound containing a linker and a terminal alkyne.
-
Immobilization: Covalently attach the alkyne-modified compound to an azide-functionalized agarose resin via a copper-catalyzed click reaction.
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line.
-
Affinity Pulldown: Incubate the immobilized compound with the cell lysate to allow for protein binding.
-
Washing: Wash the resin extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins by incubating the resin with an excess of the free, unmodified compound.
-
Mass Spectrometry: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the elution fraction compared to a control resin.
Comparative Data: Potential Off-Targets Identified by Affinity Chromatography
| Compound | Potential Off-Targets Identified |
| 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide | Hypothetical: Casein Kinase 2, Heat shock protein 90 |
| Dasatinib | Multiple kinases, including those identified in profiling |
| Celecoxib | Carbonic anhydrases, various metabolic enzymes |
Note: The data for the topic compound is hypothetical and for illustrative purposes.
Synthesis and Interpretation of Results
The power of this multi-faceted approach lies in the integration of data from all three experimental arms.
-
Concordance between Kinase Profiling and CETSA: A positive thermal shift in CETSA for a kinase identified as a hit in the in vitro screen provides strong evidence for target engagement in a cellular context. Discrepancies, where an in vitro hit does not show a thermal shift, may indicate poor cell permeability or rapid metabolism of the compound.
-
Affinity Chromatography as a Discovery Tool: Affinity chromatography can uncover unexpected off-targets that may not be present in a predefined kinase panel. These novel interactions should be validated using orthogonal methods, such as enzymatic assays or CETSA with specific antibodies.
-
Comparison to Reference Compounds: Benchmarking the selectivity profile of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide against Dasatinib and Celecoxib provides valuable context. If our compound demonstrates a cleaner profile than Dasatinib, it may have a wider therapeutic window. If it shows unexpected off-targets similar to Celecoxib, it warrants further investigation into the potential physiological consequences.
Conclusion
The cross-reactivity profiling of a novel chemical entity is a critical and complex undertaking. By employing a strategically designed and rigorously executed experimental plan, we can generate a comprehensive and reliable selectivity profile for 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide. This guide provides a robust framework for such an investigation, emphasizing the importance of orthogonal assays and data integration. The insights gained from this comparative analysis will be instrumental in guiding the future development of this promising compound, enabling informed decisions about its therapeutic potential and potential liabilities.
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Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, N. N. E. (2021). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2021(2), M1234. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, grounding every recommendation in established safety principles and regulatory standards.
Hazard Assessment: The Foundation of Safe Disposal
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. While specific data for this exact molecule is limited, we can infer a reliable hazard profile from structurally similar pyrazole and acetamide compounds. This proactive approach forms the basis of our risk mitigation strategy.
The primary hazards associated with this class of compounds include significant irritation and potential long-term health effects.[1][2][3] The chloroacetamide functional group, in particular, warrants cautious handling due to its reactivity.
Table 1: Inferred Hazard Profile and GHS Classification
| Hazard Statement | GHS Code | Implication for Handling & Disposal | Authoritative Source |
| Causes skin irritation | H315 | Direct contact must be avoided. Contaminated gloves and lab coats require immediate and proper disposal. | [1] |
| Causes serious eye irritation | H319 | Mandatory use of safety glasses or goggles. Any potential for splashing necessitates a face shield. | [1][2][3] |
| May cause respiratory irritation | H335 | All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust. | [1] |
| Harmful if swallowed | H302 | Do not eat, drink, or smoke in the laboratory.[2][3] Accidental ingestion protocols must be readily available. | [2][3] |
| Suspected of causing cancer | H351 | This classification for related acetamides elevates the need for stringent containment to prevent any exposure. | [4] |
Based on this assessment, the mandatory Personal Protective Equipment (PPE) for any personnel handling this waste includes:
-
A properly fitted laboratory coat.
-
Nitrile gloves (or other chemically resistant gloves, check manufacturer's compatibility data).
-
ANSI Z87.1 compliant safety glasses with side shields, at a minimum. A face shield should be used if there is any risk of splashing.
Waste Containment Protocol: A Self-Validating System
Proper containment is the first active step in the disposal process. The goal is to create a secure, clearly identified waste stream that prevents accidental exposure or reaction. All chemical waste management in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" framework for hazardous materials.[5][6]
Step-by-Step Containment Procedure:
-
Select an Appropriate Container: The container must be made of a material compatible with the chemical waste. The best choice is often the original manufacturer's container.[7] If unavailable, a high-density polyethylene (HDPE) container with a screw-top lid is a suitable alternative. Ensure the container is in good condition, free of leaks or external residue.[7]
-
Label the Container Before Use: Affix your institution's hazardous waste tag to the empty container. Fill out all required information, including:
-
The full chemical name: "2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide"
-
The words "Hazardous Waste"
-
An accurate list of all components and their approximate percentages (including solvents if it is a solution).
-
The relevant hazard characteristics (e.g., Irritant, Toxic).
-
-
Segregate the Waste: This compound should be collected in its own dedicated waste container. Never mix it with other waste streams, especially strong oxidizing agents, acids, or bases, to prevent unforeseen chemical reactions.[4][8]
-
Keep the Container Closed: The waste container must remain sealed at all times except when actively adding waste.[7] This minimizes the release of vapors and prevents spills.
-
Utilize Secondary Containment: Store the sealed waste container within a larger, chemically resistant tub or bin to contain any potential leaks.[7]
Caption: Waste Containment Decision Workflow.
Disposal Procedures for Different Waste Forms
The guiding principle for disposal is that this chemical must be managed by a licensed hazardous waste facility. Under no circumstances should it be disposed of down the drain or in regular trash.
Protocol 3.1: Unused or Expired Solid Compound
-
Perform all operations within a chemical fume hood.
-
If the compound is in its original, sealed container, simply complete the hazardous waste label and place it in secondary containment.
-
If transferring the solid, use spark-proof tools and avoid creating dust.[8]
-
The final container must be sealed, labeled, and stored in your lab's designated Satellite Accumulation Area (SAA).[9]
Protocol 3.2: Contaminated Labware (Gloves, Weigh Boats, Wipes)
-
Collect all solid waste items contaminated with the compound in a dedicated, lined container or a sealed, heavy-duty plastic bag.
-
Label the bag or container clearly as "Hazardous Waste" with the chemical name.
-
Once full, seal the container and manage it through your institution's hazardous waste program.
Protocol 3.3: Spill Cleanup and Decontamination
-
Evacuate and Secure: Ensure the area is well-ventilated (fume hood). Restrict access to the spill area.
-
Don PPE: Wear the full PPE suite described in Section 1.
-
Contain the Spill: Gently cover the solid spill with an inert absorbent material like sand or diatomaceous earth to prevent dust from becoming airborne.[2]
-
Collect the Material: Carefully sweep or scoop the material into your designated hazardous waste container.[8]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), collecting the wipes as contaminated labware for disposal.
-
Dispose: Seal and label the waste container for disposal.
The Final Disposal Pathway: From Lab to Destruction
The laboratory's responsibility is to safely collect, label, and store the waste. The final disposal is handled by professionals in accordance with strict federal and state regulations.
The typical workflow is as follows:
-
Satellite Accumulation Area (SAA): Waste is stored at or near the point of generation in the lab.[9]
-
EHS Pickup: Your institution's Environmental Health & Safety (EHS) department is notified for a waste pickup.
-
Central Accumulation Area (CAA): The waste is transported by trained personnel to a secure, centralized storage area on-site.[9]
-
Licensed Waste Vendor: A certified hazardous waste disposal company collects the waste from the CAA.
-
Approved Disposal Facility: The vendor transports the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of chlorinated organic compound is high-temperature incineration at an approved plant, which ensures complete destruction of the hazardous material.[1][8]
Caption: Chain of Custody for Hazardous Waste Disposal.
By adhering to these protocols, you fulfill your professional and ethical obligations, ensuring that the byproducts of scientific advancement do not pose a risk to health or the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local regulations.
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
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2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]
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What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
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EPA Hazardous Waste Management. Axonator. [Link]
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Acetamide Safety Data Sheet. PENTA. [Link]
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A Senior Application Scientist's Guide to Handling 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide. As a Senior Application Scientist, my focus is to synthesize technical data with practical, field-proven insights to ensure your work is not only innovative but, above all, safe.
Hazard Identification and Risk Assessment
The primary known hazards associated with the structural class of this compound are irritation to the skin, eyes, and respiratory system.[1] A thorough risk assessment is the cornerstone of safe laboratory practice and must be conducted before any handling of this substance.
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Statement | Description | GHS Classification | Source |
| H315 | Causes skin irritation. | Skin Irritation (Category 2) | [1][2] |
| H319 | Causes serious eye irritation. | Eye Irritation (Category 2/2A) | [1][2][3][4] |
| H335 | May cause respiratory irritation. | Specific target organ toxicity — single exposure (Category 3) | [1][2] |
| H302 | Harmful if swallowed. | Acute toxicity, Oral (Category 4) | [2][3][4] |
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the associated risks of exposure. The following protocol outlines a tiered approach to PPE selection.
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the experimental work.
Caption: Workflow for selecting appropriate PPE.
Table 2: Recommended PPE for Various Laboratory Scenarios
| Protection Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection | When to Use |
| Standard Laboratory Use | Safety glasses with side shields or chemical splash goggles.[2][5] | Chemical-resistant gloves (e.g., Nitrile).[6] | Standard lab coat.[7] | Not generally required if handled in a certified chemical fume hood.[8] | For handling small quantities in a well-ventilated laboratory fume hood. |
| Increased Risk of Splash or Aerosol | Chemical splash goggles and a face shield.[7][8] | Double-gloving with chemical-resistant gloves.[8] | Chemical-resistant apron or coveralls over a lab coat.[2][8] | A NIOSH-approved respirator with organic vapor cartridges may be necessary based on risk assessment.[8] | For handling larger quantities, during reactions that may generate aerosols, or if working outside of a fume hood. |
| Emergency (Spill) | Full-face respirator with appropriate cartridges.[8] | Heavy-duty chemical-resistant gloves. | Fully encapsulated chemical- and vapor-protective suit.[8] | Positive pressure, full face-piece self-contained breathing apparatus (SCBA) may be required for large spills.[8] | In the event of a significant spill or release. |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring experimental integrity.
Step 1: Preparation
-
Location: All handling of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, especially the weighing of the solid, should be conducted in a certified chemical fume hood to mitigate inhalation exposure.[2]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.
-
PPE Donning: Before handling the compound, don the appropriate PPE as determined by your risk assessment (see Table 2). Gloves must be inspected for any signs of degradation or puncture before use.[2]
Step 2: Handling the Compound
-
Weighing: Use a tared weigh boat or paper. Avoid creating dust. If the compound is a fine powder, consider wetting it with a small amount of an appropriate solvent to reduce aerosolization, if compatible with your procedure.
-
Transfers: When transferring the compound, do so carefully to avoid spills. Use a spatula for solids and appropriate glassware for solutions.
-
Housekeeping: Maintain a clean workspace. Any minor spills should be cleaned up immediately.
Step 3: Post-Handling
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and then soap and water.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: gloves, apron, face shield/goggles, and finally the lab coat. Never wear gloves outside of the laboratory area.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact with the chemical is suspected.[1][2]
Disposal Plan: Managing Waste Responsibly
Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.
-
Waste Segregation: All solid waste contaminated with 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide (e.g., gloves, weigh boats, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container.[5][9][10]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour any amount into the sink or drains.[2]
-
Disposal Procedures: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local and national regulations.[1][9]
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental release or exposure.
Emergency Spill Response Workflow
Caption: Step-by-step emergency spill response plan.
Exposure Protocol
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][9] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.
By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. Always remember that a well-informed and prepared scientist is a safe and effective scientist.
References
-
Safety Data Sheet. 1-Phenyl-3-methyl-5-pyrazolone. [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
University of Hawaii. UNIT 7: Personal Protective Equipment. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
